molecular formula C18H32O5 B1232818 9,12,13-Trihydroxy-10,15-octadecadienoic acid

9,12,13-Trihydroxy-10,15-octadecadienoic acid

Cat. No.: B1232818
M. Wt: 328.4 g/mol
InChI Key: MKYUCBXUUSZMQB-NMABCHCUSA-N
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Description

9,12,13,TriHODE is an octadecadienoic acid.
9,12,13-Trihydroxy-10,15-octadecadienoic acid has been reported in Phyteuma orbiculare with data available.
has anti-inflammatory activity;  isolated from Cyperus rotundus;  structure in first source

Properties

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

(10E,15E)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3+,14-13+

InChI Key

MKYUCBXUUSZMQB-NMABCHCUSA-N

Isomeric SMILES

CC/C=C/CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O

Synonyms

9,12,13-trihydroxy-10,15-octadecadienoic acid
fulgidic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a plant-derived oxylipin. This document details the initial identification of this compound, also known as Corchorifatty acid F, from Corchorus olitorius. It outlines the experimental protocols for its extraction and purification and presents its known biological functions, including its antifungal and anti-inflammatory properties, in a structured format. Furthermore, this guide explores its biosynthetic pathway and its role within the broader context of plant oxylipin signaling, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

This compound was first reported in 1998 by a team of Japanese scientists led by M. Yoshikawa.[1] During their investigation of the bioactive constituents of "moroheiya," the leaves of Corchorus olitorius L., they isolated and characterized a new trihydroxy fatty acid which they named Corchorifatty acid F.[1] The structure of this C18 fatty acid, an octadecanoid, was determined to be (10E,15Z)-9,12,13-trihydroxy-10,15-octadecadienoic acid through chemical and physicochemical evidence.[1]

Since its initial discovery, this compound has been identified in other plant species, including Chaenomeles sinensis and Arabidopsis thaliana.[2] It is classified as a plant metabolite, an oxylipin, and a hydroxy polyunsaturated fatty acid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₂O₅PubChem
Molecular Weight 328.4 g/mol PubChem
IUPAC Name (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acidPubChem
Synonyms Corchorifatty acid F, 9,12,13,TriHODEPubChem

Experimental Protocols

Isolation from Corchorus olitorius Leaves

The following protocol is based on the general methodologies for the extraction and fractionation of fatty acids from Corchorus olitorius and related plant materials.

2.1.1. Extraction

  • Sample Preparation: Air-dry the fresh leaves of Corchorus olitorius and grind them into a fine powder.

  • Defatting: Macerate the powdered leaves in n-hexane at room temperature for 24 hours to remove non-polar lipids. Filter the mixture and discard the hexane extract.

  • Methanol Extraction: Extract the defatted plant material with 85% aqueous methanol using a Soxhlet apparatus for 24 hours.

  • Concentration: Evaporate the methanol extract to dryness under reduced pressure to obtain the crude extract.

2.1.2. Fractionation and Purification

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: Subject the ethyl acetate fraction, which is expected to contain the trihydroxy fatty acids, to silica gel column chromatography.

  • Elution: Elute the column with a gradient of chloroform and methanol. Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Preparative HPLC: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the structure of this compound.

Antifungal Activity Assay

The following is a general protocol for assessing the antifungal activity of the isolated compound.

  • Fungal Strains: Use a panel of relevant fungal pathogens.

  • Culture Preparation: Grow the fungal strains on a suitable medium, such as potato dextrose agar (PDA), to obtain a sufficient amount of mycelia or spores.

  • Bioassay:

    • Incorporate the purified this compound at various concentrations into the molten PDA medium before pouring it into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.

    • Incubate the plates at an appropriate temperature for several days.

  • Data Analysis: Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control plate without the compound. Determine the half-maximal inhibitory concentration (IC₅₀) value.

Biological Activities and Quantitative Data

This compound has been reported to possess several biological activities, primarily as an antifungal and anti-inflammatory agent.

Antifungal Activity

Table 2: Antifungal Activity of Related Trihydroxy-octadecenoic Acids

CompoundFungal SpeciesActivityReference
9,12,13-trihydroxy-(E)-10-octadecenoic acidCeratocystis fimbriataAntifungalMasui et al., 1989
Anti-inflammatory Activity

The initial discovery of Corchorifatty acid F by Yoshikawa et al. (1998) noted its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-stimulated mouse peritoneal macrophages.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential anti-inflammatory properties.

A study on a similar compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated anti-inflammatory effects by suppressing 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mouse ears. This compound also showed inhibitory activity toward soybean lipoxygenase.

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

CompoundAssayResultReference
Corchorifatty acid FInhibition of NO production in LPS-stimulated macrophagesActiveYoshikawa et al., 1998[1]
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterTPA-induced mouse ear inflammation43% inhibition at 500 µgDong et al., 2000
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterSoybean lipoxygenase inhibitionActive at 10 µg/mlDong et al., 2000

Signaling Pathways and Mechanism of Action

This compound is an oxylipin, a class of lipid-based signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, oxylipins play crucial roles in defense against pathogens and pests, as well as in growth and development.

The biosynthesis of this trihydroxy-octadecadienoic acid is believed to proceed through the lipoxygenase (LOX) pathway, starting from α-linolenic acid (ALA), an omega-3 fatty acid abundant in many plants, including Corchorus olitorius.

Proposed Biosynthetic Pathway

Biosynthetic Pathway ALA α-Linolenic Acid (ALA) HpOTrE 9(S)-Hydroperoxyoctadecatrienoic acid (9S-HpOTrE) ALA->HpOTrE Lipoxygenase (LOX) Intermediate Epoxy-hydroxy intermediate HpOTrE->Intermediate Peroxygenase or allene oxide synthase Final_Product 9,12,13-Trihydroxy-10,15- octadecadienoic acid Intermediate->Final_Product Epoxide hydrolase

Caption: Proposed biosynthetic pathway of this compound.

The initial step involves the oxygenation of ALA by a 9-lipoxygenase enzyme to form a hydroperoxy derivative. This intermediate can then be further metabolized by other enzymes, such as peroxygenases or allene oxide synthases, followed by epoxide hydrolysis to yield the final trihydroxy product.

Role in Plant Defense Signaling

As an oxylipin, this compound is likely involved in the complex signaling network that governs plant defense responses. The production of such compounds is often induced by pathogen attack or wounding. These molecules can act as signaling messengers to activate downstream defense mechanisms, including the expression of defense-related genes and the production of antimicrobial compounds.

Plant Defense Signaling Pathogen_Attack Pathogen Attack / Wounding ALA α-Linolenic Acid Pathogen_Attack->ALA LOX_Pathway Lipoxygenase Pathway ALA->LOX_Pathway Target_Compound 9,12,13-Trihydroxy-10,15- octadecadienoic acid LOX_Pathway->Target_Compound Signaling_Cascade Downstream Signaling Cascade Target_Compound->Signaling_Cascade Defense_Response Plant Defense Responses (e.g., gene expression, phytoalexin production) Signaling_Cascade->Defense_Response

Caption: Role of this compound in plant defense.

Conclusion and Future Directions

This compound, since its discovery as Corchorifatty acid F, has emerged as a noteworthy plant-derived oxylipin with demonstrated antifungal and anti-inflammatory potential. This technical guide has synthesized the available information on its discovery, isolation, and biological activities, providing a foundation for further research.

Future investigations should focus on several key areas:

  • Detailed Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of this compound from natural sources or through total synthesis is crucial for enabling more extensive biological studies.

  • Quantitative Biological Evaluation: A comprehensive screening of its antifungal activity against a broader panel of human and plant pathogens, along with detailed studies on its anti-inflammatory mechanism of action, is warranted.

  • Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific molecular targets and signaling pathways through which this oxylipin exerts its biological effects in both plant and mammalian systems. This could involve transcriptomic and proteomic analyses to identify downstream regulated genes and proteins.

A deeper understanding of this compound holds significant promise for the development of new therapeutic agents and crop protection strategies.

References

The Biosynthesis of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOD) is a member of the oxylipin family, a diverse group of oxygenated fatty acids that play crucial roles in plant defense signaling and development. These molecules are analogous to eicosanoids in animals and are of increasing interest to the scientific and pharmaceutical communities due to their potential biological activities. This technical guide provides an in-depth overview of the biosynthesis of 9,12,13-THOD in plants, focusing on the core enzymatic pathway, quantitative data, and detailed experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of 9,12,13-THOD in plants originates from α-linolenic acid (α-LeA; 18:3) and proceeds through the 9-lipoxygenase (9-LOX) pathway. This multi-step enzymatic cascade involves the sequential action of at least three key enzymes:

  • 9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific dioxygenation of α-linolenic acid at the C-9 position to form 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). This initial step is the gateway to a specific branch of the oxylipin pathway.

  • Epoxy Alcohol Synthase (EAS): The unstable 9-HPOT is then converted by an epoxy alcohol synthase. This enzyme likely transforms the hydroperoxide into an unstable epoxy alcohol intermediate, 9(S),12(S),13(S)-trihydroxy-10(E),15(Z)-ODE.

  • Epoxide Hydrolase (EH): Finally, an epoxide hydrolase is proposed to catalyze the hydrolysis of the epoxide ring in the intermediate to yield the stable this compound.

This pathway has been particularly studied in potato (Solanum tuberosum), where these trihydroxy oxylipins are thought to contribute to the plant's defense against pathogens.

Biosynthesis of this compound cluster_0 Biosynthetic Pathway alpha-Linolenic_acid α-Linolenic Acid 9-HPOT 9(S)-Hydroperoxy-(10E,12Z,15Z)- octadecatrienoic acid (9-HPOT) alpha-Linolenic_acid->9-HPOT 9-Lipoxygenase (9-LOX) Epoxy_alcohol_intermediate Epoxy alcohol intermediate 9-HPOT->Epoxy_alcohol_intermediate Epoxy Alcohol Synthase (EAS) 9_12_13-THOD 9,12,13-Trihydroxy-10,15- octadecadienoic acid Epoxy_alcohol_intermediate->9_12_13-THOD Epoxide Hydrolase (EH)

Biosynthesis of 9,12,13-THOD.

Quantitative Data

Quantitative data on the biosynthesis of 9,12,13-THOD is crucial for understanding the efficiency and regulation of this pathway. The following tables summarize the available quantitative information, primarily from studies on potato.

Table 1: Kinetic Parameters of Potato Tuber 9-Lipoxygenase

SubstrateKm (mM)Vmax (units/mg protein)pH OptimumReference
Linoleic Acid0.1Not specified5.5 - 6.0[1][2]
Linolenic AcidSimilar to Linoleic AcidNot specified5.5 - 6.0[1][2]

Note: Specific Vmax values for the purified enzyme were not detailed in the cited literature. The enzyme shows similar affinity for both linoleic and linolenic acid.

Table 2: Product Distribution from Incubation of [1-¹⁴C]Linoleic Acid with Potato Leaf Homogenate [3]

ProductPercentage of Recovered Radioactivity
Methyl 10(S),11(S)-epoxy-9(S)-hydroxy-12(Z)-octadecenoate14%
Methyl 12(R),13(S)-epoxy-9(S)-hydroxy-10(E)-octadecenoic acid14%
Methyl 9(S),10(S),11(R)-trihydroxy-12(Z)-octadecenoate18%
Methyl 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid30%

This data, while for linoleic acid, provides a valuable insight into the relative efficiency of the downstream enzymatic steps in producing trihydroxy fatty acids in potato leaves.

Experimental Protocols

Detailed experimental protocols are essential for researchers aiming to study the biosynthesis of 9,12,13-THOD. The following sections provide methodologies for key experiments.

Protocol 1: Assay of 9-Lipoxygenase Activity from Potato Tubers

This protocol is adapted from the methods used for the partial purification and characterization of potato tuber 9-LOX.[1][2]

1. Enzyme Extraction:

  • Homogenize potato tubers in a cold buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5) containing antioxidants (e.g., 1 mM ascorbic acid) and protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

  • Further centrifuge the supernatant at a higher speed (e.g., 100,000 x g) to obtain the soluble enzyme fraction.

2. Activity Assay:

  • The assay measures the formation of conjugated dienes, which absorb light at 234 nm.

  • Reaction Mixture:

    • 0.1 M Sodium phosphate buffer (pH 5.5-6.0)

    • Linolenic acid (substrate) solution (e.g., 0.1 mM final concentration, prepared as a sodium salt or in a detergent like Tween 20)

    • Enzyme extract

  • Procedure:

    • Equilibrate the reaction mixture (buffer and substrate) to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the initial rate of the reaction, using the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M⁻¹cm⁻¹).

9-LOX_Activity_Assay cluster_workflow 9-Lipoxygenase Activity Assay Workflow start Start: Prepare Potato Tuber Homogenate centrifuge1 Centrifuge at 1,000 x g start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 100,000 x g supernatant1->centrifuge2 enzyme_extract Collect Soluble Enzyme Extract centrifuge2->enzyme_extract add_enzyme Add Enzyme Extract enzyme_extract->add_enzyme prepare_reaction Prepare Reaction Mixture (Buffer, Linolenic Acid) incubate Equilibrate at 25°C prepare_reaction->incubate incubate->add_enzyme measure_abs Monitor Absorbance at 234 nm add_enzyme->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate end End calculate->end

Workflow for 9-Lipoxygenase Activity Assay.
Protocol 2: Assay of Epoxy Alcohol Synthase and Epoxide Hydrolase Activity (Coupled Assay)

This protocol is a conceptualized approach based on the identified pathway in potato leaves, as specific isolated enzyme assays for this pathway are not well-documented.[3]

1. Substrate Preparation:

  • Prepare 9(S)-HPOT by incubating linolenic acid with a purified 9-LOX enzyme (e.g., from potato or soybean) and purify the product using HPLC.

2. Enzyme Preparation:

  • Prepare a microsomal fraction from potato leaves, as epoxy alcohol synthases are often membrane-bound.

  • Homogenize young potato leaves in a suitable buffer and perform differential centrifugation to isolate the microsomal pellet.

3. Coupled Enzyme Assay:

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 9(S)-HPOT (substrate)

    • Microsomal fraction (containing both EAS and EH)

  • Procedure:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

    • At different time points, stop the reaction by adding an organic solvent (e.g., methanol/chloroform).

    • Extract the lipids.

    • Analyze the products by LC-MS/MS to identify and quantify the epoxy alcohol intermediate and the final 9,12,13-THOD product.

    • The rate of formation of 9,12,13-THOD represents the coupled activity of EAS and EH.

Coupled_EAS_EH_Assay cluster_workflow Coupled EAS and EH Activity Assay Workflow start Start: Prepare 9-HPOT Substrate setup_reaction Set up Reaction Mixture (Buffer, 9-HPOT, Microsomes) start->setup_reaction prepare_microsomes Prepare Microsomal Fraction from Potato Leaves prepare_microsomes->setup_reaction incubate Incubate at 30°C setup_reaction->incubate stop_reaction Stop Reaction at Time Points incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids analyze_products Analyze Products by LC-MS/MS extract_lipids->analyze_products quantify Quantify 9,12,13-THOD analyze_products->quantify end End quantify->end

Workflow for Coupled EAS and EH Activity Assay.
Protocol 3: Quantitative Analysis of 9,12,13-THOD in Plant Tissues by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 9,12,13-THOD in plant samples.

1. Sample Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Extract the lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with an acidic aqueous phase to protonate the carboxylic acids).

  • Add an internal standard (e.g., a deuterated analog of a similar trihydroxy fatty acid) at the beginning of the extraction for accurate quantification.

2. Solid-Phase Extraction (SPE):

  • Partially purify the lipid extract using SPE to remove interfering compounds. A C18 or a mixed-mode cation exchange cartridge can be effective.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select a precursor ion for 9,12,13-THOD (e.g., [M-H]⁻ at m/z 327.2) and specific product ions generated by collision-induced dissociation.

4. Quantification:

  • Generate a standard curve using an authentic standard of 9,12,13-THOD.

  • Calculate the concentration of 9,12,13-THOD in the original plant tissue based on the peak area ratio of the analyte to the internal standard and the standard curve.

LCMS_Quantification cluster_workflow LC-MS/MS Quantification of 9,12,13-THOD Workflow start Start: Harvest and Freeze Plant Tissue grind Grind Frozen Tissue start->grind extract Extract Lipids with Internal Standard grind->extract spe Solid-Phase Extraction (SPE) extract->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms quantify Quantify using Standard Curve lcms->quantify end End quantify->end

Workflow for LC-MS/MS Quantification of 9,12,13-THOD.

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the oxylipin pathway initiated by 9-lipoxygenase. While the key enzymatic steps have been elucidated, particularly in potato, further research is needed to fully characterize the kinetic properties of the downstream enzymes, epoxy alcohol synthase and epoxide hydrolase, in various plant species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway and its biological significance. Understanding the regulation and function of 9,12,13-THOD and related compounds may open new avenues for the development of novel therapeutic agents and for enhancing plant disease resistance.

References

The Enzymatic Architecture of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Formation via the Lipoxygenase Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA), a complex oxylipin derived from linoleic acid. The biosynthesis is a multi-step process initiated by the action of lipoxygenase (LOX), a class of non-heme iron-containing dioxygenases. This document details the enzymatic cascade, provides in-depth experimental protocols for the key reactions, presents quantitative data from relevant studies, and visualizes the core pathways and workflows. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, natural product chemistry, and drug development who are investigating the synthesis and biological activities of trihydroxy fatty acids.

Introduction to the Lipoxygenase Pathway and Trihydroxy Fatty Acids

The lipoxygenase (LOX) pathway is a major route for the metabolism of polyunsaturated fatty acids (PUFAs) in both plants and animals, leading to the formation of a diverse array of bioactive signaling molecules known as oxylipins.[1][2] These molecules are integral to a variety of physiological and pathophysiological processes, including inflammation, immune responses, and plant defense mechanisms.[3][4][5]

The initial step in the LOX pathway involves the stereospecific insertion of molecular oxygen into a PUFA substrate, such as linoleic acid, to form a fatty acid hydroperoxide.[6] Depending on the specific LOX isozyme and reaction conditions, different positional isomers of the hydroperoxide are produced.[7] These hydroperoxides are then further metabolized by a suite of enzymes, including allene oxide synthases, hydroperoxide lyases, and epoxyalcohol synthases, to generate the vast diversity of oxylipins.[1][4]

Among the more complex oxylipins are the trihydroxy fatty acids, which are characterized by the presence of three hydroxyl groups along the fatty acid chain. This compound (9,12,13-THOA) is a notable example, and its biosynthesis from linoleic acid is a testament to the intricate enzymatic machinery of the LOX pathway. Recent studies have highlighted the potential of these molecules as antifungal agents and vaccine adjuvants.

The Enzymatic Cascade to 9,12,13-THOA

The formation of 9,12,13-THOA from linoleic acid is a sequential, multi-enzyme process. The currently understood pathway involves three key enzymatic steps:

  • Hydroperoxidation by Lipoxygenase (LOX): The pathway is initiated by the action of a lipoxygenase on linoleic acid. Specifically, a 13-lipoxygenase (13-LOX) catalyzes the dioxygenation of linoleic acid to form (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE).[8] This reaction is highly dependent on factors such as pH and the specific LOX isozyme used.[7]

  • Epoxyalcohol Formation by Epoxyalcohol Synthase (EAS): The 13S-HPODE intermediate is then converted into an epoxyalcohol. This transformation is catalyzed by an epoxyalcohol synthase (EAS), an enzyme belonging to the CYP74 family of cytochrome P450s.[9][10] The product of this reaction is an epoxy hydroxy fatty acid, such as 11-hydroxy-12,13-epoxy-9-octadecenoic acid.[9]

  • Hydrolysis by Epoxide Hydrolase (EH): The final step involves the hydrolysis of the epoxide ring in the epoxyalcohol intermediate to yield the vicinal diol, resulting in the trihydroxy structure of 9,12,13-THOA. This reaction is catalyzed by an epoxide hydrolase (EH).[11][12] The co-expression of a lipoxygenase and an epoxide hydrolase has been shown to efficiently produce C18 trihydroxy fatty acids from plant oils.[11]

Enzymatic_Pathway cluster_0 Step 1: Hydroperoxidation cluster_1 Step 2: Epoxyalcohol Formation cluster_2 Step 3: Hydrolysis Linoleic Acid Linoleic Acid 13S-HPODE 13S-HPODE Linoleic Acid->13S-HPODE Lipoxygenase (LOX) + O2 Epoxyalcohol 11-hydroxy-12,13-epoxy- 9-octadecenoic acid 13S-HPODE->Epoxyalcohol Epoxyalcohol Synthase (EAS) 9,12,13-THOA 9,12,13-Trihydroxy-10,15- octadecadienoic acid Epoxyalcohol->9,12,13-THOA Epoxide Hydrolase (EH) + H2O

Enzymatic pathway for 9,12,13-THOA formation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of 9,12,13-THOA.

Lipoxygenase Activity Assay

This protocol is adapted from established spectrophotometric methods for determining lipoxygenase activity.[8][13]

Materials:

  • Linoleic acid

  • Tween 20

  • Sodium hydroxide (NaOH), 0.5 M

  • Sodium phosphate monobasic and dibasic

  • Soybean lipoxygenase (e.g., Sigma-Aldrich Type I-B)

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation (10 mM Sodium Linoleate Stock):

    • In a light-protected flask, add 78 µL of linoleic acid and 90 µL of Tween 20 to 10 mL of boiled, distilled water.[8]

    • Mix gently to avoid bubble formation.

    • Clarify the solution by adding approximately 100 µL of 0.5 M NaOH.[8]

    • Bring the final volume to 25 mL with distilled water in a volumetric flask.

    • Aliquot and store at -20°C in amber tubes.[8]

  • Buffer Preparation (50 mM Sodium Phosphate, pH 6.0-9.0):

    • Prepare 0.2 M stock solutions of sodium phosphate monobasic and dibasic.

    • Mix the stock solutions in appropriate ratios to achieve the desired pH. For example, for pH 6.0, mix 43.85 mL of monobasic stock with 6.15 mL of dibasic stock and dilute to 200 mL.[8]

    • Adjust the final pH with NaOH or HCl as needed.

  • Enzyme Assay:

    • In a 1.5 mL microtube, prepare a blank containing 1002 µL of phosphate buffer and 10 µL of the sodium linoleate stock solution.[8]

    • For the test sample, mix 1000 µL of phosphate buffer, 10 µL of the sodium linoleate stock solution, and 2 µL of the enzyme extract.[8]

    • Immediately transfer the reaction mixture to a quartz cuvette.

    • Monitor the increase in absorbance at 234 nm for at least 2 minutes. This absorbance change is due to the formation of conjugated dienes in the hydroperoxide product.[8]

    • Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).[8]

Enzymatic Synthesis of 9,12,13-THOA

This protocol is a synthesized approach based on the co-expression of lipoxygenase and epoxide hydrolase for the production of trihydroxy fatty acids.[11]

Materials:

  • Linoleic acid

  • Purified or recombinant 13-lipoxygenase

  • Purified or recombinant epoxyalcohol synthase (or a suitable CYP74 enzyme)

  • Purified or recombinant epoxide hydrolase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Lipoxygenase Reaction:

    • Incubate linoleic acid (e.g., 100 µM) with 13-lipoxygenase in the reaction buffer at room temperature with gentle agitation.

    • Monitor the reaction progress by taking aliquots and analyzing for 13-HPODE formation via the spectrophotometric assay described in 3.1 or by LC-MS.

  • Epoxyalcohol Synthase and Epoxide Hydrolase Reactions (Sequential or Co-incubation):

    • Once the formation of 13-HPODE has plateaued, add the epoxyalcohol synthase and epoxide hydrolase to the reaction mixture.

    • Alternatively, a co-incubation of all three enzymes with the linoleic acid substrate can be performed.

    • Continue the incubation at room temperature for several hours or overnight.

  • Extraction and Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

    • Extract the oxylipins with an equal volume of ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent for SPE.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge, wash with water to remove polar impurities, and elute the trihydroxy fatty acids with methanol or acetonitrile.

    • Further purify the 9,12,13-THOA using reversed-phase HPLC.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the identification and quantification of oxylipins.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Typical LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for structural elucidation.

  • Precursor and Product Ions: The precursor ion for 9,12,13-THOA will be its [M-H]⁻ ion (m/z 327.2). Product ions will be specific fragments resulting from the collision-induced dissociation of the precursor ion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Substrate Linoleic Acid Preparation Reaction Incubation of Substrate with Enzymes Substrate->Reaction Enzymes Enzyme (LOX, EAS, EH) Preparation Enzymes->Reaction Extraction Organic Solvent Extraction Reaction->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC HPLC Purification SPE->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS

A typical experimental workflow for 9,12,13-THOA synthesis.

Data Presentation

This section summarizes quantitative data related to the enzymatic formation of trihydroxy fatty acids.

Table 1: Quantitative Yields of C18 Trihydroxy Fatty Acids in a Bioreactor System

SubstrateInitial Concentration (mM)ProductFinal Concentration (mM)Molar Yield (%)Productivity (mM h⁻¹)Reference
Linoleic Acid25011R,12R,13S-trihydroxyoctadecenoic acid230929.6[11]
α-Linolenic Acid20011R,12R,13S-THFA>120>60N/A[11]
γ-Linolenic Acid20011R,12R,13S-THFA>120>60N/A[11]

Table 2: Kinetic Parameters of a Related Epoxyalcohol Synthase/Allene Oxide Synthase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
9-HPOD1.8 ± 0.2102 ± 356.7[13]
13-HPOD1.9 ± 0.372 ± 437.9[13]
9-HPOT1.2 ± 0.1149 ± 3124.2[13]
13-HPOT1.4 ± 0.2125 ± 589.3[13]

Signaling Pathways

Oxylipins, including trihydroxy fatty acids, are key signaling molecules in plants, particularly in response to stress and pathogens.[3][14] The lipoxygenase pathway is a central hub in the plant defense signaling network.

Upon wounding or pathogen attack, phospholipases release PUFAs like linoleic acid from cell membranes.[14] LOX is then activated, initiating the cascade that produces a variety of oxylipins. These oxylipins can act as signaling molecules to induce the expression of defense-related genes, leading to the production of antimicrobial compounds and other protective responses. While the specific signaling role of 9,12,13-THOA is still under investigation, it is part of this broader class of defense-related oxylipins.

Signaling_Pathway Stress Wounding / Pathogen Attack Membrane Cell Membrane (Linoleic Acid) Stress->Membrane activates Phospholipase LOX Lipoxygenase (LOX) Membrane->LOX releases Linoleic Acid HPODE 13-HPODE LOX->HPODE Oxylipins Diverse Oxylipins (including 9,12,13-THOA) HPODE->Oxylipins further enzymatic conversion Signaling Signal Transduction Oxylipins->Signaling Response Defense Gene Expression & Physiological Response Signaling->Response

Role of the LOX pathway in plant defense signaling.

Conclusion

The enzymatic formation of this compound is a sophisticated process that highlights the versatility of the lipoxygenase pathway. Through the sequential action of lipoxygenase, epoxyalcohol synthase, and epoxide hydrolase, a simple polyunsaturated fatty acid is converted into a complex, polyhydroxylated molecule with potential biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the synthesis, regulation, and function of this and other trihydroxy fatty acids. Future research in this area will likely uncover novel biological roles for these molecules and may pave the way for their application in medicine and agriculture.

References

Unveiling a Plant-Derived Oxylipin: A Technical Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a complex oxylipin found in various plant species. This document synthesizes current scientific knowledge to support research and development efforts targeting this promising bioactive compound.

Natural Occurrence in the Plant Kingdom

This compound and its isomers are naturally occurring oxylipins, which are fatty acid derivatives, that have been identified in a diverse range of plant species. Their presence suggests potential roles in plant physiology and defense mechanisms. While the compound has been identified in several species, comprehensive quantitative data across different plants remains an area for further research.

Table 1: Documented Plant Species Containing this compound and its Isomers

Plant SpeciesFamilyCommon NameSpecific Isomer(s) MentionedReference
Corchorus olitoriusMalvaceaeJute Mallow, MoroheiyaCorchorifatty Acid F (9S,12S,13S-trihydroxy-10E,15Z-octadecadienoic acid)[1][2][3]
Phyteuma orbiculareCampanulaceaeRound-headed RampionThis compound[4]
Solanum lycopersicumSolanaceaeTomato9,12,13-trihydroxy-10(E)-octadecenoic acid (an isomer)[5]
Cyperus rotundusCyperaceaeNut GrassThis compound[4]
Caroxylon tetrandrumAmaranthaceae9,12,13-Trihydroxy-10-octadecenoic acid (an isomer)[6]
Chaenomeles sinensisRosaceaeChinese Quince(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid[7]
Pseudocydonia sinensisRosaceaeChinese Quince(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid[7]
Arabidopsis thalianaBrassicaceaeThale Cress(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid[7]

Note: The exact concentration of this compound in these plants is not widely reported in the available literature, highlighting a need for further quantitative studies.

Biosynthesis and Potential Signaling Role

This compound is synthesized from polyunsaturated fatty acids, primarily α-linolenic acid (an omega-3 fatty acid) or linoleic acid (an omega-6 fatty acid), through the lipoxygenase (LOX) pathway. This pathway is a key component of plant defense signaling.

The biosynthesis is initiated by the lipoxygenase-catalyzed introduction of molecular oxygen into the fatty acid backbone, forming a hydroperoxy fatty acid intermediate. Subsequent enzymatic reactions, potentially involving peroxygenases or epoxide hydrolases, are thought to lead to the formation of the trihydroxy structure.

These fatty acid-derived signaling molecules, including hydroxy fatty acids, are increasingly recognized for their role as Damage-Associated Molecular Patterns (DAMPs) in plants.[8][9][10][11][12] When plant tissues are damaged by herbivores or pathogens, the release and modification of fatty acids can trigger a cascade of defense responses.

Biosynthesis of this compound ALA α-Linolenic Acid (in membrane lipids) LOX Lipoxygenase (LOX) ALA->LOX Oxygenation HPOTE Hydroperoxyoctadecatrienoic Acid (HPOTE) LOX->HPOTE Enzymes Peroxygenase / Epoxide Hydrolase HPOTE->Enzymes Further Oxygenation/ Hydration THODE 9,12,13-Trihydroxy-10,15- octadecadienoic acid Enzymes->THODE Defense Plant Defense Signaling THODE->Defense Acts as a DAMP

General biosynthetic pathway of this compound.

Experimental Protocols

The isolation and quantification of this compound from plant matrices require a multi-step process involving extraction, purification, and sophisticated analytical techniques. The following sections outline a general workflow based on methodologies reported for similar lipid compounds.

Extraction of Total Lipids

A common starting point is the extraction of total lipids from the plant tissue. The Bligh and Dyer method or variations thereof are frequently employed to efficiently extract a broad range of lipids while minimizing degradation.

Protocol: Modified Bligh and Dyer Extraction

  • Homogenization: Homogenize fresh or frozen plant tissue (e.g., 10 g) in a mixture of chloroform:methanol (1:2, v/v; 30 mL) using a high-speed blender.

  • Phase Separation: Add chloroform (10 mL) to the homogenate and blend for an additional 2 minutes. Then, add distilled water (10 mL) and blend for another 2 minutes.

  • Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the total lipid extract, using a Pasteur pipette.

  • Drying: Dry the chloroform extract under a stream of nitrogen gas. The resulting lipid residue can be stored at -20°C for further analysis.

Isolation and Purification

The crude lipid extract contains a complex mixture of compounds. Therefore, chromatographic techniques are necessary to isolate the target trihydroxy fatty acid.

Protocol: Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)

  • Saponification (Optional but Recommended): To hydrolyze esterified fatty acids, dissolve the dried lipid extract in 1 M KOH in 90% ethanol and heat at 60°C for 1 hour. After cooling, acidify the solution with HCl to pH 3-4 and extract the free fatty acids with hexane or diethyl ether.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the fatty acid extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar lipids.

    • Elute the hydroxy fatty acids with a more polar solvent mixture, such as methanol or a gradient of ethyl acetate in hexane.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fraction containing the hydroxy fatty acids using normal-phase or reverse-phase HPLC.

    • Normal-Phase HPLC: A silica column with a mobile phase gradient of isopropanol in hexane is often effective for separating hydroxy fatty acid isomers.[13]

    • Reverse-Phase HPLC: A C18 column with a mobile phase gradient of acetonitrile in water (both often containing a small amount of acetic or formic acid) can also be used.

    • Monitor the elution using a UV detector, typically around 205-235 nm for compounds with conjugated double bonds, or a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.[13][14]

Experimental Workflow for Isolation and Analysis PlantTissue Plant Tissue Extraction Lipid Extraction (e.g., Bligh & Dyer) PlantTissue->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract Saponification Saponification (Optional) CrudeExtract->Saponification SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Direct Analysis FreeFattyAcids Free Fatty Acids Saponification->FreeFattyAcids FreeFattyAcids->SPE HFA_Fraction Hydroxy Fatty Acid Fraction SPE->HFA_Fraction HPLC HPLC Purification HFA_Fraction->HPLC PureCompound Pure 9,12,13-Trihydroxy-10,15- octadecadienoic acid HPLC->PureCompound Analysis Structural Elucidation & Quantification (MS, NMR) PureCompound->Analysis

Workflow for the isolation and analysis of this compound.
Structural Elucidation and Quantification

The definitive identification and quantification of this compound require advanced analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) helps in elucidating the structure by analyzing the fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguously determining the chemical structure, including the positions of the hydroxyl groups and the stereochemistry of the double bonds.

  • Quantitative Analysis: Quantification is typically performed using HPLC coupled with a suitable detector (e.g., UV, CAD, or MS) and by comparing the peak area of the analyte to that of a certified reference standard. The development of a calibration curve with known concentrations of the standard is crucial for accurate quantification.[13][15]

Conclusion and Future Directions

This compound represents a structurally complex and biologically interesting oxylipin from the plant kingdom. While its presence has been confirmed in several species, there is a clear need for more extensive research, particularly in the areas of quantitative analysis across a wider range of plants and a deeper understanding of its specific roles in plant signaling and defense. The methodologies outlined in this guide provide a framework for researchers to pursue further investigation into this and other related bioactive lipids, potentially leading to new applications in agriculture, pharmacology, and human health.

References

Unveiling the Enigmatic Role of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxylipins, a diverse class of oxygenated fatty acids, are pivotal signaling molecules in plant development and defense. Among these, the C18 polyunsaturated fatty acid derivatives, including trihydroxy fatty acids, are increasingly recognized for their biological activities. This technical guide delves into the current understanding of the biological role of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in the model plant Arabidopsis thaliana. While research on this specific molecule is nascent, this document consolidates the available data on its presence, potential functions in plant defense, and places it within the broader context of the well-established oxylipin signaling pathways. Furthermore, it provides detailed experimental protocols for its extraction and analysis, and visualizes the pertinent biochemical pathways to facilitate further investigation into its precise physiological functions and potential applications.

Introduction to Oxylipin Signaling in Arabidopsis thaliana

Arabidopsis thaliana utilizes a sophisticated network of signaling molecules to respond to a myriad of biotic and abiotic stresses. Oxylipins, derived from the oxygenation of polyunsaturated fatty acids, are central to this network. The most extensively studied oxylipins belong to the jasmonate family, with jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) acting as key hormones in regulating defense against necrotrophic pathogens and insect herbivores.

The biosynthesis of these molecules is initiated by the release of α-linolenic acid (α-LeA) from chloroplast membranes, which is then oxygenated by lipoxygenases (LOXs). This leads to the formation of hydroperoxy fatty acids, which are subsequently converted to a range of bioactive molecules, including the cyclopentenone 12-oxo-phytodienoic acid (OPDA). OPDA can be further metabolized to JA in the peroxisome. However, a growing body of evidence suggests that OPDA and other oxylipin intermediates possess biological activities independent of their conversion to JA.

This compound is one such oxylipin, a trihydroxy derivative of an octadecadienoic acid. While its precise role in Arabidopsis is still under active investigation, its structural similarity to other bioactive oxylipins suggests a potential function in modulating plant defense and development. This guide aims to synthesize the current knowledge and provide a framework for future research into this intriguing molecule.

Biosynthesis of this compound

The precise enzymatic steps leading to the formation of this compound in Arabidopsis thaliana have not been fully elucidated. However, based on the known oxylipin biosynthetic pathways, a putative pathway can be proposed. The biosynthesis likely originates from α-linolenic acid (18:3) or linoleic acid (18:2).

The initial steps involve the action of lipoxygenases (LOXs), which introduce molecular oxygen into the fatty acid backbone. In Arabidopsis, both 9-LOXs and 13-LOXs are present and can generate different hydroperoxy fatty acid isomers. Subsequent enzymatic activities, potentially involving peroxygenases or epoxide hydrolases, could then lead to the formation of the trihydroxy structure.

Below is a generalized diagram illustrating the potential biosynthetic origin of this compound within the broader oxylipin pathway.

Oxylipin Biosynthesis alpha_LeA α-Linolenic Acid (in Chloroplast) HOTE 13-HPOT / 9-HPOT (Hydroperoxy-octadecatrienoic acid) alpha_LeA->HOTE LOX OPDA 12-oxo-phytodienoic acid (OPDA) HOTE->OPDA AOS/AOC TriHODE This compound HOTE->TriHODE Putative Enzymes (e.g., Peroxygenase, Epoxide Hydrolase) Other_Oxylipins Other Oxylipins HOTE->Other_Oxylipins Various Enzymes JA Jasmonic Acid (JA) (in Peroxisome) OPDA->JA OPR3, β-oxidation

A putative biosynthetic pathway for this compound.

Biological Role in Arabidopsis thaliana

Direct experimental evidence detailing the specific biological functions of this compound in Arabidopsis thaliana is currently limited. However, several lines of evidence suggest its involvement in plant defense responses.

Metabolomic studies have identified this molecule, sometimes referred to by its stereoisomer's name, corchorifatty acid F, in Arabidopsis tissues.[1] A significant piece of quantitative data comes from a study investigating the effects of a seaweed extract on Arabidopsis thaliana. This study revealed a specific increase in the relative content of corchorifatty acid F in the roots of treated plants.[1] Seaweed extracts are known to promote plant growth and enhance resistance to various stresses, suggesting a role for this trihydroxy fatty acid in these beneficial responses.

Given its structural relationship to other oxylipins, it is plausible that this compound may function in:

  • Direct antimicrobial activity: Some oxylipins possess direct antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi.

  • Modulation of defense gene expression: It may act as a signaling molecule to induce or prime the expression of defense-related genes.

  • Interaction with other signaling pathways: Cross-talk between different hormone and signaling pathways is a hallmark of plant defense. This molecule could potentially interact with the jasmonate, salicylate, or other signaling cascades.

Further research, including the analysis of mutants with altered levels of this compound and transcriptomic studies following its exogenous application, is required to fully elucidate its specific biological role.

Quantitative Data

The following table summarizes the key quantitative finding related to this compound (as corchorifatty acid F) in Arabidopsis thaliana.

Treatment Tissue Metabolite Observed Change Reference
Seaweed ExtractRootsCorchorifatty acid FSpecific increase in relative content at day 0 compared to day 3 and day 5[1]

Signaling Pathway

The signaling pathway through which this compound exerts its effects in Arabidopsis thaliana is currently unknown. It is possible that it functions through a dedicated receptor or by modulating the activity of known signaling components. Given the precedent of other oxylipins, several potential mechanisms can be hypothesized:

  • Receptor-mediated signaling: The molecule could bind to a specific receptor protein, initiating a downstream signaling cascade, possibly involving protein kinases and transcription factors.

  • Covalent modification of target proteins: Some oxylipins with reactive electrophilic groups can directly modify and alter the function of target proteins.

  • Alteration of membrane properties: As a lipid-derived molecule, it could potentially integrate into cellular membranes and alter their physical properties, thereby influencing the activity of membrane-associated proteins.

The following diagram illustrates a hypothetical signaling pathway, highlighting the points that require experimental validation.

Hypothetical Signaling Pathway TriHODE 9,12,13-Trihydroxy-10,15- octadecadienoic acid Receptor Putative Receptor TriHODE->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Activation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression Regulation Biological_Response Biological Response (e.g., Pathogen Resistance) Gene_Expression->Biological_Response

A hypothetical signaling pathway for this compound.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for studying the biological role of this compound. The following protocols are based on established methods for oxylipin analysis in plant tissues.

Extraction of Oxylipins from Arabidopsis thaliana

This protocol describes a general method for the extraction of oxylipins, which can be adapted for the specific analysis of this compound.

Materials:

  • Arabidopsis thaliana tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • Extraction solvent: 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane

  • Internal standards (e.g., deuterated analogues)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Harvest Arabidopsis tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a glass tube.

  • Add internal standards to the sample for quantification.

  • Add 2 mL of the extraction solvent to the tissue and vortex thoroughly.

  • Incubate the mixture for 30 minutes at room temperature.

  • Add 2 mL of dichloromethane and vortex for 30 seconds.

  • Add 1 mL of water and vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (dichloromethane) containing the lipids.

  • Repeat the extraction of the aqueous phase with another 2 mL of dichloromethane.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of oxylipins.

Instrumentation:

  • Ultra-high performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific stereoisomer and adducts formed.

  • Collision Energy and other MS parameters: Optimize for maximum sensitivity of the target analyte.

Quantification:

  • Generate a standard curve using authentic standards of this compound of known concentrations.

  • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

The following workflow diagram illustrates the key steps in the analysis of this compound.

Experimental Workflow Sample_Collection Sample Collection (Arabidopsis tissue) Extraction Oxylipin Extraction Sample_Collection->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

A general workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents an understudied component of the complex oxylipin network in Arabidopsis thaliana. While its presence has been confirmed and a role in plant defense is suggested by indirect evidence, its precise biological functions and signaling mechanisms remain to be elucidated. The methodologies outlined in this guide provide a robust framework for researchers to pursue these questions.

Future research should focus on:

  • Functional characterization using mutants: The identification and characterization of Arabidopsis mutants deficient in or over-accumulating this compound will be crucial to understanding its in planta role.

  • Transcriptomic and proteomic analyses: Studying the global changes in gene and protein expression in response to this molecule will provide insights into the downstream cellular processes it regulates.

  • Identification of interacting partners: The discovery of its receptor or other interacting proteins will be a major step forward in dissecting its signaling pathway.

  • Elucidation of its role in specific stress responses: Investigating its accumulation and function during infection with various pathogens or under different abiotic stresses will clarify its role in plant immunity and adaptation.

A deeper understanding of the biological role of this compound will not only enhance our fundamental knowledge of plant signaling but may also open new avenues for the development of novel strategies to improve crop resilience and productivity.

References

9,12,13-Trihydroxy-10,15-octadecadienoic Acid: A Critical Examination of its Role as a Plant Defense Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plant oxylipins, a diverse family of oxygenated fatty acid derivatives, are central to orchestrating responses to developmental cues and environmental stresses, including pathogen attack. These molecules can act as direct antimicrobial agents or as signals to activate defense gene expression and programmed cell death. Within this family, the C18 polyunsaturated fatty acid derivatives, such as those arising from α-linolenic acid, are particularly significant. This guide focuses on a specific trihydroxy-oxylipin, 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a molecule produced via the lipoxygenase (LOX) pathway, which is often associated with plant defense.

This technical whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound. It details its biosynthesis, critically evaluates the existing evidence for its role in plant defense, and offers detailed experimental protocols for researchers seeking to further elucidate its function. While its production is linked to defense-related enzymatic pathways, its specific role as a direct antimicrobial or signaling molecule remains an area of active investigation. This guide aims to provide the necessary background and methodological tools to advance our understanding of this and other related oxylipins.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from α-linolenic acid (ALA), a common C18 polyunsaturated fatty acid in plant membranes. The pathway involves enzymes that are key components of the plant's response to stress.

The generally accepted biosynthetic route proceeds as follows:

  • Lipoxygenase (LOX) Action: The pathway is initiated by a 9-lipoxygenase (9-LOX), which catalyzes the stereospecific insertion of molecular oxygen into ALA to form 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

  • Peroxygenase (POX) or Epoxide Hydrolase (EH) Involvement: The subsequent steps are less universally defined but are thought to involve a peroxygenase that converts the hydroperoxide to an unstable epoxide intermediate. This is followed by the action of an epoxide hydrolase, which opens the epoxide ring to create the vicinal diol at the 12 and 13 positions. The final structure is the trihydroxy fatty acid.

This pathway highlights how stress-induced enzymes generate a diverse array of oxylipins from a common precursor.

Biosynthesis of this compound cluster_0 Enzymatic Conversions ALA α-Linolenic Acid (ALA) HPOT 9(S)-HPOT ALA->HPOT 9-Lipoxygenase (9-LOX) Epoxide Epoxide Intermediate HPOT->Epoxide Peroxygenase (POX) TriHODE 9,12,13-Trihydroxy-10,15- octadecadienoic acid Epoxide->TriHODE Epoxide Hydrolase (EH) Hypothetical Signaling Pathway cluster_pathogen Pathogen Attack / Wounding cluster_synthesis Biosynthesis cluster_signaling Hypothetical Signaling Cascade Pathogen Pathogen Recognition ALA α-Linolenic Acid Pathogen->ALA Induces TriHODE 9,12,13-Trihydroxy- 10,15-octadecadienoic acid ALA->TriHODE LOX Pathway Receptor Putative Receptor (e.g., GPCR, Kinase) TriHODE->Receptor Binding Kinase_Cascade MAPK Cascade Receptor->Kinase_Cascade Activation TFs Transcription Factors (e.g., WRKY, MYC) Kinase_Cascade->TFs Phosphorylation Defense_Genes Defense Gene Expression (e.g., PR proteins) TFs->Defense_Genes Transcriptional Activation Plant Defense Response Plant Defense Response Defense_Genes->Plant Defense Response LC-MS/MS Workflow Start Plant Tissue Collection (Flash Freeze in N₂) Homogenize Homogenization Start->Homogenize Extract Liquid-Liquid Extraction (with Internal Standard) Homogenize->Extract Evaporate1 Evaporation to Dryness Extract->Evaporate1 SPE Solid-Phase Extraction (SPE) Cleanup Evaporate1->SPE Evaporate2 Evaporation to Dryness SPE->Evaporate2 Reconstitute Reconstitution in Mobile Phase Evaporate2->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data RT-qPCR Workflow Treatment Treat Plants with Oxylipin (and Mock Control) Harvest Harvest Tissue at Time Points Treatment->Harvest RNA_Extraction Total RNA Extraction and DNase Treatment Harvest->RNA_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR Real-Time qPCR with SYBR Green cDNA_Synth->qPCR Analysis Data Analysis (ΔΔCt Method) Relative Gene Expression qPCR->Analysis

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of 9,12,13-Trihydroxy-10,15-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanism of action of 9,12,13-Trihydroxy-10,15-octadecadienoic acid. Due to the limited direct research on this specific molecule, this guide also incorporates data from its closely related and well-studied stereoisomer, 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, also known as Pinellic acid, to infer potential mechanisms.

Introduction

This compound is a trihydroxy fatty acid that has been identified in various plant species and is recognized for its potential anti-inflammatory properties.[1] As a member of the oxylipin family, it is derived from the oxygenation of polyunsaturated fatty acids. Oxylipins are known to be potent signaling molecules involved in a variety of physiological and pathological processes, including inflammation. Understanding the precise mechanism by which this compound exerts its anti-inflammatory effects is crucial for its potential development as a therapeutic agent.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of the closely related compound, 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (Pinellic acid), has been quantified in several in vitro and in vivo studies. This data provides valuable insights into the potential potency of this compound.

Table 1: In Vitro Anti-inflammatory Activity of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (Pinellic acid)

AssayCell LineEndpoint MeasuredIC50 ValueReference
Nitric Oxide (NO) ProductionBV-2 microgliaInhibition of LPS-induced NO production40.95 µM[2][3]
Mast Cell DegranulationRBL-2H3 mast cellsInhibition of antigen-induced β-hexosaminidase release28.7 µg/ml[2][3]

Table 2: In Vivo Immuno-modulatory Activity of 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (Pinellic acid)

Animal ModelTreatmentEndpoint MeasuredResultReference
Mice1 µ g/animal with nasal influenza vaccineAntiviral IgA and IgG antibody responses5.2-fold increase in IgA and 2-fold increase in IgG[2][3]

Putative Anti-inflammatory Signaling Pathways

Based on the known mechanisms of structurally similar anti-inflammatory fatty acids, this compound likely exerts its effects through the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, and potentially through the activation of PPARs.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. It is plausible that this compound inhibits the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation THOD 9,12,13-THOD THOD->IKK_complex Inhibition? THOD->NFkB_active Inhibition of Translocation? DNA DNA (κB sites) NFkB_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by 9,12,13-THOD.

Mitogen-activated protein kinase (MAPK) pathways are also critical in regulating the production of inflammatory mediators. It is hypothesized that this compound could modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, thereby reducing the inflammatory response.

MAPK_Modulation cluster_mapk MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1) Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine production, etc.) Transcription_Factors->Inflammatory_Response THOD 9,12,13-THOD THOD->p38 Modulation? THOD->JNK Modulation? THOD->ERK Modulation?

Caption: Hypothesized modulation of MAPK signaling by 9,12,13-THOD.

PPARs are nuclear receptors that play a key role in lipid metabolism and inflammation. Certain fatty acids and their derivatives are known to be PPAR agonists. Activation of PPARs, particularly PPAR-γ and PPAR-α, can lead to the transrepression of pro-inflammatory genes. It is possible that this compound acts as a PPAR agonist.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THOD 9,12,13-THOD PPAR PPAR (e.g., PPARγ) THOD->PPAR Binding and Activation RXR RXR PPAR->RXR Heterodimerization PPAR_RXR_complex PPAR-RXR Heterodimer PPRE PPRE (DNA) PPAR_RXR_complex->PPRE Binding NFkB_p65 NF-κB p65 PPAR_RXR_complex->NFkB_p65 Inhibition Anti_inflammatory_genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_genes Transcription Transrepression Transrepression of Pro-inflammatory Genes

Caption: Potential PPAR activation mechanism of 9,12,13-THOD.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the anti-inflammatory mechanism of this compound.

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Pre-treat with 9,12,13-THOD (various concentrations) for 1h incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) for 24h treatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection griess_reaction Mix supernatant with Griess Reagent supernatant_collection->griess_reaction incubation2 Incubate at room temperature for 10-15 min griess_reaction->incubation2 measurement Measure absorbance at 540 nm incubation2->measurement analysis Calculate % NO inhibition compared to LPS control measurement->analysis

Caption: Workflow for the Nitric Oxide Production Assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for a further 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control group.

This assay quantifies the activation of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of a test compound.

NFkB_Luciferase_Workflow start Seed RAW 264.7-NF-κB-luc cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with 9,12,13-THOD (various concentrations) incubation1->treatment stimulation Stimulate with LPS (e.g., 100 ng/mL) treatment->stimulation incubation2 Incubate for 6-16 hours stimulation->incubation2 lysis Lyse cells incubation2->lysis add_substrate Add luciferase substrate lysis->add_substrate measurement Measure luminescence add_substrate->measurement analysis Calculate % NF-κB inhibition measurement->analysis

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct into a 96-well plate and allow them to adhere overnight.[4][5][6]

  • Transfection (if not using a stable cell line): Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[5]

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (e.g., 100 ng/mL), for 6-16 hours.[4]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[6]

  • Analysis: Normalize the NF-κB luciferase activity to the control reporter (if used) and calculate the percentage of inhibition compared to the agonist-treated control.

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.

COX2_Inhibition_Workflow prepare_enzyme Prepare COX-2 enzyme solution preincubation Pre-incubate enzyme with 9,12,13-THOD or vehicle prepare_enzyme->preincubation initiate_reaction Initiate reaction by adding arachidonic acid preincubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop the reaction incubation->stop_reaction quantify_product Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA or LC-MS) stop_reaction->quantify_product analysis Calculate % COX-2 inhibition quantify_product->analysis

Caption: Workflow for the COX-2 Inhibition Assay.

Protocol:

  • Enzyme Preparation: Prepare a solution of purified recombinant COX-2 enzyme in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[7]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a promising anti-inflammatory agent. While direct mechanistic studies are still emerging, evidence from closely related compounds strongly suggests that its mode of action involves the modulation of key inflammatory pathways such as NF-κB and MAPKs, and potentially the activation of PPARs. The provided experimental protocols offer a robust framework for further elucidating the precise molecular mechanisms of this compound. Future research should focus on confirming these putative pathways and identifying the direct molecular targets of this compound to fully realize its therapeutic potential.

References

Unveiling the Shield: A Technical Guide to the Antifungal Properties of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of fungal resistance to conventional fungicides necessitates the exploration of novel, plant-derived compounds for crop protection. Among these, oxylipins, a class of oxygenated fatty acids, have emerged as promising candidates. This technical guide delves into the antifungal properties of a specific C18 trihydroxy fatty acid, 9,12,13-Trihydroxy-10,15-octadecadienoic acid, and its isomers. These compounds are integral to the plant's innate defense mechanisms, often synthesized in response to pathogen attack. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and a visualization of its proposed mechanism of action, aiming to facilitate further research and development in this critical area.

Quantitative Antifungal Activity

Quantitative data on the antifungal efficacy of this compound against a wide array of plant pathogens is still an emerging field of study. However, research on its isomers provides valuable insights into its potential. The following table summarizes the available data for closely related trihydroxyoctadecenoic acids, offering a comparative look at their activity.

Table 1: Antifungal Activity of Trihydroxyoctadecenoic Acid Isomers Against Plant Pathogens

CompoundTarget PathogenAssay TypeConcentrationObserved EffectReference
9,12,13-trihydroxy-(E)-10-octadecenoic acidCeratocystis fimbriata (black rot fungus)Not specified in abstractNot specified in abstractIsolated as an antifungal compound[1]
12,13,17-trihydroxy-9(Z)-octadecenoic acidErysiphe graminis f. sp. tritici (wheat powdery mildew)Disease Control200 ppm77% disease control[2]
12,13,17-trihydroxy-9(Z)-octadecenoic acidPuccinia recondita (wheat leaf rust)Disease Control200 ppm86% disease control[2]
12,13,17-trihydroxy-9(Z)-octadecenoic acidPhytophthora infestans (potato late blight)Disease Control200 ppm56% disease control[2]
12,13,17-trihydroxy-9(Z)-octadecenoic acidBotrytis cinerea (cucumber botrytis)Disease Control200 ppm63% disease control[2]

Note: The data presented is for isomers of this compound and should be considered indicative of the potential activity of the target compound.

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the antifungal properties of this compound.

Isolation and Purification of this compound from Plant Tissue

This protocol is a generalized procedure based on methods for extracting oxylipins from plant material.

Objective: To isolate and purify the target compound from plant tissue, particularly from sites of fungal infection.

Materials:

  • Infected plant tissue (e.g., tubers, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.1 M Acetic acid

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (for identification)

Procedure:

  • Tissue Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction: Transfer the powdered tissue to a solvent-resistant tube and add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 15 minutes.

  • Phase Separation: Add 0.1 M acetic acid to the mixture to achieve a final chloroform:methanol:acid ratio of 2:1:0.8. Vortex again and centrifuge to separate the phases.

  • Collection of Lipid Fraction: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to obtain the crude lipid extract.

  • Silica Gel Chromatography: Resuspend the crude extract in a minimal volume of hexane and load it onto a silica gel column pre-equilibrated with hexane. Elute with a gradient of increasing ethyl acetate in hexane. Collect fractions and monitor by thin-layer chromatography (TLC).

  • HPLC Purification: Pool the fractions containing the trihydroxy fatty acids (identified by TLC) and further purify using a reverse-phase HPLC system with a C18 column. A gradient of methanol in water is typically used for elution.

  • Identification: Confirm the identity of the purified compound as this compound using mass spectrometry and NMR spectroscopy.

experimental_workflow start Infected Plant Tissue homogenization Homogenization (Liquid N2) start->homogenization extraction Lipid Extraction (Chloroform:Methanol) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation lipid_collection Collect Chloroform Phase phase_separation->lipid_collection evaporation Evaporation lipid_collection->evaporation silica_gel Silica Gel Chromatography evaporation->silica_gel hplc HPLC Purification (C18) silica_gel->hplc identification Identification (MS, NMR) hplc->identification end Purified Compound identification->end

Isolation and Purification Workflow

In Vitro Antifungal Susceptibility Testing

These assays determine the direct inhibitory effect of the purified compound on fungal growth.

Objective: To determine the concentration-dependent inhibition of fungal mycelial growth.

Materials:

  • Pure culture of the target plant pathogenic fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Purified this compound

  • Solvent (e.g., ethanol or DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the purified compound in a suitable solvent.

  • Media Preparation: Autoclave the growth medium and cool to 45-50°C. Add the stock solution of the compound to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone.

  • Plate Pouring: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

Objective: To assess the effect of the compound on the germination of fungal spores.

Materials:

  • Spore suspension of the target fungus in sterile water

  • Purified this compound

  • Solvent

  • Microscope slides with concavities

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension: Prepare a spore suspension of the fungus and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL).

  • Treatment Preparation: Prepare a series of dilutions of the purified compound in sterile water containing a small amount of the solvent.

  • Incubation: Place a drop of each treatment solution and a control (solvent in water) in the concavities of the microscope slides. Add a drop of the spore suspension to each.

  • Incubation in Humid Chamber: Place the slides in a humid chamber to prevent drying and incubate at the optimal germination temperature for the specific fungus.

  • Observation: After a suitable incubation period (e.g., 24 hours), observe the spores under a microscope.

  • Data Analysis: Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition.

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of antifungal action for fatty acids, including trihydroxyoctadecenoic acids, is the disruption of the fungal cell membrane's integrity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Compound 9,12,13-Trihydroxy-10,15- octadecadienoic acid Membrane Lipid Bilayer Compound->Membrane Intercalation and Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites) Membrane->Leakage Disruption Disruption of Membrane Potential and Enzyme Function Membrane->Disruption Death Fungal Cell Death Leakage->Death Disruption->Death

References

In Vitro Antioxidant Activity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro antioxidant activity of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a complex oxylipin. While direct quantitative antioxidant data for this specific trihydroxy fatty acid is not extensively available in current literature, this document outlines the standard experimental protocols and potential mechanistic pathways relevant to its antioxidant function. This guide serves as a comprehensive resource for researchers aiming to investigate the antioxidant properties of this and structurally similar compounds.

Introduction

This compound is an oxidized derivative of linolenic acid, belonging to a class of molecules known as oxylipins. These molecules are products of lipid peroxidation and are involved in a variety of physiological and pathological processes. Due to the presence of multiple hydroxyl groups, this compound is hypothesized to possess antioxidant properties by acting as a radical scavenger and potentially modulating cellular antioxidant defense pathways. This guide details the experimental approaches to test these hypotheses.

Quantitative Data on Antioxidant Activity

As of the date of this publication, specific in vitro antioxidant activity data (e.g., IC50 values from DPPH or ABTS assays) for this compound are not available in peer-reviewed literature. However, for comparative purposes, the following table summarizes antioxidant data for structurally related hydroxy and dihydroxy fatty acids.

Table 1: In Vitro Antioxidant Activity of Structurally Related Fatty Acids

Compound/ExtractAssayIC50 / ActivityReference
Dihydroxytyrosyl OxalateABTSTEAC: 2.0 ± 0.2[1][2]
Dihydroxytyrosyl SuccinateABTSTEAC: 1.7 ± 0.2[1][2]
13(R)-hydroxy-(9Z,11E)-octadecadienoic acidARE-luciferaseStrong stimulation[3][4][5]
9-oxo-(10E,12E)-octadecadienoic acidARE-luciferaseStrong stimulation[3][4][5]
9-oxo-(10E,12Z)-octadecadienoic acidARE-luciferaseStrong stimulation[3][4][5]

Note: TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox. ARE-luciferase assay indicates activation of the Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that can be employed to characterize the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compound (this compound)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or control solutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compound

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a small volume of the test compound or control solutions to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Materials:

    • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

    • Test compound

    • Positive control (e.g., FeSO₄·7H₂O or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound or control solutions to a 96-well plate.

    • Add the FRAP reagent to each well and incubate at 37°C for a defined time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is often expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of a compound to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the fluorescent dichlorofluorescein (DCF) within cells.

  • Reagents and Materials:

    • Cell line (e.g., HepG2, Caco-2)

    • Cell culture medium

    • DCFH-DA solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another oxidant

    • Test compound

    • Positive control (e.g., Quercetin)

    • 96-well black microplate with a clear bottom

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well black microplate and allow them to adhere and grow.

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with the test compound and DCFH-DA solution for a specific time (e.g., 1 hour).

    • Wash the cells to remove the excess compound and DCFH-DA.

    • Add an oxidant like AAPH to induce oxidative stress.

    • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • The antioxidant activity is determined by the reduction in fluorescence in the presence of the test compound compared to the control.

Potential Signaling Pathways

While not directly demonstrated for this compound, many oxidized fatty acids and oxylipins exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assay In Vitro Antioxidant Assay cluster_analysis Data Analysis Compound Test Compound Dilutions Plate 96-Well Plate Incubation Compound->Plate Control Positive Control Dilutions Control->Plate Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Plate Reader Spectrophotometric/Fluorometric Reading Plate->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant capacity assays.

Nrf2 Signaling Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Oxidative_Stress Oxidative Stress / Electrophiles (e.g., Oxylipins) Oxidative_Stress->Nrf2_Keap1 Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Gene_Expression Activation

Caption: Simplified diagram of the Nrf2-ARE signaling pathway.

Conclusion

While direct experimental data on the in vitro antioxidant activity of this compound is currently lacking, the standard assays and potential mechanistic pathways outlined in this guide provide a robust framework for its investigation. The structural features of this oxylipin suggest a potential for antioxidant effects, possibly through direct radical scavenging and/or modulation of cellular defense systems like the Nrf2 pathway. Further research is warranted to elucidate the specific antioxidant capacity and biological functions of this compound. This guide provides the necessary foundational information for researchers to undertake such studies.

References

The Signaling Nexus: An In-depth Technical Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental stresses. Among the key players in these networks are oxylipins, a diverse class of lipid-derived signaling molecules. This technical guide delves into the core of a specific oxylipin signaling pathway, that of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHODE), and its pivotal role in orchestrating plant stress responses. This document provides a comprehensive overview of its biosynthesis, signaling cascade, and crosstalk with other phytohormonal pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.

Introduction to Oxylipin Signaling in Plant Defense

Oxylipins are bioactive compounds derived from the oxygenation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid and α-linolenic acid.[1][2] These molecules are integral to plant growth, development, and adaptation to environmental challenges.[3][4] The oxylipin biosynthesis pathway is a complex web of enzymatic reactions initiated by lipoxygenases (LOXs), leading to the formation of a wide array of signaling molecules, including jasmonates, green leaf volatiles, and various hydroxy fatty acids.[2]

This compound is an octadecanoid, a C18 fatty acid derivative, that has been identified as a plant metabolite with roles as an antioxidant and an antifungal agent.[5][6] Its accumulation has been observed in response to both biotic and abiotic stresses, suggesting its function as a critical signaling molecule in the plant's defense arsenal. This guide will explore the current understanding of the 9,12,13-TriHODE signaling pathway and its implications for plant resilience.

Biosynthesis of this compound

The biosynthesis of 9,12,13-TriHODE is a multi-step enzymatic process that begins with the release of α-linolenic acid from the plant cell membrane. The key enzymes involved in this pathway are lipoxygenases (LOXs), which catalyze the initial oxygenation of the fatty acid.

Biosynthesis_of_9_12_13-TriHODE Biosynthesis of this compound alpha_Linolenic_Acid α-Linolenic Acid (in membrane) Lipase Lipase alpha_Linolenic_Acid->Lipase Free_alpha_Linolenic_Acid Free α-Linolenic Acid Lipase->Free_alpha_Linolenic_Acid LOX Lipoxygenase (LOX) Free_alpha_Linolenic_Acid->LOX HPOTE 13(S)-Hydroperoxyoctadecatrienoic Acid (13-HPOTE) LOX->HPOTE P450 Cytochrome P450 enzymes HPOTE->P450 Epoxy_intermediate Epoxy-alcohol intermediate P450->Epoxy_intermediate EH Epoxide Hydrolase (EH) Epoxy_intermediate->EH TriHODE 9,12,13-Trihydroxy-10,15- octadecadienoic Acid EH->TriHODE

Figure 1: Biosynthetic pathway of 9,12,13-TriHODE.

The 9,12,13-TriHODE Signaling Pathway

While the complete signaling cascade for 9,12,13-TriHODE is still under active investigation, current evidence suggests a model involving the perception of the signal, activation of downstream kinases, and eventual modulation of gene expression leading to a stress response. The pathway likely shares components with or is influenced by other oxylipin signaling pathways, particularly the well-characterized jasmonic acid (JA) pathway.

Perception and Signal Transduction

The specific receptor for 9,12,13-TriHODE has not yet been definitively identified. However, it is hypothesized that like other oxylipins, it may bind to a receptor complex, potentially involving G-proteins or receptor-like kinases, at the plasma membrane or within the cell. This binding event would trigger a downstream signaling cascade, likely involving mitogen-activated protein kinases (MAPKs) and calcium signaling, which are common elements in plant stress responses.

Crosstalk with Jasmonic Acid Signaling

The 9,12,13-TriHODE signaling pathway is thought to interact with the jasmonic acid (JA) signaling pathway, a central regulator of plant defense and development.[7][8][9] This crosstalk can be synergistic or antagonistic, depending on the specific stress and developmental context. Key components of the JA pathway, such as JAZ repressor proteins and the transcription factor MYC2, are potential points of interaction.[7][8][9]

Crosstalk_JA_TriHODE Crosstalk between 9,12,13-TriHODE and Jasmonic Acid Signaling cluster_stress Stress Stimuli (Biotic/Abiotic) cluster_TriHODE 9,12,13-TriHODE Pathway cluster_JA Jasmonic Acid Pathway Stress Pathogen Attack, Wounding, Drought, etc. TriHODE 9,12,13-TriHODE Stress->TriHODE JA_Ile JA-Ile Stress->JA_Ile Receptor_TriHODE Putative Receptor TriHODE->Receptor_TriHODE Signaling_Cascade_TriHODE Signaling Cascade (MAPKs, Ca2+) Receptor_TriHODE->Signaling_Cascade_TriHODE TFs_TriHODE Transcription Factors Signaling_Cascade_TriHODE->TFs_TriHODE MYC2 MYC2 Signaling_Cascade_TriHODE->MYC2 Crosstalk? Response_TriHODE Stress Response Genes TFs_TriHODE->Response_TriHODE Response_JA JA-Responsive Genes TFs_TriHODE->Response_JA Crosstalk? COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ COI1_JAZ->MYC2 MYC2->Response_JA

Figure 2: Hypothetical crosstalk between 9,12,13-TriHODE and JA signaling pathways.

Role in Plant Stress Response

The accumulation of 9,12,13-TriHODE has been linked to various stress responses in plants, including defense against pathogens and tolerance to abiotic stresses. Its antifungal properties suggest a direct role in inhibiting the growth of invading fungi.[5] Furthermore, as a signaling molecule, it can induce the expression of a battery of defense-related genes, contributing to a more robust and systemic defense response.

Quantitative Data on Oxylipin Accumulation

While specific quantitative data for 9,12,13-TriHODE accumulation under various stresses is still emerging, studies on related oxylipins provide a framework for understanding its dynamics. For instance, in response to sorbitol-induced osmotic stress in barley, the levels of jasmonic acid (JA) and its precursor 12-oxophytodienoic acid (OPDA) show significant changes over time.

Time (hours)Jasmonic Acid (ng/g FW)12-oxophytodienoic acid (ng/g FW)
0~10~50
4~25~100
8~50~150
12~150~200
16~100~400
20~50~500
Table 1: Representative changes in JA and OPDA levels in barley leaves under osmotic stress. Data adapted from literature to illustrate typical oxylipin dynamics.[2]

Experimental Protocols

Extraction and Quantification of 9,12,13-TriHODE from Plant Tissue

This protocol describes a method for the extraction and quantification of 9,12,13-TriHODE from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Fresh or flash-frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol/Water/Formic acid (80:19.9:0.1, v/v/v)

  • Internal standard (e.g., d4-9,12,13-TriHODE)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Homogenize 50-100 mg of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction: Add 1 mL of ice-cold extraction solvent containing the internal standard to the powdered tissue. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid. The quantification is performed using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 9,12,13-TriHODE and the internal standard.

Experimental_Workflow_Quantification Workflow for 9,12,13-TriHODE Quantification Start Plant Tissue Sampling Homogenization Homogenization in Liquid N2 Start->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Solvent Evaporation Supernatant_Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Figure 3: Experimental workflow for the quantification of 9,12,13-TriHODE.

Conclusion and Future Directions

The this compound signaling pathway is an emerging and critical component of the complex network that governs plant responses to environmental stress. While significant strides have been made in understanding its biosynthesis and general role, several key questions remain. Future research should focus on the identification of the specific receptor(s) for 9,12,13-TriHODE, the elucidation of the downstream signaling components, and a comprehensive analysis of the genes regulated by this pathway. A deeper understanding of this and other oxylipin signaling pathways holds immense potential for the development of novel strategies to enhance crop resilience and productivity in the face of a changing climate.

References

A Technical Guide to the Structural Elucidation of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid isomers, a class of oxidized fatty acids with significant biological relevance. The guide details experimental protocols for their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the interpretation of their mass spectral fragmentation and Nuclear Magnetic Resonance (NMR) spectroscopic data. Furthermore, it explores the potential signaling pathways, particularly in inflammation, where these molecules may play a crucial role. This document is intended to be a valuable resource for researchers in the fields of lipidomics, drug discovery, and analytical chemistry.

Introduction

The octadecanoids, a diverse family of signaling lipids derived from 18-carbon fatty acids, are increasingly recognized for their roles in a variety of physiological and pathological processes. Among these, the trihydroxy-octadecadienoic acids represent a complex subgroup of oxidized linoleic acid metabolites. The specific isomers of this compound are of particular interest due to their potential involvement in inflammatory responses and other cellular signaling events.

The precise stereochemistry and regiochemistry of these isomers are critical determinants of their biological activity. Therefore, the accurate structural elucidation of these molecules is paramount for understanding their function and for the development of potential therapeutic agents. This guide provides an in-depth look at the analytical techniques and experimental protocols required to differentiate and characterize these complex lipid isomers.

Physicochemical Properties and Isomeric Forms

The parent molecule, this compound, has the molecular formula C18H32O5 and a molecular weight of 328.4 g/mol .[1] The presence of multiple chiral centers and double bonds gives rise to a large number of possible stereoisomers and regioisomers. The key structural features to consider are:

  • Regioisomers: Variations in the positions of the hydroxyl groups and double bonds.

  • Stereoisomers: Differences in the spatial arrangement at the chiral centers (R/S configuration) and the geometry of the double bonds (E/Z configuration).

One example of a specific isomer is (9S,10E,12S,13S,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid.

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound isomers requires a combination of chromatographic separation and spectroscopic analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation and identification of lipid isomers. A detailed workflow for the analysis of closely related trihydroxyoctadecenoic acids (TriHOMEs) has been described and can be adapted for the target molecules.

3.1.1. Reversed-Phase LC-MS/MS for Regioisomer Separation

  • Chromatography:

    • Column: A high-resolution reversed-phase column, such as a C18 column (e.g., 1.7 µm particle size), is suitable for separating regioisomers.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the compounds. For example, a gradient from 30% to 100% B over 10-15 minutes.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 40 °C, to ensure reproducibility.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.

    • Precursor Ion: The deprotonated molecule [M-H]⁻ at m/z 327.2.

    • Collision Energy: Optimized to achieve characteristic fragmentation, typically in the range of 10-30 eV.

    • MS/MS Transitions: Specific fragment ions are monitored to differentiate isomers. For 9,12,13-trihydroxyoctadecenoic acids, characteristic fragments arise from cleavage of the carbon-carbon bonds between the hydroxyl groups.

3.1.2. Chiral LC-MS for Stereoisomer Separation

To separate enantiomers and diastereomers, chiral chromatography is necessary.

  • Chromatography:

    • Column: A chiral column, such as one based on a cellulose or amylose derivative, is required.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in isocratic mode. The exact composition needs to be optimized for the specific isomers.

    • Flow Rate: Lower flow rates, for example, 0.1-0.2 mL/min, are often used with chiral columns.

  • Mass Spectrometry:

    • The MS parameters are similar to those used in reversed-phase LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For non-volatile lipids like trihydroxy fatty acids, derivatization is required.

3.2.1. Derivatization

  • Esterification: The carboxylic acid group is first converted to a methyl ester (FAME) using a reagent like diazomethane or by heating with methanol and an acid catalyst.

  • Silylation: The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility of the molecule.

3.2.2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A capillary column with a mid-polarity stationary phase is suitable for separating the derivatized isomers.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. For example, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 250 °C).

    • Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is typically used.

    • Fragmentation Analysis: The resulting mass spectrum will show characteristic fragmentation patterns of the TMS-derivatized FAMEs, which can be used to determine the positions of the original hydroxyl groups.

Data Presentation: Spectroscopic Data for Isomer Differentiation

Clear and comparative data presentation is crucial for the identification and differentiation of isomers.

Mass Spectrometry Data

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. Cleavage between the hydroxylated carbons is a key diagnostic tool.

Table 1: Key MS/MS Fragmentation Ions for this compound Isomers (Negative Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Putative Origin of FragmentSignificance for Isomer Differentiation
327.2 ([M-H]⁻)197.1Cleavage between C12 and C13Indicates hydroxyl groups at C12 and C13
327.2 ([M-H]⁻)171.1Cleavage between C9 and C10Indicates a hydroxyl group at C9
327.2 ([M-H]⁻)185.1Cleavage between C10 and C11Provides information on the relative positions of the hydroxyl groups
327.2 ([M-H]⁻)211.1Cleavage between C13 and C14Provides information on the relative positions of the hydroxyl groups

Note: The relative intensities of these fragments can vary between stereoisomers and are crucial for their differentiation.

A representative mass spectrum for a generic this compound from PubChem shows a precursor ion at m/z 327.2171 and a prominent fragment at m/z 197.1159.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry of the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for Key Functional Groups in this compound Isomers

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Olefinic protons (-CH=CH-)5.3 - 6.5125 - 135The exact chemical shifts and coupling constants are diagnostic of the double bond geometry (E/Z) and the proximity to hydroxyl groups.
Carbinol protons (-CH-OH)3.5 - 4.570 - 80The chemical shifts and multiplicities of these protons are highly dependent on the stereochemistry (threo/erythro).
Methylene protons adjacent to COOH (-CH₂-COOH)~2.3~34Characteristic signal for the α-carbon.
Terminal methyl protons (-CH₃)~0.9~14

Note: A comprehensive, experimentally derived table of specific chemical shifts and coupling constants for each isomer is essential for unambiguous structural assignment. Such data is often obtained through the synthesis of authentic standards and detailed 2D NMR experiments (COSY, HSQC, HMBC).

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound isomers are still under investigation, related oxidized linoleic acid metabolites are known to be involved in the regulation of inflammation.

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of related hydroxy and trihydroxy fatty acids.[2] These compounds can modulate the activity of key inflammatory enzymes and signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid metabolism and inflammation. Some oxidized fatty acids are known to be endogenous ligands for PPARs. It is hypothesized that this compound isomers may act as PPARγ agonists, leading to the transcriptional regulation of genes involved in inflammation and metabolism.[3]

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of a this compound isomer via PPARγ activation.

PPAR_Signaling_Pathway TriHODE_Isomer 9,12,13-Trihydroxy-10,15- octadecadienoic acid isomer PPARg PPARγ TriHODE_Isomer->PPARg PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to RXR RXR RXR->PPRE Heterodimerizes with PPARγ Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

Caption: Hypothetical PPARγ signaling pathway for a TriHODE isomer.

Experimental Workflow and Logic

The structural elucidation of these complex isomers follows a logical workflow that combines separation, identification, and confirmation.

Structural_Elucidation_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis cluster_3 Structural Confirmation Lipid_Extraction Lipid Extraction from Biological Matrix Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization RP_LC Reversed-Phase LC (Regioisomer Separation) Lipid_Extraction->RP_LC GC Gas Chromatography (Separation of Derivatives) Derivatization->GC Chiral_LC Chiral LC (Stereoisomer Separation) RP_LC->Chiral_LC MSMS Tandem Mass Spectrometry (MS/MS) RP_LC->MSMS Chiral_LC->MSMS GC->MSMS Data_Analysis Data Analysis and Comparison to Standards MSMS->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Data_Analysis Structure_Elucidation Final Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for structural elucidation of TriHODE isomers.

Conclusion and Future Perspectives

The structural elucidation of this compound isomers is a challenging but essential task for understanding their biological roles. The combination of advanced chromatographic and spectroscopic techniques provides the necessary tools for their detailed characterization. Future research should focus on the synthesis of authentic standards for all possible isomers to facilitate their unambiguous identification in biological systems. Furthermore, elucidating the specific signaling pathways and molecular targets of these isomers will be crucial for developing novel therapeutic strategies for inflammatory and metabolic diseases. The continued development of high-resolution analytical instrumentation will undoubtedly play a pivotal role in advancing our knowledge of these complex and important lipid mediators.

References

Methodological & Application

Application Note: Quantification of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHOME) is a linoleic acid-derived oxylipin with significant physiological relevance, implicated in inflammatory processes and maintaining the integrity of the skin barrier.[1][2][3] Accurate and sensitive quantification of 9,12,13-TriHOME in biological matrices is crucial for understanding its role in health and disease. This application note provides a detailed protocol for the quantification of 9,12,13-TriHOME using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is applicable to various biological samples, such as bronchoalveolar lavage fluid (BALF).[1][2][3][4]

Experimental Protocols

Sample Preparation

A streamlined sample preparation protocol is essential to minimize analyte loss and matrix effects. The following procedure is recommended for biological fluid samples:

  • Aliquoting: Transfer 200 µL of the biological sample (e.g., plasma, urine, or BALF) into a clean borosilicate glass test tube.[5]

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard (IS) mixture. A suitable internal standard is 15(S)-HETE-d8.[5]

  • Extraction Solvent Addition: Add 1.0 mL of an extraction solvent mixture consisting of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[5]

  • Vortexing: Briefly vortex the mixture to ensure thorough mixing.[5]

  • Phase Separation: Add 2.0 mL of hexane, cap the tube, and vortex for an additional three minutes.[5]

  • Centrifugation: Centrifuge the sample at 2000 × g for five minutes at room temperature to achieve phase separation.[5]

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a new tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried residue in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 µm)[1][4]
Mobile Phase A 0.1% acetic acid in water[1][4]
Mobile Phase B 5% methanol in acetonitrile[1][4]
Gradient Isocratic elution with 30% mobile phase B[1][4]
Flow Rate As per instrument recommendation
Injection Volume 7.5 µL[1][4]
Column Temperature As per instrument recommendation
Run Time 16.5 minutes (including wash and re-equilibration)[4]

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[7]
Precursor Ion (m/z) 327.2[7]
Product Ion (m/z) 211.0[3]
Cone Voltage 37 V[1][4]
Collision Energy 6V[7]
Ion Source Temperature 350 °C[5]
Capillary Voltage -4.2 kV[5]

Quantitative Data Summary

The developed LC-MS/MS method was validated for its performance. The key quantitative parameters are summarized in the table below.

ParameterResult
Linearity (R²) > 0.998[1][2][3]
Concentration Range 0.023–150 ng/mL[1]
Accuracy 98–120%[1][2][3]
Precision (CV) ≤6.1%[1][2][3]
Limit of Detection (LOD) 90–98 fg on column[1][2][3]
Recovery 87.25-119.44%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC UHPLC Separation Reconstitute->LC MS Tandem MS Detection LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for 9,12,13-TriHOME quantification.

Biosynthetic Pathway of 9,12,13-Trihydroxy-10(E)-octadecenoic acid

biosynthetic_pathway LinoleicAcid Linoleic Acid Lipoxygenase Lipoxygenase LinoleicAcid->Lipoxygenase Hydroperoxide Linoleic Acid Hydroperoxide Lipoxygenase->Hydroperoxide Peroxygenase Peroxygenase Hydroperoxide->Peroxygenase EpoxyAlcohol Epoxy Alcohol Intermediate Peroxygenase->EpoxyAlcohol EpoxideHydrolase Epoxide Hydrolase EpoxyAlcohol->EpoxideHydrolase TriHOME 9,12,13-Trihydroxy-10(E)- octadecenoic acid EpoxideHydrolase->TriHOME

Caption: Biosynthesis of 9,12,13-TriHOME from linoleic acid.[8]

Conclusion

The described LC-MS/MS method provides a sensitive, accurate, and robust workflow for the quantification of this compound in biological samples. This application note offers a comprehensive protocol that can be readily implemented in research and clinical laboratories to investigate the role of this important lipid mediator in various physiological and pathological processes. The method's high sensitivity and specificity make it a valuable tool for advancing our understanding of inflammatory diseases and other conditions where oxylipins play a critical role.

References

Application Notes and Protocols for the Extraction and Purification of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid is a naturally occurring oxylipin found in various plant species, including Corchorus olitorius, Phyteuma orbiculare, Chaenomeles sinensis, and Arabidopsis thaliana.[1][2] This trihydroxy fatty acid is a metabolite of linolenic acid and is implicated in plant defense mechanisms against pathogens and other stressors. Its potential biological activities make it a compound of interest for phytochemical research and drug development.

These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from plant tissues. The methodologies are designed to provide a robust framework for isolating this compound for further scientific investigation.

Data Presentation

The following tables provide an example of how to present quantitative data during the extraction and purification process. The values presented are illustrative and will vary depending on the plant material, extraction efficiency, and purification recovery.

Table 1: Extraction Yield from Corchorus olitorius Leaves

Extraction MethodSolvent SystemExtraction Time (hours)Temperature (°C)Yield of Crude Extract (mg/g of dry tissue)
MacerationMethanol2425120.5
Soxhlet ExtractionMethanol865155.2
Accelerated Solvent Extraction (ASE)Ethanol0.5100180.7

Table 2: Purification Efficiency of this compound

Purification StepInitial Mass (mg)Final Mass (mg)Purity (%)Recovery (%)
Solid-Phase Extraction (SPE)500 (Crude Extract)85.34517.1
Preparative HPLC85.38.2>959.6

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

This protocol describes a general method for the solvent extraction of oxylipins from fresh or frozen plant leaves.

Materials:

  • Fresh or frozen plant leaves (e.g., Corchorus olitorius)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Weigh approximately 10 g of fresh or frozen plant leaves. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a 50 mL centrifuge tube. Add 30 mL of methanol and vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at 4°C for 4 hours with gentle agitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the plant debris.

  • Collection of Supernatant: Carefully decant the supernatant into a clean round-bottom flask.

  • Re-extraction: Resuspend the pellet in another 20 mL of methanol, vortex, and centrifuge again as in step 5.

  • Pooling of Supernatants: Combine the second supernatant with the first.

  • Solvent Evaporation: Concentrate the pooled methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Resuspend the dried extract in a small volume of methanol, transfer to a glass vial, and store at -20°C until further purification. A study on Corchorus olitorius leaves reported a percentage yield of 8.68% for a methanolic extract.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Partial Purification

This protocol describes the use of a C18 SPE cartridge to remove nonpolar compounds and enrich for the more polar trihydroxy fatty acids.

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas stream

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the column. Do not allow the column to go dry.

  • Sample Loading: Reconstitute the dried crude extract from Protocol 1 in 2 mL of methanol:water (1:1, v/v). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities. Follow this with a wash of 10 mL of hexane to elute nonpolar lipids. Discard the eluates.

  • Elution: Elute the fraction containing the trihydroxy fatty acids with 15 mL of ethyl acetate.

  • Drying: Dry the ethyl acetate eluate under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried, partially purified extract in a small volume of methanol and store at -20°C for HPLC purification.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the purification of this compound using preparative reverse-phase HPLC.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Methanol (HPLC grade)

  • Fraction collector

Procedure:

  • Sample Preparation: Reconstitute the dried SPE eluate in 1 mL of methanol. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 250 x 10 mm, 5 µm

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: 30-70% B

      • 35-40 min: 70-100% B

      • 40-45 min: 100% B

      • 45-50 min: 100-30% B

      • 50-60 min: 30% B

    • Flow Rate: 4.0 mL/min

    • Detection: 210 nm

    • Injection Volume: 500 µL

  • Fraction Collection: Collect fractions corresponding to the elution time of this compound. The exact retention time should be determined by running an analytical standard if available, or by analyzing collected fractions by LC-MS.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of the compound. A reversed-phase UHPLC-MS/MS method has been developed for the quantification of 9,12,13-TriHOME isomers.[4]

  • Drying and Storage: Pool the pure fractions, evaporate the solvent under reduced pressure, and store the purified compound at -80°C.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_tissue Plant Tissue (e.g., Corchorus olitorius leaves) grinding Grinding in Liquid Nitrogen plant_tissue->grinding solvent_extraction Solvent Extraction (Methanol) grinding->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation evaporation1 Solvent Evaporation centrifugation->evaporation1 crude_extract Crude Extract evaporation1->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe evaporation2 Solvent Evaporation spe->evaporation2 hplc Preparative HPLC evaporation2->hplc fraction_collection Fraction Collection hplc->fraction_collection evaporation3 Solvent Evaporation fraction_collection->evaporation3 pure_compound Pure this compound evaporation3->pure_compound lcms_analysis LC-MS/MS Analysis pure_compound->lcms_analysis

Caption: Experimental workflow for the extraction and purification of the target compound.

signaling_pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_response Downstream Response pathogen_attack Pathogen Attack / Wounding membrane_lipids Membrane Lipids pathogen_attack->membrane_lipids linolenic_acid α-Linolenic Acid membrane_lipids->linolenic_acid lipoxygenase Lipoxygenase (LOX) linolenic_acid->lipoxygenase hydroperoxide Linolenic Acid Hydroperoxide lipoxygenase->hydroperoxide peroxygenase Peroxygenase hydroperoxide->peroxygenase epoxide Epoxy-hydroxy Fatty Acid peroxygenase->epoxide epoxide_hydrolase Epoxide Hydrolase epoxide->epoxide_hydrolase target_compound 9,12,13-Trihydroxy-10,15- octadecadienoic Acid epoxide_hydrolase->target_compound signaling_cascade Activation of Signaling Cascade target_compound->signaling_cascade gene_expression Altered Gene Expression signaling_cascade->gene_expression defense_proteins Synthesis of Defense Proteins (e.g., PR proteins) gene_expression->defense_proteins phytoalexins Production of Phytoalexins gene_expression->phytoalexins stress_resistance Enhanced Stress Resistance defense_proteins->stress_resistance phytoalexins->stress_resistance

Caption: Biosynthesis and role of the target compound in plant defense signaling.

References

Application Note: Quantitative Analysis of Trihydroxy Octadecadienoic Acids in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trihydroxy octadecadienoic acids (THODAs), also known as TriHOMEs, are oxidized metabolites of linoleic acid. These lipid mediators are implicated in various physiological and pathological processes, including inflammation and the maintenance of the skin barrier.[1][2] The accurate quantification of THODA isomers in biological samples is crucial for understanding their roles in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the extraction, separation, and quantification of THODAs from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The biosynthesis of THODAs can occur through enzymatic pathways, such as those involving 15-lipoxygenase (15-LOX), or via non-enzymatic autoxidation of linoleic acid.[3][4] In humans, eosinophils have been identified as a source of THODAs, producing them through a 15-LOX-dependent process.[3] The resulting complex mixture of regio- and stereoisomers necessitates a robust analytical method for their differentiation and quantification.[1][4]

Experimental Protocols

This protocol outlines a comprehensive workflow for the quantitative analysis of THODAs in biological samples, including sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Water, Hexane, Isopropanol, Acetic Acid (LC-MS grade)

  • Internal Standards (IS): Stable isotope-labeled THODA analogs (e.g., d4-9,10,13-TriHOME)

  • Solid-Phase Extraction (SPE): C18 cartridges

  • Reagents for Sample Preparation: Boron trifluoride-methanol solution, Sodium sulfate (anhydrous)

  • Vials: Autosampler vials with inserts

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for biological fluids such as plasma, serum, or bronchoalveolar lavage fluid (BALF).

  • Sample Thawing and Spiking: Thaw biological samples on ice. To 500 µL of the sample, add the internal standard solution to a final concentration of 10 nM.

  • Protein Precipitation: Precipitate proteins by adding 1 mL of ice-cold methanol. Vortex for 30 seconds and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the THODAs with 3 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of THODA isomers are achieved using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of THODA diastereomers. For stereoisomer separation, a chiral column is required.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% Acetic Acid[5]

  • Gradient Elution: A typical gradient starts at 27% B, increases to 70% B over 10 minutes, then to 80% B over 10 minutes, and finally to 100% B for a column wash.[5] The column should be re-equilibrated at the initial conditions before the next injection.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for THODAs should be optimized. A common precursor ion is [M-H]⁻ at m/z 329.2.[6] Product ions will vary depending on the specific isomer. For example, for 9,10,13-TriHOME, a transition of m/z 329.1 → 139.0 can be used, while for 9,12,13-TriHOME, m/z 329.1 → 211.0 is characteristic.[2]

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of THODA analytical standards and a fixed concentration of the internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Data Analysis: The concentration of THODAs in the biological samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Data Presentation

The performance of the analytical method should be validated to ensure reliable results. The following table summarizes typical performance characteristics for the quantitative analysis of THODAs by LC-MS/MS as reported in the literature.

Parameter9,10,13-TriHOME Diastereomers9,12,13-TriHOME DiastereomersReference
Linearity (R²) 0.9980.998[1][2]
Limit of Detection (LOD) 90-98 fg on column90-98 fg on column[1][2]
Accuracy (%) 98-12098-120[1][2]
Precision (CV%) ≤6.1≤6.1[1][2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (C18) supernatant->spe drydown Dry Down spe->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for THODA analysis.

THODA Biosynthetic Pathway

thoda_pathway cluster_pathway Biosynthesis of Trihydroxy Octadecadienoic Acids (THODAs) cluster_context Biological Context linoleic_acid Linoleic Acid lox15 15-Lipoxygenase (15-LOX) linoleic_acid->lox15 hpode13 13(S)-HpODE lox15->hpode13 epoxy_alcohols Epoxy Alcohols hpode13->epoxy_alcohols Intermediate thodas 9,10,13-THODA and 9,12,13-THODA epoxy_alcohols->thodas inflammation Inflammatory Processes thodas->inflammation skin_barrier Skin Barrier Integrity thodas->skin_barrier

Caption: Simplified THODA biosynthetic pathway.

References

Application Notes and Protocols: Structural Confirmation of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid, also known as Corchorifatty acid F, is a polyhydroxylated fatty acid with potential biological activities. Accurate structural confirmation is paramount for its characterization and further investigation in drug development and other scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document provides comprehensive application notes and detailed protocols for the structural confirmation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

The structural confirmation of this compound relies on the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, as well as the analysis of through-bond and through-space correlations. The following tables summarize the expected NMR data for the title compound, which are essential for its unambiguous identification.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1---
22.29t7.5
31.61m
4-71.30m
81.52m
94.08m
105.75dd15.4, 5.6
115.86dd15.4, 4.8
124.49m
133.55m
142.25m
155.57m
165.40m
172.06m
180.97t7.5

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
1177.5
234.1
325.0
429.1
529.1
629.1
729.1
837.4
973.5
10134.8
11129.8
1274.8
1376.2
1434.6
15125.9
16131.8
1720.6
1814.4

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃) are common choices for fatty acids. For this compound, methanol-d₄ is a suitable solvent.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

Acquire a suite of 1D and 2D NMR spectra to fully elucidate the structure.

  • ¹H NMR Spectroscopy:

    • Purpose: To identify the number and types of protons and their neighboring protons.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Program: Standard single-pulse sequence

      • Spectral Width: 0-12 ppm

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Spectroscopy:

    • Purpose: To determine the number and types of carbon atoms in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher

      • Pulse Program: Proton-decoupled single-pulse sequence

      • Spectral Width: 0-200 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay: 2 seconds

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Typical Parameters:

      • Pulse Program: Standard COSY sequence (e.g., cosygpqf)

      • Spectral Width: 0-12 ppm in both dimensions

      • Number of Increments: 256-512 in the indirect dimension

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C).

    • Typical Parameters:

      • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3)

      • Spectral Width: 0-12 ppm (¹H) and 0-180 ppm (¹³C)

      • One-bond coupling constant (¹JCH): ~145 Hz

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf)

      • Spectral Width: 0-12 ppm (¹H) and 0-200 ppm (¹³C)

      • Long-range coupling constant (ⁿJCH): Optimized for 4-8 Hz

Mandatory Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample->Dissolve in Deuterated Solvent Filter into NMR Tube Filter into NMR Tube Dissolve in Deuterated Solvent->Filter into NMR Tube 1D_NMR 1D NMR (¹H, ¹³C) Filter into NMR Tube->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Filter into NMR Tube->2D_NMR Process_Spectra Process Spectra 1D_NMR->Process_Spectra 2D_NMR->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Correlate_Data Correlate 1D and 2D Data Assign_Signals->Correlate_Data Confirm_Structure Confirm Structure of 9,12,13-Trihydroxy-10,15- octadecadienoic acid Correlate_Data->Confirm_Structure G alpha_Linolenic_Acid α-Linolenic Acid 9_HPOTE 9(S)-Hydroperoxyoctadecatrienoic Acid (9-HPOTE) alpha_Linolenic_Acid->9_HPOTE Lipoxygenase (LOX) Epoxy_Intermediate Epoxy-hydroxy Intermediate 9_HPOTE->Epoxy_Intermediate Allene Oxide Synthase (AOS) / Epoxide Hydrolase (EH) Target_Molecule 9,12,13-Trihydroxy-10,15- octadecadienoic Acid Epoxy_Intermediate->Target_Molecule Hydrolysis

Application Notes and Protocols: Synthesis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid (THOA) is a naturally occurring oxylipin, a family of oxygenated fatty acids that play crucial roles in plant defense signaling and other physiological processes. As a metabolite of α-linolenic acid, THOA is of significant interest to researchers studying plant-pathogen interactions, stress responses, and the broader field of lipidomics. The availability of a high-purity analytical standard is essential for the accurate quantification and biological investigation of this compound. These application notes provide a detailed, proposed protocol for the chemical synthesis of a 9,12,13-THOA standard, along with relevant analytical data and a depiction of its role in the oxylipin signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₈H₃₂O₅[1][2]
Molecular Weight 328.4 g/mol [1][2]
IUPAC Name (10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid[2]
CAS Number 95341-44-9 (for 9S,12S,13S,10E,15Z isomer)[2]
Appearance Expected to be a colorless oil or solidN/A
Solubility Soluble in ethanol and other organic solvents[3]

Table 1: Physicochemical properties of this compound.

Proposed Synthesis Protocol

The following is a proposed multi-step chemical synthesis for this compound, starting from α-linolenic acid. This protocol is based on established organic chemistry principles for the synthesis of polyhydroxylated fatty acids, including protection of the carboxylic acid, stereoselective dihydroxylation of a double bond, and subsequent deprotection.

Experimental Workflow

G cluster_synthesis Synthesis Workflow start Start: α-Linolenic Acid step1 Step 1: Protection of Carboxylic Acid (Esterification) start->step1 step2 Step 2: Stereoselective Dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation) step1->step2 step3 Step 3: Deprotection of Carboxylic Acid (Hydrolysis) step2->step3 step4 Step 4: Purification (Preparative HPLC) step3->step4 end Final Product: 9,12,13-THOA Standard step4->end

Caption: Proposed synthetic workflow for 9,12,13-THOA.

Detailed Experimental Protocols

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Objective: To protect the carboxylic acid group of α-linolenic acid as a methyl ester to prevent its interference in subsequent reactions.

  • Reagents and Materials:

    • α-Linolenic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated) or Thionyl chloride

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve α-linolenic acid (1.0 eq) in anhydrous methanol (20 mL/g of fatty acid).

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring in an ice bath.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl α-linolenate.

  • Expected Outcome: A colorless to pale yellow oil. The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Stereoselective Dihydroxylation

  • Objective: To introduce the vicinal diol at the C12-C13 position with specific stereochemistry. The Sharpless asymmetric dihydroxylation is a suitable method for this transformation.

  • Reagents and Materials:

    • Methyl α-linolenate

    • AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol)

    • tert-Butanol

    • Water

    • Methanesulfonamide

    • Sodium sulfite

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water.

    • Cool the mixture to 0 °C in an ice bath and stir until both phases are clear.

    • Add methanesulfonamide (1.0 eq) and stir for 1 minute.

    • Add the methyl α-linolenate (1.0 eq) to the reaction mixture.

    • Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

  • Expected Outcome: A viscous oil containing the desired trihydroxy fatty acid methyl ester.

Step 3: Deprotection of the Carboxylic Acid (Hydrolysis)

  • Objective: To hydrolyze the methyl ester back to the free carboxylic acid.

  • Reagents and Materials:

    • Methyl 9,12,13-trihydroxy-10,15-octadecadienoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure:

    • Dissolve the trihydroxy methyl ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Expected Outcome: The crude this compound.

Step 4: Purification by Preparative HPLC

  • Objective: To obtain the high-purity standard of 9,12,13-THOA.

  • Instrumentation and Materials:

    • Preparative HPLC system with a UV detector

    • C18 reversed-phase preparative column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Acetic acid (for mobile phase modification)

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

    • Develop a suitable gradient elution method on an analytical HPLC to achieve good separation of the target compound from impurities.

    • Scale up the analytical method to the preparative column. A typical gradient might be from 40% to 80% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

    • Inject the crude sample and collect fractions corresponding to the peak of the target compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Expected Outcome: A highly pure sample of this compound. Purity should be assessed by analytical HPLC and identity confirmed by mass spectrometry and NMR.

Analytical Data Summary

The following table summarizes the expected analytical data for the synthesized standard.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, the aliphatic chain, and the terminal methyl group.
¹³C NMR Resonances for the carboxylic acid carbon, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.
Mass Spectrometry (ESI-MS) [M-H]⁻ ion at m/z 327.2171. Fragmentation patterns would show losses of water and characteristic cleavages of the carbon chain.[1]
Purity (HPLC) >95%

Table 2: Expected analytical data for the synthesized 9,12,13-THOA standard.

Biological Context: Oxylipin Signaling Pathway

9,12,13-THOA is a component of the oxylipin signaling pathway in plants, which is activated in response to various stresses, including pathogen attack and wounding.[4] The pathway begins with the release of polyunsaturated fatty acids, such as α-linolenic acid, from cell membranes.

G cluster_pathway Oxylipin Signaling Pathway (Plant Defense) stress Pathogen Attack / Wounding membrane Membrane Lipids stress->membrane Induces aLA α-Linolenic Acid membrane->aLA Lipase lipoxygenase Lipoxygenase (LOX) aLA->lipoxygenase hydroperoxide 13-HPOT (Hydroperoxyoctadecatrienoic Acid) lipoxygenase->hydroperoxide thoa 9,12,13-THOA lipoxygenase->thoa Other LOX products other_oxylipins Other Oxylipins lipoxygenase->other_oxylipins aos Allene Oxide Synthase hydroperoxide->aos aoc Allene Oxide Cyclase aos->aoc opr OPDA Reductase aoc->opr ja Jasmonic Acid opr->ja gene_expression Defense Gene Expression ja->gene_expression defense_response Plant Defense Response gene_expression->defense_response thoa->defense_response Modulates other_oxylipins->defense_response Modulates

Caption: Role of 9,12,13-THOA in the plant oxylipin pathway.

The synthesis of 9,12,13-THOA and other related oxylipins from α-linolenic acid is initiated by the action of lipoxygenases (LOX).[4] These compounds can then act as signaling molecules, modulating the expression of defense-related genes and contributing to the overall plant defense response.[4] The availability of a synthetic standard for 9,12,13-THOA will facilitate further elucidation of its specific roles in these complex signaling networks.

References

Application Note: Derivatization of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many biologically important molecules, such as the oxylipin 9,12,13-Trihydroxy-10,15-octadecadienoic acid, are non-volatile due to the presence of polar functional groups (three hydroxyl groups and a carboxylic acid). Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound, focusing on silylation, the most common and effective method for hydroxylated fatty acids.

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to replace the active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups with a non-polar functional group. This transformation reduces the polarity and hydrogen-bonding capacity of the analyte, leading to several benefits:

  • Increased Volatility: Derivatives have a higher vapor pressure, allowing them to be readily transferred into the gas phase in the GC injector.

  • Enhanced Thermal Stability: Derivatization protects the functional groups from degradation at the high temperatures used in GC.

  • Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and better resolution.

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.

For polyhydroxylated fatty acids like this compound, silylation is the preferred method. This involves reacting the analyte with a silylating reagent to form trimethylsilyl (TMS) ethers from the hydroxyl groups and a TMS ester from the carboxylic acid group.

Experimental Protocols

This section details the recommended protocols for the derivatization of this compound using silylation reagents. It is crucial to perform these reactions in an anhydrous environment, as silylating reagents are sensitive to moisture.

Protocol 1: Silylation using BSTFA + TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silylating agent, and its reactivity is often enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS (or 10% TMCS for sterically hindered groups)

  • Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Vortex mixer

  • Nitrogen or argon gas for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing this compound into a GC vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas. It is critical to remove all traces of water and protic solvents.

  • Reconstitution:

    • Add 50-100 µL of anhydrous pyridine or another suitable aprotic solvent to the dried sample. Vortex briefly to dissolve the residue.

  • Derivatization Reaction:

    • Add 50-100 µL of BSTFA + 1% TMCS to the sample solution. The volume and molar excess of the derivatizing reagent may need to be optimized depending on the amount of analyte present. A 10-fold molar excess of the derivatizing agent is a good starting point.[1]

    • Tightly cap the vial and vortex for 10-30 seconds.

    • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[1] The optimal temperature and time can vary depending on the specific analyte and its concentration.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system. If the concentration is high, the sample may be diluted with an anhydrous solvent prior to analysis.

Protocol 2: Silylation using MSTFA

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the most volatile and powerful silylating reagents, and its by-products are also highly volatile, leading to cleaner chromatograms.

Materials:

  • This compound standard or sample extract

  • MSTFA (with or without 1% TMCS)

  • Anhydrous pyridine or other aprotic solvent

  • Heating block or oven

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Vortex mixer

  • Nitrogen or argon gas for drying

Procedure:

  • Sample Preparation:

    • Prepare the dried sample in a GC vial as described in Protocol 1.

  • Reconstitution:

    • Dissolve the dried residue in 50-100 µL of anhydrous pyridine.

  • Derivatization Reaction:

    • Add 50-100 µL of MSTFA to the vial.

    • Tightly cap the vial and vortex for 10-30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

  • Cooling and Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Data Presentation

Derivatizing ReagentSilylating StrengthBy-productsVolatility of By-productsComments
BSTFA Very StrongN-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideVolatileA versatile and widely used reagent.
BSTFA + TMCS Very Strong (Catalyzed)N-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideVolatileThe catalyst increases the reactivity towards sterically hindered hydroxyl groups.
MSTFA StrongestN-methyl-N-trimethylsilyl-trifluoroacetamideHighly VolatileOften preferred for cleaner chromatograms due to the high volatility of its by-products.

Note: The choice between BSTFA and MSTFA often depends on the specific requirements of the analysis, including the presence of other compounds in the sample matrix and the need to avoid chromatographic interference from derivatization by-products. For complex biological samples, MSTFA is often favored.

Visualizations

Experimental Workflow for Silylation of this compound

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry_sample Dry Sample (N2/Ar Stream) start->dry_sample add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry_sample->add_solvent add_reagent Add Silylating Reagent (BSTFA/MSTFA) add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat (60-80°C, 30-60 min) vortex->heat cool Cool to Room Temp. heat->cool gcms GC-MS Analysis cool->gcms data Data Acquisition and Processing gcms->data

Caption: Workflow for the silylation of trihydroxy fatty acids for GC-MS.

Logical Relationship of Derivatization for GC-MS Analysis

logical_relationship Analyte This compound (Polar, Non-Volatile) Process Derivatization (Silylation) Analyte->Process Derivative TMS-Derivative (Non-Polar, Volatile, Thermally Stable) Process->Derivative Technique GC-MS Analysis Derivative->Technique Outcome Separation, Identification, Quantification Technique->Outcome

Caption: The role of derivatization in enabling GC-MS analysis of polar analytes.

References

Application Note: A Robust Solid-Phase Extraction Protocol for the Isolation of Trihydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxy fatty acids, a class of specialized pro-resolving mediators (SPMs) derived from polyunsaturated fatty acids, play a critical role in the resolution of inflammation. These molecules, which include resolvins and protectins, are of significant interest in drug development due to their potent anti-inflammatory and pro-resolving activities. Accurate and efficient isolation of these highly polar lipids from complex biological matrices is crucial for their study and therapeutic development. This application note provides a detailed solid-phase extraction (SPE) protocol for the isolation of trihydroxy fatty acids, along with data presentation and visualization of their signaling pathways.

Data Presentation: Performance of SPE Sorbents for Trihydroxy Fatty Acid Recovery

SPE SorbentElution Solvent(s)Reported/Expected Recovery RateKey Considerations
C18 (Reversed-Phase) Methyl Formate>85-95% for SPMs[1]Excellent for retaining non-polar to moderately polar compounds. The use of methyl formate as an eluent is particularly effective for highly polar lipids like trihydroxy fatty acids.
HLB (Hydrophilic-Lipophilic Balanced) Methanol/AcetonitrileHigh, generally >90% for a broad range of analytes.Polymeric sorbent stable over a wide pH range, suitable for both polar and non-polar compounds. The balanced chemistry can provide high and consistent recoveries.
Mixed-Mode (e.g., Reversed-Phase & Anion Exchange) pH-adjusted Methanol or Acetonitrile>90% for targeted acidic compounds.Offers enhanced selectivity by utilizing both hydrophobic and ionic interactions. Particularly useful for isolating acidic species like fatty acids from complex matrices.

Note: Recovery rates are highly dependent on the specific trihydroxy fatty acid, the biological matrix, and the optimization of the SPE protocol. The values presented are based on published data for related compounds and should be used as a guideline. Method validation for specific analytes is essential.

Experimental Protocols: Solid-Phase Extraction of Trihydroxy Fatty Acids

This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators, including trihydroxy fatty acid derivatives, from biological fluids and tissues.[1]

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (60 mg, 3 mL)

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Hexane (HPLC grade), Methyl Formate (ACS grade), Formic Acid (ACS grade), Nitrogen gas.

  • Equipment: SPE manifold, collection tubes, vortex mixer, sample concentrator (e.g., nitrogen evaporator).

Protocol:

  • Sample Preparation:

    • For biological fluids (e.g., plasma, serum), acidify the sample to a pH of approximately 3.5 with 0.1% formic acid. This ensures that the acidic trihydroxy fatty acids are in their protonated form, enhancing their retention on the reversed-phase sorbent.

    • For tissues, homogenize in a suitable solvent (e.g., methanol) and centrifuge to pellet cellular debris. The supernatant can then be diluted with acidified water before loading.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 6 mL of methanol followed by 6 mL of water through the cartridge.

    • For an HLB cartridge, condition with 3 mL of methanol followed by 3 mL of water.

    • Ensure the sorbent bed does not go dry between the conditioning and sample loading steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 6 mL of water to remove salts and other highly polar interferences.

    • Follow with a wash of 6 mL of hexane to elute non-polar lipids, which could interfere with subsequent analysis.

  • Elution:

    • Elute the trihydroxy fatty acids from the C18 cartridge with 6 mL of methyl formate.

    • For the HLB cartridge, elution can be performed with 3 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the subsequent analytical method (e.g., methanol/water 50:50 for LC-MS analysis).

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clear understanding of the experimental process and the biological context of trihydroxy fatty acids, the following diagrams have been generated using the Graphviz DOT language.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Acidification Acidification (pH 3.5) with 0.1% Formic Acid Sample->Acidification Conditioning Cartridge Conditioning (Methanol, then Water) Loading Sample Loading Conditioning->Loading Wash1 Wash 1: Water (Removes Salts) Loading->Wash1 Wash2 Wash 2: Hexane (Removes Non-polar Lipids) Wash1->Wash2 Elution Elution (Methyl Formate) Wash2->Elution DryDown Dry Down (Nitrogen Evaporation) Elution->DryDown Reconstitution Reconstitution (e.g., 50% Methanol) DryDown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the solid-phase extraction of trihydroxy fatty acids.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR GPCR (e.g., ChemR23, ALX/FPR2, GPR32) G_protein G-protein (Gαi/o, Gαq) GPCR->G_protein Activation THFA Trihydroxy Fatty Acid (e.g., Resolvin, Protectin) THFA->GPCR Binding ERK ERK Phosphorylation G_protein->ERK NFkB_inhibition Attenuation of NF-κB Activation G_protein->NFkB_inhibition Resolution Resolution of Inflammation ERK->Resolution NFkB_inhibition->Resolution

Caption: Signaling pathway of trihydroxy fatty acids in inflammation resolution.

Conclusion

This application note provides a robust and reproducible solid-phase extraction protocol for the isolation of trihydroxy fatty acids from biological samples. The use of C18 or HLB sorbents with appropriate solvent selection can yield high recovery rates, enabling accurate downstream analysis. The elucidation of the signaling pathways of these potent lipid mediators through specific G-protein coupled receptors highlights their therapeutic potential in resolving inflammation. Researchers and drug development professionals can utilize this protocol as a foundation for their studies on this important class of molecules.

References

Application Notes and Protocols for the Detection of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHOME) is a trihydroxy-octadecenoic acid metabolite of linoleic acid, a major fatty acid in lipids.[1] As an oxidized linoleic acid metabolite (OXLAM), 9,12,13-TriHOME is implicated in various physiological and pathological processes, including inflammation and the regulation of prostaglandin synthesis.[1][2] The development of sensitive and specific immunoassays for the detection and quantification of 9,12,13-TriHOME is crucial for understanding its biological role and for its potential as a biomarker in disease states.

These application notes provide a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of 9,12,13-TriHOME. The protocols outlined below cover the essential steps from antigen preparation to assay validation.

Principle of the Competitive Immunoassay

The detection of small molecules like 9,12,13-TriHOME is often achieved through a competitive immunoassay format. In this assay, the analyte of interest in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

I. Reagent Preparation

Synthesis of 9,12,13-TriHOME-Protein Conjugate (for Immunization and Plate Coating)

To elicit an immune response and to enable coating onto ELISA plates, the small molecule 9,12,13-TriHOME (the hapten) must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for plate coating. The carboxyl group of 9,12,13-TriHOME can be activated for conjugation.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of 9,12,13-TriHOME: Dissolve 9,12,13-TriHOME, DCC, and NHS in DMF. The molar ratio should be approximately 1:1.2:1.2. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of 9,12,13-TriHOME.

  • Conjugation to Carrier Protein:

    • Dissolve KLH or BSA in PBS.

    • Slowly add the activated 9,12,13-TriHOME-NHS ester solution to the protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS at 4°C for 48 hours, with several changes of the buffer to remove unconjugated hapten and other small molecules.

    • Determine the protein concentration and conjugation efficiency using standard protein assay methods and spectrophotometry.

    • Store the conjugate at -20°C in aliquots.

Antibody Production

The production of specific antibodies against 9,12,13-TriHOME requires the immunization of host animals (e.g., rabbits, mice) with the 9,12,13-TriHOME-KLH conjugate. This process involves an initial immunization followed by several booster injections to achieve a high-titer antiserum. The resulting polyclonal or monoclonal antibodies should be purified, for instance, by protein A/G affinity chromatography.

II. Competitive ELISA Protocol

This protocol describes a competitive ELISA where the 9,12,13-TriHOME-BSA conjugate is immobilized on the microplate wells.

Materials
  • 96-well microtiter plates (e.g., polyvinylchloride)[3]

  • 9,12,13-TriHOME-BSA conjugate

  • Anti-9,12,13-TriHOME primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • 9,12,13-TriHOME standard

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[4]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)[4]

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)[4]

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection p1 Coat Plate with 9,12,13-TriHOME-BSA p2 Block Wells p1->p2 a1 Add Standards & Samples p2->a1 a2 Add Primary Antibody a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash a3->a4 a5 Add Secondary Antibody a4->a5 a6 Incubate a5->a6 a7 Wash a6->a7 d1 Add Substrate a7->d1 d2 Incubate (Color Development) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for the competitive ELISA of 9,12,13-TriHOME.

Detailed Protocol
  • Plate Coating:

    • Dilute the 9,12,13-TriHOME-BSA conjugate in Coating Buffer to a pre-determined optimal concentration (e.g., 1-10 µg/mL).[4]

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.[4]

  • Washing:

    • Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[4]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites.[4]

    • Incubate for 1-2 hours at 37°C.[4]

  • Washing:

    • Remove the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a standard curve by serially diluting the 9,12,13-TriHOME standard in Assay Buffer.

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the diluted anti-9,12,13-TriHOME primary antibody to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[4]

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.[4][5]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.[4]

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.[5]

III. Data Analysis and Expected Performance

The concentration of 9,12,13-TriHOME in the samples is determined by comparing their absorbance values to the standard curve. A four-parameter logistic (4-PL) curve fit is typically used to analyze the data from a competitive ELISA.

Illustrative Quantitative Data

The following table presents hypothetical performance data for a developed 9,12,13-TriHOME competitive ELISA.

ParameterValue
Assay Range 0.1 - 100 ng/mL
Sensitivity (IC₅₀) 5 ng/mL
Intra-assay CV < 10%
Inter-assay CV < 15%
Spike Recovery 85-115%
Cross-Reactivity

The specificity of the immunoassay should be determined by testing the cross-reactivity with structurally related molecules.

CompoundCross-Reactivity (%)
This compound 100
9,10,13-Trihydroxy-11-octadecenoic acid < 5
9(S),12(S),13(S)-TriHOME > 90
Linoleic Acid < 0.1
Arachidonic Acid < 0.1

IV. Signaling Pathway Context

9,12,13-TriHOME is a product of linoleic acid metabolism. Linoleic acid can be oxidized through enzymatic and non-enzymatic pathways to form various bioactive metabolites.[2]

Signaling_Pathway cluster_pathway Linoleic Acid Oxidation Pathways cluster_enzymatic Enzymatic Oxidation cluster_nonenzymatic Non-Enzymatic cluster_effects Biological Effects LA Linoleic Acid LOX Lipoxygenases LA->LOX COX Cyclooxygenases LA->COX CYP450 Cytochrome P450 LA->CYP450 ROS Reactive Oxygen Species LA->ROS Intermediates Hydroperoxides (HPODEs) Epoxides (EpOMEs) LOX->Intermediates COX->Intermediates CYP450->Intermediates ROS->Intermediates TriHOMEs 9,12,13-TriHOME & other TriHOMEs Intermediates->TriHOMEs DiHOMEs DiHOMEs Intermediates->DiHOMEs Inflammation Inflammation TriHOMEs->Inflammation CellSignaling Cell Signaling TriHOMEs->CellSignaling DiHOMEs->Inflammation DiHOMEs->CellSignaling

Caption: Simplified overview of linoleic acid oxidation pathways.

V. Sample Preparation

The appropriate method for sample preparation will depend on the sample type.

  • Serum/Plasma: Samples may require extraction to remove interfering substances. A solid-phase extraction (SPE) protocol is recommended.

  • Cell Culture Supernatants: Can often be used directly after centrifugation to remove cellular debris.

  • Tissue Homogenates: Require homogenization followed by lipid extraction.

It is crucial to validate the sample preparation method to ensure accurate and reproducible results.

VI. Conclusion

The development of a robust and reliable immunoassay for this compound is an essential step towards understanding its role in health and disease. The protocols and information provided in these application notes offer a comprehensive framework for the successful development, optimization, and validation of a competitive ELISA for this important lipid metabolite. Careful optimization of each step is critical to ensure the high sensitivity and specificity required for meaningful biological measurements.

References

Application Notes and Protocols for Determining the Bioactivity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA) is an oxidized metabolite of linoleic acid, belonging to a class of compounds known as oxidized linoleic acid metabolites (OXLAMs).[1] OXLAMs are increasingly recognized for their diverse biological activities, including roles in inflammation and metabolic regulation.[2] This document provides detailed application notes and in vitro assay protocols to investigate the bioactivity of 9,12,13-THOA, with a focus on its potential anti-inflammatory effects and its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Due to the limited availability of specific bioactivity data for 9,12,13-THOA, the following protocols are based on established methodologies for structurally related OXLAMs, such as other trihydroxy fatty acids, hydroxyoctadecadienoic acids (HODEs), and keto-octadecadienoic acids (KODEs).

Data Presentation: Quantitative Bioactivity of 9,12,13-THOA and Related Compounds

CompoundAssayCell LineKey ParameterResultReference
9,12,13-THOA Nitric Oxide (NO) ProductionRAW 264.7IC50Data to be determined-
9,12,13-THOA TNF-α ProductionRAW 264.7IC50Data to be determined-
9,12,13-THOA IL-6 ProductionRAW 264.7IC50Data to be determined-
9,12,13-THOA PPARγ ActivationHEK293TEC50Data to be determined-
13-KODE Nitric Oxide (NO) ProductionRAW 264.7Inhibition at 100 µM~60%[3][4]
13-KODE TNF-α Gene ExpressionRAW 264.7Inhibition at 100 µMSignificant reduction[4]
13-KODE IL-1β Gene ExpressionRAW 264.7Inhibition at 100 µMSignificant reduction[4]

Experimental Protocols

Assessment of Anti-Inflammatory Activity in Macrophages

This protocol details the investigation of the anti-inflammatory effects of 9,12,13-THOA on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 9,12,13-THOA (e.g., 1, 10, 50, 100 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[5]

1.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Quantifies the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

1.4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways

  • Principle: Investigates the effect of 9,12,13-THOA on key inflammatory signaling pathways by measuring the phosphorylation status of key proteins.

  • Procedure:

    • After a shorter incubation period with 9,12,13-THOA and LPS (e.g., 30-60 minutes), lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins:

      • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.[3][5]

      • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.[3][5]

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

This protocol describes a luciferase reporter gene assay to determine if 9,12,13-THOA can activate PPARs, particularly the PPARγ isoform, which is known to be activated by other OXLAMs.[6]

2.1. Cell Culture, Transfection, and Treatment

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • A PPARγ expression vector (containing the ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain).

    • A luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 9,12,13-THOA. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

    • Incubate for another 24 hours.

2.2. Luciferase Assay

  • Principle: The activation of PPARγ by a ligand (9,12,13-THOA) leads to the expression of the luciferase reporter gene, which can be quantified by measuring light emission.

  • Procedure:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of 9,12,13-THOA to ensure that the observed bioactivities are not due to cell death.

3.1. MTT Assay

  • Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation and cytotoxicity.

  • Procedure:

    • Seed cells (e.g., RAW 264.7) in a 96-well plate and treat with various concentrations of 9,12,13-THOA for 24-48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Remove the medium and dissolve the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_anti_inflammatory Anti-Inflammatory Assays cluster_ppar PPAR Activation Assay cluster_cyto Cytotoxicity Assay cluster_analysis Data Analysis compound 9,12,13-THOA Stock Solution no_assay Griess Assay (NO) compound->no_assay Treatment elisa ELISA (TNF-α, IL-6) compound->elisa Treatment western Western Blot (NF-κB, MAPK) compound->western Treatment luciferase Luciferase Assay compound->luciferase Treatment mtt MTT Assay compound->mtt Treatment cells Cell Culture (e.g., RAW 264.7, HEK293T) cells->no_assay cells->elisa cells->western transfection Transfection with Reporter Plasmids cells->transfection cells->mtt lps LPS Stimulation lps->no_assay lps->elisa lps->western ic50 IC50 / EC50 Calculation no_assay->ic50 elisa->ic50 western->ic50 transfection->luciferase luciferase->ic50 mtt->ic50 stats Statistical Analysis ic50->stats

Caption: Experimental workflow for assessing the bioactivity of 9,12,13-THOA.

Potential Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 activates erk ERK tlr4->erk activates jnk JNK tlr4->jnk activates ikb IκBα tlr4->ikb activates tlr4->ikb inhibits ap1 AP-1 p38->ap1 activates erk->ap1 activates jnk->ap1 activates nfkb NF-κB (p65/p50) ikb->nfkb inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc translocates genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes induces ap1->genes induces thoa 9,12,13-THOA thoa->p38 potential inhibition thoa->erk potential inhibition thoa->jnk potential inhibition thoa->ikb potential inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by 9,12,13-THOA.

Potential PPARγ Activation Signaling Pathway

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus thoa 9,12,13-THOA ppar PPARγ thoa->ppar binds & activates ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr heterodimerizes with rxr RXR rxr->ppar_rxr ppre PPRE ppar_rxr->ppre binds to target_genes Target Gene Expression (e.g., CD36, anti-inflammatory genes) ppre->target_genes regulates transcription

Caption: Potential PPARγ activation signaling pathway by 9,12,13-THOA.

References

Application Notes and Protocols for Studying Lipid Signaling with 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA) is an oxidized lipid metabolite derived from the polyunsaturated fatty acid, α-linolenic acid. As a member of the oxylipin family, 9,12,13-THOA is emerging as a bioactive lipid mediator with potential roles in cellular signaling. Evidence suggests that this compound possesses anti-inflammatory properties, making it a molecule of interest for studying the complex network of lipid-mediated signaling pathways in health and disease.[1]

Structurally related oxidized fatty acids have been shown to exert their effects by interacting with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and by modulating key inflammatory signaling cascades like the NF-κB and MAPK pathways. While direct evidence for the specific molecular targets of 9,12,13-THOA is still under investigation, its structural similarity to known PPARγ agonists suggests a strong possibility of it acting through this receptor to mediate its anti-inflammatory effects.

These application notes provide a framework for researchers to investigate the role of 9,12,13-THOA in lipid signaling, with a focus on its potential as a PPARγ agonist and an inhibitor of inflammatory responses. The detailed protocols below offer standardized methods to test these hypotheses and characterize the bioactivity of this intriguing lipid molecule.

Data Presentation

The following tables are designed to organize and present quantitative data obtained from the experimental protocols. They provide a template for comparing the activity of 9,12,13-THOA with known standards.

Table 1: PPARγ Ligand Binding Affinity

LigandTargetBinding Affinity (Kd)Assay MethodReference
9,12,13-THOA PPARγ To be determinedFluorescence Polarization-
Rosiglitazone (Positive Control)PPARγ~30-50 nMFluorescence PolarizationPublished Data

Table 2: PPARγ Transcriptional Activation

CompoundEC50Maximal Activation (% of Positive Control)Cell LineReporter SystemReference
9,12,13-THOA To be determinedTo be determinedHEK293T or similarPPRE-Luciferase-
Rosiglitazone (Positive Control)~100 nM100%HEK293T or similarPPRE-LuciferasePublished Data

Table 3: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

CompoundTarget CytokineIC50Cell LineStimulantReference
9,12,13-THOA TNF-α To be determinedRAW 264.7LPS-
9,12,13-THOA IL-6 To be determinedRAW 264.7LPS-
Dexamethasone (Positive Control)TNF-α~1-10 nMRAW 264.7LPSPublished Data
Dexamethasone (Positive Control)IL-6~1-10 nMRAW 264.7LPSPublished Data

Experimental Protocols

Protocol 1: PPARγ Ligand Binding Assay using Fluorescence Polarization

This protocol is designed to determine if 9,12,13-THOA directly binds to the PPARγ ligand-binding domain (LBD).

Materials:

  • Purified recombinant human PPARγ LBD

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of rosiglitazone)

  • This compound (9,12,13-THOA)

  • Rosiglitazone (unlabeled, as a positive control)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 9,12,13-THOA in ethanol or DMSO.

    • Prepare a serial dilution of 9,12,13-THOA and unlabeled rosiglitazone in Assay Buffer.

    • Prepare a working solution of the fluorescently labeled PPARγ ligand at 2x its Kd for PPARγ LBD in Assay Buffer.

    • Prepare a working solution of PPARγ LBD at a concentration that gives a stable and significant polarization signal with the fluorescent ligand.

  • Assay Setup:

    • Add 10 µL of the serially diluted 9,12,13-THOA or rosiglitazone to the wells of the 384-well plate.

    • Add 10 µL of Assay Buffer to the "no competitor" control wells.

    • Add 10 µL of the fluorescently labeled PPARγ ligand working solution to all wells.

    • Add 10 µL of the PPARγ LBD working solution to all wells except for the "no protein" control wells (add 10 µL of Assay Buffer instead).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the log concentration of the competitor (9,12,13-THOA or rosiglitazone).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: PPARγ Reporter Gene Assay

This protocol assesses the ability of 9,12,13-THOA to activate the transcriptional activity of PPARγ in a cell-based system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPRE-luciferase reporter plasmid

  • PPARγ expression plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • 9,12,13-THOA

  • Rosiglitazone (positive control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the PPRE-luciferase reporter plasmid, PPARγ expression plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of 9,12,13-THOA or rosiglitazone. Include a vehicle control (e.g., ethanol or DMSO).

  • Incubation:

    • Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log concentration of 9,12,13-THOA or rosiglitazone.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol evaluates the ability of 9,12,13-THOA to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • 9,12,13-THOA

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitrite measurement (as an indicator of nitric oxide production)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment:

    • Pre-treat the cells with various concentrations of 9,12,13-THOA or dexamethasone for 1-2 hours. Include a vehicle control.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control group.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Optional):

    • Measure the accumulation of nitrite in the supernatants using the Griess Reagent as an indicator of nitric oxide production.

  • Data Analysis:

    • Plot the cytokine concentrations against the log concentration of 9,12,13-THOA.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of each cytokine.

Visualizations

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 9_12_13_THOA 9,12,13-THOA PPARg_RXR PPARγ-RXR Heterodimer 9_12_13_THOA->PPARg_RXR Binds and Activates (Hypothesized) PPRE PPRE PPARg_RXR->PPRE Binds to NFkB_Inhibition Inhibition of NF-κB Pathway PPARg_RXR->NFkB_Inhibition Promotes Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Inhibition->Pro_Inflammatory_Genes Suppresses IKK IKK NFkB_Inhibition->IKK Inhibits (Potential Mechanism) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Nucleus->Pro_Inflammatory_Genes Activates

Caption: Hypothesized signaling pathway of 9,12,13-THOA.

Experimental_Workflow Start Start with 9,12,13-THOA Binding_Assay Protocol 1: PPAEγ Ligand Binding Assay (Fluorescence Polarization) Start->Binding_Assay Reporter_Assay Protocol 2: PPAEγ Reporter Gene Assay Start->Reporter_Assay Anti_Inflammatory_Assay Protocol 3: In Vitro Anti-Inflammatory Assay (Macrophage Cytokine Production) Start->Anti_Inflammatory_Assay Data_Analysis_Kd Determine Kd Binding_Assay->Data_Analysis_Kd Data_Analysis_EC50 Determine EC50 Reporter_Assay->Data_Analysis_EC50 Data_Analysis_IC50 Determine IC50 Anti_Inflammatory_Assay->Data_Analysis_IC50 Conclusion Characterize 9,12,13-THOA as a Lipid Signaling Molecule Data_Analysis_Kd->Conclusion Data_Analysis_EC50->Conclusion Data_Analysis_IC50->Conclusion

Caption: Experimental workflow for characterizing 9,12,13-THOA.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Chromatography of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these complex analytes.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the chiral separation of this compound stereoisomers?

The primary challenges stem from the molecule's structural complexity. With multiple chiral centers, a large number of potential stereoisomers exist. Achieving baseline separation of all isomers is difficult due to their similar physicochemical properties. Additionally, the presence of multiple hydroxyl groups can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor resolution.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating trihydroxy fatty acid stereoisomers?

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often the first choice for separating hydroxylated fatty acids.[1][2] These columns offer a broad range of enantioselectivity. Pirkle-type columns can also be effective, especially for derivatized analytes.[3] Due to the highly specific nature of chiral recognition, screening several different CSPs is highly recommended to find the optimal stationary phase for your specific mixture of stereoisomers.[4]

Q3: Is derivatization of the analyte necessary for successful chiral separation?

Derivatization is not always necessary but can significantly improve separation.[1] Methylating the carboxylic acid group is a common first step to reduce polarity and improve peak shape.[5] Derivatizing the hydroxyl groups, for instance, by forming urethane derivatives, can enhance the stereospecific interactions with the CSP and improve resolution.[6] However, derivatization adds extra steps to sample preparation and must be carefully controlled to avoid the formation of artifacts.

Q4: What are typical mobile phase compositions for this type of separation?

For normal-phase chromatography on polysaccharide-based CSPs, a common mobile phase consists of a non-polar solvent like n-hexane with a polar modifier, typically an alcohol such as isopropanol or ethanol.[1] Small amounts of an acidic modifier, like acetic acid or trifluoroacetic acid (TFA), are often added to suppress the ionization of the carboxylic acid group and improve peak shape.[4][7]

Q5: How does temperature affect the chiral separation of these stereoisomers?

Temperature is a critical parameter in chiral chromatography.[6] Lowering the temperature often increases enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this can also lead to broader peaks and longer retention times. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time.[4]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: Co-eluting peaks or a resolution factor (Rs) significantly less than 1.5.

Possible Cause Troubleshooting Action & Protocol
Inappropriate Chiral Stationary Phase (CSP) Action: Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose-based). Protocol: Prepare a racemic standard of your analyte. Inject the standard onto at least 2-3 different chiral columns under initial screening conditions (e.g., Hexane/Isopropanol 90:10 v/v). Look for any indication of peak splitting or shoulders, which suggests potential for optimization.
Suboptimal Mobile Phase Composition Action: Systematically vary the mobile phase composition. Protocol: 1. Modifier Percentage: Adjust the percentage of the alcohol modifier (e.g., isopropanol) in 2-5% increments. Lower percentages generally increase retention and can improve resolution.[6] 2. Acidic/Basic Additive: For acidic analytes like this, add a small amount (0.1%) of an acidic modifier (e.g., TFA or acetic acid) to the mobile phase to improve peak shape and selectivity.[4]
Incorrect Flow Rate Action: Optimize the flow rate. Protocol: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min). Lower flow rates increase the interaction time between the analytes and the CSP, which can enhance resolution.[2]
Temperature Not Optimized Action: Evaluate the effect of column temperature. Protocol: Using a column oven, analyze the sample at different temperatures, starting from ambient and decreasing in 5°C increments (e.g., 25°C, 20°C, 15°C). In some cases, increasing the temperature can also improve resolution.[4]
Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a "tail," leading to poor integration and reduced resolution.

Possible Cause Troubleshooting Action & Protocol
Secondary Interactions with Stationary Phase Action: Add a modifier to the mobile phase to block active sites. Protocol: For silica-based CSPs, residual silanol groups can cause tailing. The addition of a small amount of a competitive agent, such as an acid (0.1% TFA for acidic analytes), can mitigate these interactions.[4]
Column Overload Action: Reduce the sample concentration. Protocol: Dilute your sample by a factor of 5 and re-inject. If the peak shape improves significantly, the original sample was overloading the column.
Mismatched Sample Solvent Action: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Protocol: If possible, dissolve the sample directly in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
Issue 3: Retention Time Drift

Symptom: Inconsistent retention times between injections.

Possible Cause Troubleshooting Action & Protocol
Insufficient Column Equilibration Action: Increase the column equilibration time. Protocol: Before starting a sequence of injections, flush the column with the mobile phase for at least 20-30 column volumes. Chiral columns can require longer equilibration times than standard reversed-phase columns.[6]
Mobile Phase Instability Action: Prepare fresh mobile phase. Protocol: Prepare the mobile phase fresh daily, especially if it contains volatile additives. Ensure thorough mixing and degassing.
Temperature Fluctuations Action: Use a column oven. Protocol: Maintain a constant column temperature using a thermostatically controlled oven. Even small fluctuations in ambient temperature can affect retention times in chiral separations.[6]

Experimental Protocols

Example Protocol for Chiral HPLC Separation of this compound Methyl Esters

This protocol is a representative starting point and will likely require optimization for your specific mixture of stereoisomers.

  • Sample Preparation:

    • Methylate the carboxylic acid group of the trihydroxyoctadecadienoic acid sample using diazomethane or a similar methylation agent.[5]

    • Dissolve the resulting methyl esters in the initial mobile phase.

  • HPLC System and Column:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP.

    • Guard Column: A compatible guard column is recommended to protect the analytical column.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 20°C

    • Detection: UV at 210 nm (as the chromophore is weak, a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may provide better sensitivity).

    • Injection Volume: 10 µL

Data Presentation

Table 1: Example Chromatographic Data for a Hypothetical Separation
StereoisomerRetention Time (min)Resolution (Rs)
Isomer 115.2-
Isomer 216.81.6
Isomer 318.51.8
Isomer 420.11.5

Note: This data is illustrative and will vary depending on the specific stereoisomers present and the exact chromatographic conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Analyte 9,12,13-Trihydroxy- 10,15-octadecadienoic acid Methylation Methylation of Carboxylic Acid Analyte->Methylation Dissolution Dissolve in Mobile Phase Methylation->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Column (e.g., Chiralpak AD-H) Injection->Separation Detection Detection (UV/CAD/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the chiral separation of this compound.

Troubleshooting_Workflow Start Poor or No Resolution CSP Is the CSP appropriate? Start->CSP MobilePhase Is the mobile phase optimized? CSP->MobilePhase Yes ScreenCSPs Screen different CSPs CSP->ScreenCSPs No Temp Is the temperature optimized? MobilePhase->Temp Yes VaryModifier Vary modifier percentage and/or additive MobilePhase->VaryModifier No OptimizeTemp Test higher and lower temperatures Temp->OptimizeTemp No End Resolution Improved Temp->End Yes ScreenCSPs->MobilePhase VaryModifier->End OptimizeTemp->End

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (TriHOME)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (TriHOME). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of TriHOME?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2] In the context of LC-MS/MS, this interference can either suppress or enhance the signal of the target analyte, such as TriHOME.[3][4] This phenomenon is a major concern because it can lead to poor analytical accuracy, reproducibility, and linearity, ultimately compromising the quantitative results.[2][5] Biological samples are complex mixtures, and components like phospholipids, salts, and proteins are major contributors to matrix effects, particularly ion suppression.[3][6] Given that TriHOME is often present at low concentrations in biological matrices, these effects can significantly impact assay sensitivity and reliability.[7]

Q2: How can I determine if matrix effects, specifically ion suppression, are impacting my TriHOME signal?

A2: Low and inconsistent signal intensity for your analyte are classic indicators of ion suppression.[3] To formally assess this, two primary methods are recommended:

  • Post-Column Infusion (PCI): This experiment involves the continuous infusion of a standard solution of TriHOME into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. A blank matrix sample (without the analyte) is then injected. A significant drop in the constant baseline signal of the TriHOME standard as matrix components elute indicates the retention time regions where ion suppression is occurring.[3][5]

  • Post-Extraction Spike Comparison: This method compares the signal response of TriHOME in a clean solvent with its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A substantially lower signal in the matrix sample compared to the clean solvent indicates the presence of ion suppression.[3][8]

Q3: What are the most common sources of matrix effects in biological samples?

A3: The primary sources of matrix effects in biological samples like plasma, serum, or tissue homogenates include:

  • Phospholipids: These are highly abundant in biological membranes and are a major cause of ion suppression in positive ion electrospray mode (+ESI).[3]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, leading to reduced ionization efficiency and signal drift.[3]

  • Endogenous Metabolites: Other lipids and small molecules that co-elute with TriHOME can compete for ionization.

  • Exogenous Contaminants: Plasticizers, polymers from vial caps, and other contaminants introduced during sample handling and preparation can also cause significant ion suppression.[3]

Troubleshooting Guide

Problem: My TriHOME signal is low, inconsistent, or shows poor reproducibility between injections.

This is a common symptom of matrix effects, particularly ion suppression. The following troubleshooting steps can help mitigate the issue.

Step 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently extracting TriHOME.

  • Protein Precipitation (PPT): While simple and fast, PPT alone is often insufficient for removing phospholipids and may not be suitable for analytes at very low concentrations.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate lipids from more polar matrix components. A common LLE for oxylipins uses a hexane/ethyl acetate mixture.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration of analytes.[1][9] It can selectively remove interfering compounds like phospholipids and salts.[9] For oxylipins, reversed-phase (e.g., C18, Oasis HLB) or mixed-mode anion exchange cartridges are often used.[1][10]

Step 2: Enhance Chromatographic Separation

Improving the separation between TriHOME and co-eluting matrix components can significantly reduce signal suppression.[3]

  • Optimize the Gradient: Adjust the mobile phase gradient to increase the resolution between the analyte peak and the regions of ion suppression identified by a post-column infusion experiment.

  • Change the Stationary Phase: Using a different column chemistry can alter selectivity and improve separation. For isomeric compounds like TriHOME, specialized columns (e.g., biphenyl, embedded amide) may offer better resolution from matrix interferences.[11][12]

  • Consider UHPLC: Ultra-high performance liquid chromatography (UHPLC) systems provide narrower peaks and better separation efficiency, which can help resolve TriHOME from interfering compounds.[9]

Step 3: Implement a Compensation Strategy

When matrix effects cannot be completely eliminated, their impact can be compensated for.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[13] A SIL-IS for TriHOME (e.g., ¹³C- or D-labeled TriHOME) will have nearly identical chemical and physical properties to the analyte.[14] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibration: If a SIL-IS is unavailable, creating calibration curves in a blank matrix that is representative of the samples can help compensate for consistent matrix effects.[15]

Step 4: Dilute the Sample

A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of all components, including the interfering matrix compounds. This approach is only viable if the TriHOME concentration remains above the lower limit of quantification (LLOQ) of the assay after dilution.

Experimental Protocols & Data

Protocol: Generic Solid-Phase Extraction (SPE) for TriHOME from Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of plasma, add the stable isotope-labeled internal standard (SIL-IS). Precipitate proteins by adding 1.5 mL of cold methanol, vortex, and centrifuge at 4°C. Collect the supernatant.

  • SPE Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences like salts.[14]

  • Elution: Elute the TriHOME and other lipids with 1 mL of a strong solvent (e.g., methanol or acetonitrile).[3][14]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[3]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%40 - 70%Fast, simple, inexpensiveHigh level of residual phospholipids, significant matrix effects
Liquid-Liquid Extraction (LLE) 70 - 95%20 - 40%Good removal of polar interferencesCan be labor-intensive, may have emulsion issues
Solid-Phase Extraction (SPE) 80 - 110%5 - 25%Excellent cleanup, high analyte concentrationRequires method development, more expensive
HybridSPE®-Phospholipid 90 - 105%< 10%Specific removal of phospholipids and proteins[16]Higher cost, primarily for phospholipid removal

*Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100. A higher percentage indicates greater signal suppression. Data is illustrative and will vary by matrix and analyte.

Visualizations

Workflow for LC-MS/MS Analysis and Matrix Effect Mitigation

cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-Internal Standard Sample->Spike Extract Extraction & Cleanup (SPE, LLE, or PPT) Spike->Extract LC Chromatographic Separation (UHPLC / HPLC) Extract->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Process Peak Integration MS->Process Quant Quantification (Ratio to SIL-IS) Process->Quant Result Final Concentration Quant->Result

Caption: General workflow for quantitative analysis, incorporating an internal standard to mitigate matrix effects.

Troubleshooting Logic for Low Analyte Signal

Start Problem: Low or Inconsistent TriHOME Signal Check_ME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effects Confirmed? Check_ME->ME_Present Optimize_SP Improve Sample Prep (Use SPE or LLE) ME_Present->Optimize_SP Yes Check_Instrument Check Instrument Performance (e.g., Source Cleanliness) ME_Present->Check_Instrument No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_IS Use SIL-Internal Standard Optimize_LC->Use_IS Result Re-analyze Samples Use_IS->Result Check_Instrument->Result

Caption: A logical flowchart for troubleshooting low signal intensity in LC-MS/MS analysis.

References

"stability of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in different solvents and temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and storage of 9,12,13-Trihydroxy-10,15-octadecadienoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A1: Based on commercially available formulations, ethanol is a suitable solvent for storing this compound.[1] For general handling of unsaturated lipids, it is recommended to dissolve them in a suitable organic solvent.[2][3]

Q2: What are the optimal storage temperatures?

A2: For long-term stability of two years or more, storage at -20°C is recommended.[1][2] Storing organic solutions below -30°C is generally not advised unless the solution is in a sealed glass ampoule.[2]

Q3: How can I prevent oxidation during storage and handling?

A3: To protect against oxidation, it is best to store the compound under an inert gas like nitrogen or argon.[2][4] Use vials with tight-fitting Teflon-lined caps to ensure an airtight seal.[4] It is also advisable to aliquot the material to minimize repeated opening of the main container.[4]

Q4: Are there any materials I should avoid when handling this compound?

A4: Yes. Do not use plastic containers (e.g., polystyrene, polyethylene, polypropylene), plastic pipette tips, or Eppendorf tubes for storing or transferring organic solutions of lipids, as these can leach impurities.[2][3] Also, avoid using Parafilm with organic solvents.[2][3] Always use glass, stainless steel, or Teflon for handling.[2][3]

Q5: Is this compound stable as a dry powder?

A5: Lipids with one or more double bonds, such as this compound, are generally not stable as powders.[2][3] They can be very hygroscopic, quickly absorbing moisture and becoming gummy, which can lead to hydrolysis or oxidation.[2][3] Therefore, it is recommended to store it as a solution in an appropriate organic solvent.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of the compound. Improper storage conditions (e.g., exposure to air, light, or inappropriate temperatures).Store the compound in an organic solvent at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap.[1][2][4] Avoid repeated freeze-thaw cycles.
Use of incompatible materials.Ensure all containers and transfer tools are made of glass, stainless steel, or Teflon.[2][3] Avoid all plastics for organic solutions.[2][3]
Inconsistent experimental results. Contamination from leached plasticizers.Switch to glass vials and glass or stainless steel syringes/pipettes for all handling of the compound in organic solvents.[2][3]
Partial evaporation of the solvent.Ensure vials are tightly sealed. For critical applications, consider using sealed glass ampoules.
Compound appears gummy or has changed in appearance. Absorption of moisture and potential hydrolysis or oxidation.This may indicate degradation. It is recommended to use a fresh, properly stored aliquot. Unsaturated lipids should not be stored as powders due to their hygroscopic nature.[2][3]

Stability Data Summary

Solvent Temperature Atmosphere Expected Stability
Ethanol-20°CInert (Argon or Nitrogen)≥ 2 years[1]

Experimental Protocols

Protocol 1: General Handling and Preparation of Aliquots

This protocol outlines the best practices for handling this compound upon receipt to maintain its stability.

Materials:

  • Vial of this compound in organic solvent

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing

  • Glass vials with Teflon-lined caps

  • Glass syringes or pipettes

  • -20°C freezer

Procedure:

  • Allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • Work in a clean, dry environment, preferably under a fume hood.

  • Carefully open the vial.

  • Direct a gentle stream of inert gas into the vial to displace any air.[4]

  • Using a glass syringe or pipette, dispense the desired volume into smaller glass vials for aliquots.

  • Before sealing each aliquot vial, flush the headspace with inert gas.

  • Tightly seal the vials with Teflon-lined caps.

  • Store the main vial and all aliquots at -20°C.[1][2]

Visualizations

experimental_workflow Experimental Workflow for Handling and Storage A Receive Compound (in organic solvent) B Warm to Room Temperature A->B C Prepare Aliquots (under inert gas) B->C D Use Glassware Only (Vials, Pipettes) C->D Best Practice E Store at -20°C C->E F Experimental Use E->F For each experiment, use a fresh aliquot

Caption: Recommended workflow for handling and storing this compound.

logical_relationships Factors Affecting Stability cluster_positive Promotes Stability cluster_negative Promotes Degradation Low Temperature (-20°C) Low Temperature (-20°C) Compound Stability Compound Stability Low Temperature (-20°C)->Compound Stability Inert Atmosphere Inert Atmosphere Inert Atmosphere->Compound Stability Glass Containers Glass Containers Glass Containers->Compound Stability Oxygen (Air) Oxygen (Air) Moisture Moisture Light Light Plastic Containers Plastic Containers High Temperature High Temperature Compound Stability->Oxygen (Air) Compound Stability->Moisture Compound Stability->Light Compound Stability->Plastic Containers Compound Stability->High Temperature

Caption: Key factors influencing the stability of this compound.

References

"improving ionization efficiency of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (TriHODE). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance ionization efficiency and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for this compound in negative ion mode ESI-MS?

A weak or absent signal for TriHODE, an oxidized fatty acid, can stem from several factors.[1][2] First, ensure your sample concentration is adequate, as overly dilute samples may fall below the instrument's detection limit.[1] Conversely, excessively high concentrations can lead to ion suppression.[1] The choice of ionization technique is critical; Electrospray Ionization (ESI) is a common "soft" ionization method suitable for such molecules.[3][4] Poor ionization efficiency can also be a major contributor.[2] Additionally, verify that your mass spectrometer is properly tuned and calibrated, as instrument drift can significantly impact performance.[1] Finally, consider matrix effects, where other components in your sample co-elute and interfere with the ionization of your target analyte.[5]

Q2: What are the recommended starting parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of TriHODE?

For TriHODE and similar oxidized fatty acids, a reversed-phase liquid chromatography setup is typically effective.[6][7] Start with a C18 column. The mobile phase composition is crucial for both chromatographic separation and ionization. A common approach involves a gradient elution using water (Solvent A) and an organic solvent like methanol or an acetonitrile/methanol mixture (Solvent B).[8][9] Both solvents are often modified with 0.1% to 0.2% acetic acid to improve peak shape.[8][9]

For detection, use ESI in negative ion mode, as the carboxylic acid group on TriHODE is readily deprotonated.[4][10] In MS/MS analysis, select the deprotonated molecule [M-H]⁻ as the precursor ion (m/z ≈ 327.2).[11]

Q3: How can I specifically improve the ionization efficiency of TriHODE in negative ion mode?

To enhance the formation of the [M-H]⁻ ion, optimizing the chemical environment is key. While acidic modifiers are used for chromatography, ensuring the overall source conditions promote deprotonation is vital. The presence of alkaline conditions can facilitate the selective ionization of many lipid classes.[12] Experiment with small amounts of a weak base in the mobile phase, but be cautious of compatibility with your LC column. Adjusting ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature can also significantly impact signal intensity.[1][13]

Q4: Is it feasible to analyze TriHODE in positive ion mode, and what are the potential benefits?

Yes, analysis in positive ion mode is possible and can sometimes offer increased sensitivity.[10] Since TriHODE does not readily protonate, this approach relies on the formation of adducts with cations. Common adducts include sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[14][15] These charging cations can be introduced by adding salts like sodium acetate or ammonium acetate to the mobile phase post-column or to the infusion solvent.[14] The benefit of this "charge-switching" strategy is potentially higher ionization efficiency compared to negative mode for certain analytes.[10]

Q5: When should I consider using chemical derivatization for my analysis?

Chemical derivatization is a powerful strategy to employ when you face challenges with poor ionization efficiency and low sensitivity.[16][17] It is particularly useful for fatty acids.[18] The primary goal is often "charge reversal," where the native carboxylic acid group is modified with a reagent that carries a permanent positive charge or is easily protonated.[16][18][19] This allows for highly sensitive detection in positive ion mode.[16] Derivatization can also improve the chromatographic properties of the analyte.[10] Consider this approach when you need to detect very low abundance species or overcome significant matrix suppression.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal 1. Sample concentration too low/high.[1] 2. MS not tuned/calibrated.[1] 3. Inefficient ionization conditions.[2] 4. ESI spray is unstable.[5][20] 5. LC pump issue (incorrect gradient).[20]1. Prepare a fresh dilution series to find the optimal concentration. 2. Perform a full system tune and mass calibration with appropriate standards.[1] 3. Optimize mobile phase additives and ESI source parameters. 4. Visually inspect the ESI needle for a stable Taylor cone; clean or replace if necessary. 5. Manually purge LC pumps and verify mobile phase flow rates.[20]
Poor Peak Shape 1. Incompatible sample solvent. 2. Column contamination or degradation.[1] 3. Inappropriate mobile phase pH.1. Ensure the final sample solvent is similar in composition to the initial mobile phase. 2. Wash the column with a strong solvent or replace it if necessary. 3. Adjust the concentration of the acidic modifier (e.g., acetic acid) in the mobile phase.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Non-specific binding in the ESI source. 3. Electrical interference.1. Use fresh, high-purity solvents and flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's guidelines. 3. Check for proper grounding of the instrument and peripheral devices.
Inconsistent Retention Times 1. LC pump malfunction (unstable gradient). 2. Column temperature fluctuations. 3. Column aging or equilibration issues.1. Check pump performance and ensure proper mobile phase mixing. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is fully equilibrated before each injection and replace if performance degrades.

Experimental Protocols

Protocol 1: Baseline LC-MS/MS Method for TriHODE (Negative Ion Mode)

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction suitable for oxidized fatty acids to isolate them from the sample matrix.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile).

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Solvent A: Water + 0.1% Acetic Acid.

    • Solvent B: Acetonitrile/Methanol (4:1, v/v) + 0.1% Acetic Acid.[8]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B (equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Precursor Ion (m/z): 327.2 [M-H]⁻.

    • Product Ions: Scan for characteristic fragments. Common fragments for similar trihydroxy-octadecadienoic acids include m/z 229, 211, and 171, which can arise from cleavages around the hydroxyl groups.[21]

    • Source Settings:

      • Capillary Voltage: -3.5 kV

      • Drying Gas Temperature: 325 °C

      • Nebulizer Pressure: 40 psi

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: Charge-Reversal Derivatization for Enhanced Sensitivity

This protocol describes a general procedure for derivatizing the carboxylic acid group of TriHODE to enable high-sensitivity analysis in positive ion mode. This example uses 2-picolinamine as the derivatizing agent.

  • Reagent Preparation:

    • Derivatizing Agent: 50 mM 2-picolinamine in Acetonitrile.

    • Coupling Agent: 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in Acetonitrile/Pyridine (4:1, v/v).

  • Derivatization Reaction:

    • To the dried sample extract containing TriHODE, add 50 µL of the derivatizing agent solution.

    • Add 50 µL of the coupling agent solution.

    • Vortex briefly and incubate at 60 °C for 30 minutes.

    • After incubation, evaporate the solvent completely under a stream of nitrogen.

    • Reconstitute the derivatized sample in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis (Positive Ion Mode):

    • Use the same LC conditions as in Protocol 1.

    • Switch the MS to Positive Ion Mode .

    • Determine the new m/z for the derivatized TriHODE [M+H]⁺ as the precursor ion.

    • Optimize fragmentation to identify a stable, specific product ion for MRM analysis.

Visual Guides

troubleshooting_workflow start Weak or No Signal for TriHODE check_std 1. Analyze Fresh Standard start->check_std signal_ok Signal OK? check_std->signal_ok check_sample Problem is Sample Prep or Matrix Effects signal_ok->check_sample Yes check_ms 2. Check MS Performance signal_ok->check_ms No optimize 4. Optimize Method check_sample->optimize ms_ok Performance OK? check_ms->ms_ok tune_ms Tune & Calibrate Mass Spectrometer ms_ok->tune_ms No check_lc 3. Check LC & ESI Source ms_ok->check_lc Yes tune_ms->check_std spray_ok Stable Spray? check_lc->spray_ok clean_source Clean/Adjust ESI Source spray_ok->clean_source No spray_ok->optimize Yes clean_source->check_lc check_flow Check LC Flow & Gradient

Caption: Troubleshooting workflow for diagnosing low signal intensity.

Caption: Principle of charge-reversal derivatization for enhanced detection.

References

"troubleshooting low recovery of 9,12,13-Trihydroxy-10,15-octadecadienoic acid during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a polar oxylipin. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low recovery of this compound. What are the potential causes?

Low recovery can stem from several factors throughout the extraction process. The primary areas to investigate are sample preparation, the chosen extraction method, and potential degradation of the analyte. Key potential causes include:

  • Inappropriate Extraction Method: Using a method optimized for non-polar lipids will result in poor recovery of this polar trihydroxy fatty acid.

  • Incorrect Solvent Polarity: The polarity of the extraction and wash solvents is critical. A solvent system that is too non-polar will not efficiently extract the analyte, while a wash solvent that is too polar may lead to its loss.

  • Suboptimal pH: The pH of the sample and solvents can affect the ionization state of the carboxylic acid group, influencing its solubility and interaction with solid-phase extraction sorbents.

  • Analyte Degradation: Oxylipins can be sensitive to oxidation, high temperatures, and extreme pH levels, leading to degradation and lower recovery.

  • Incomplete Phase Separation (LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to loss of the analyte.

  • Improper SPE Cartridge Selection and Use: The choice of sorbent, as well as the flow rate during sample loading and elution, can significantly impact recovery.

Q2: How can I improve the recovery of my target compound using Liquid-Liquid Extraction (LLE)?

For polar lipids like this compound, a modified LLE method is often necessary. Here are some troubleshooting tips:

  • Choice of Solvents: Traditional methods like Folch or Bligh & Dyer, which use chloroform and methanol, are a good starting point.[1][2][3] For highly polar lipids, increasing the proportion of methanol can improve recovery. An alternative is the methyl-tert-butyl ether (MTBE) method, which can offer cleaner extracts.[2][4]

  • pH Adjustment: Acidifying the aqueous sample to a pH of 3-4 with a mild acid (e.g., formic acid) will protonate the carboxylic acid group, making the molecule less polar and more amenable to extraction into the organic phase.

  • Preventing Emulsions: If emulsions form, which is common with complex biological matrices, centrifugation can help to break them. Adding a small amount of a demulsifying agent, if compatible with downstream analysis, can also be effective.

  • Quenching Metabolism: For biological samples, it's crucial to quench enzymatic activity immediately to prevent degradation of the analyte. This is often achieved by using a cold solvent mixture, such as acetonitrile/methanol/water.[5]

Q3: What are the key considerations for optimizing Solid-Phase Extraction (SPE) for this analyte?

SPE can be a highly effective method for isolating and concentrating this compound if optimized correctly.

  • Sorbent Selection: A reversed-phase (e.g., C18) or a mixed-mode sorbent is generally suitable for this polar analyte from an aqueous sample. The choice will depend on the sample matrix and the desired level of cleanup.

  • Sample Pre-treatment: Adjust the sample pH to be neutral or slightly acidic to ensure the analyte is retained on the reversed-phase sorbent.[6]

  • Conditioning and Equilibration: Properly conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution is critical to ensure proper interaction between the analyte and the sorbent.

  • Sample Loading: A slow and steady flow rate (e.g., 1-2 mL/min) is crucial to allow for sufficient interaction and retention of the analyte on the sorbent.

  • Wash Step: Use a wash solvent that is strong enough to remove less polar interferences but weak enough to not elute the target compound. A low percentage of organic solvent in water is typically used.

  • Elution: Elute the analyte with a solvent strong enough to desorb it from the sorbent. This is often a higher concentration of an organic solvent like methanol or acetonitrile.

Q4: My recovery is still low after optimizing the extraction protocol. Could the analyte be degrading?

Yes, degradation is a significant concern for polyunsaturated fatty acids and their derivatives.

  • Oxidation: The double bonds in the fatty acid chain are susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use solvents that have been purged with an inert gas. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can also help to minimize oxidation.

  • Temperature: Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic degradation and chemical instability.

  • Light Exposure: Protect the samples from light, as it can promote oxidation. Use amber vials or cover containers with aluminum foil.

Data Presentation

The following table summarizes the effectiveness of different extraction methods on various lipid classes, which can provide insights into selecting a suitable method for the polar this compound.

Extraction MethodTarget Lipid ClassesAdvantagesDisadvantagesReference
Folch Broad range of lipidsWell-established, good recovery for many lipid classes.Laborious, uses large volumes of chlorinated solvent.[1][2][3]
Bligh & Dyer Broad range of lipidsUses smaller solvent volumes than Folch.Still employs chloroform.[1][2]
MTBE Broad range of lipids, including polar lipidsFaster, cleaner extracts, avoids chlorinated solvents.May have slightly lower recovery for some very polar lipids compared to other methods.[2][4]
Methanol/Butanol Polar lipidsMore effective for the extraction of polar lipids.May be less effective for non-polar lipids.[4]
Solid-Phase Extraction (SPE) Targeted lipid classesHigh selectivity, can concentrate the analyte, removes interferences.Requires method development and optimization for each analyte.

Experimental Protocols

Protocol 1: Modified Liquid-Liquid Extraction (LLE) for Polar Oxylipins

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Homogenization: Homogenize the biological sample in a cold mixture of methanol and water (1:1, v/v). For every 1 mL of sample, use 4 mL of the solvent mixture.

  • Acidification: Add formic acid to the homogenate to adjust the pH to approximately 3.5.

  • Lipid Extraction:

    • Add 2 mL of chloroform for every 1 mL of the initial sample volume.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Re-extraction (Optional but Recommended): To improve recovery, re-extract the upper aqueous phase with another 2 mL of chloroform.

  • Drying and Reconstitution: Combine the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for downstream analysis (e.g., methanol/acetonitrile).

Protocol 2: Solid-Phase Extraction (SPE) for Polar Oxylipins

This protocol is a general guideline for using a reversed-phase (C18) SPE cartridge.

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • If the sample is protein-rich (e.g., plasma), precipitate proteins by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.

    • Dilute the sample or supernatant with water to reduce the organic solvent concentration to less than 5%.

    • Adjust the pH to 6.0-7.0 with a suitable buffer.

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the C18 cartridge.

    • Pass 1-2 column volumes of water through the cartridge. Do not let the sorbent run dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 column volumes of 5-10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1-2 column volumes of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

Troubleshooting Workflow for Low Recovery

Troubleshooting_Low_Recovery cluster_LLE LLE Issues cluster_SPE SPE Issues Start Low Recovery of Target Analyte Check_Method Is the extraction method suitable for polar lipids? Start->Check_Method Use_Polar_Method Action: Switch to a polar lipid-optimized method (e.g., modified LLE or SPE) Check_Method->Use_Polar_Method No Check_LLE Troubleshooting LLE Check_Method->Check_LLE Yes (LLE) Check_SPE Troubleshooting SPE Check_Method->Check_SPE Yes (SPE) Analyze_Again Re-analyze sample Use_Polar_Method->Analyze_Again Check_pH Is sample pH acidic (3-4)? Check_LLE->Check_pH Check_Sorbent Is the sorbent correct (e.g., C18)? Check_SPE->Check_Sorbent Check_Degradation Is analyte degradation a possibility? Implement_Protective_Measures Action: Use antioxidants (BHT), work at low temperatures, and protect from light. Check_Degradation->Implement_Protective_Measures Yes Check_Degradation->Analyze_Again No Implement_Protective_Measures->Analyze_Again Adjust_pH Action: Acidify sample with formic acid. Check_pH->Adjust_pH No Check_Solvent Is the solvent polarity optimal? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Check_Solvent->Check_Degradation Yes Adjust_Solvent Action: Increase methanol proportion or try MTBE method. Check_Solvent->Adjust_Solvent No Adjust_Solvent->Check_Degradation Select_Sorbent Action: Use a reversed-phase or mixed-mode sorbent. Check_Sorbent->Select_Sorbent No Check_Flow_Rate Is the loading flow rate slow (1-2 mL/min)? Check_Sorbent->Check_Flow_Rate Yes Select_Sorbent->Check_Flow_Rate Adjust_Flow_Rate Action: Reduce the flow rate. Check_Flow_Rate->Adjust_Flow_Rate No Check_Elution Is the elution solvent strong enough? Check_Flow_Rate->Check_Elution Yes Adjust_Flow_Rate->Check_Elution Check_Elution->Check_Degradation Yes Adjust_Elution Action: Increase organic solvent concentration in elution. Check_Elution->Adjust_Elution No Adjust_Elution->Check_Degradation

Caption: Troubleshooting workflow for low recovery.

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow Start Start: Sample Pre_treatment 1. Sample Pre-treatment (Protein precipitation, Dilution, pH adjustment) Start->Pre_treatment Conditioning 2. Cartridge Conditioning (Methanol, then Water) Pre_treatment->Conditioning Loading 3. Sample Loading (Slow flow rate: 1-2 mL/min) Conditioning->Loading Washing 4. Washing (5-10% Methanol in Water) Loading->Washing Elution 5. Elution (Methanol or Acetonitrile) Washing->Elution Drying 6. Drying and Reconstitution Elution->Drying End End: Purified Analyte for Analysis Drying->End

Caption: General workflow for Solid-Phase Extraction.

References

"optimization of fragmentation parameters for 9,12,13-Trihydroxy-10,15-octadecadienoic acid in MS/MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing MS/MS fragmentation parameters for 9,12,13-Trihydroxy-10,15-octadecadienoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in MS/MS analysis?

In negative electrospray ionization (ESI) mode, the most common precursor ion observed is the deprotonated molecule, [M-H]⁻. Given the molecular formula C₁₈H₃₂O₅, the expected m/z for this ion is approximately 327.2171.[1][2] Analysis is typically performed in negative ion mode as the carboxylic acid moiety is readily deprotonated.[3]

Q2: What are the key product ions to expect from the fragmentation of the [M-H]⁻ precursor?

The fragmentation of polyhydroxy unsaturated fatty acids is complex but yields structurally informative ions.[4] Key fragmentation events involve cleavages alpha to the hydroxyl groups and losses of water (H₂O).[2][4] For this compound, look for characteristic fragment ions around m/z 229 and m/z 171, which can help indicate the positions of the hydroxyl groups.[5] Other reported fragments include ions at m/z 211, 201, and 199, which may be related to the vicinal diol structure (hydroxyls at C12 and C13).[5]

Q3: What are good starting parameters for collision energy (CE) optimization?

For oxidized fatty acids, collision energy is typically optimized within a range of 10–30 V.[6] A stepped collision energy approach (e.g., 10, 20, 40 eV) can also be beneficial for obtaining a wider range of fragment ions in a single run.[7] It is recommended to perform a CE ramp experiment to determine the optimal value that maximizes the intensity of key, structurally significant product ions.

Q4: Which ionization mode, positive or negative, is recommended?

Negative ion mode ESI is generally preferred for the analysis of free fatty acids due to the ease of deprotonating the carboxylic acid group.[2][3] While positive ion adducts ([M+Na]⁺, [M+NH₄]⁺) can be formed, negative mode often provides more structurally informative fragmentation for this class of molecules.[8]

Troubleshooting Guides

Guide 1: Low or No Signal Intensity

Q: I am not seeing my precursor ion or the signal is very weak. What should I check? A: Low signal intensity can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose the issue.

  • Potential Cause 1: Suboptimal Source Parameters.

    • Troubleshooting Step: Infuse a standard solution of your analyte (or a similar oxidized lipid) to optimize ESI source parameters, including spray voltage, sheath and auxiliary gas flows, and capillary temperature.[9] For negative mode, lowering the sprayer voltage can sometimes prevent unstable signals or corona discharge.[10]

    • Expected Outcome: A stable and maximized ion current for the target precursor ion.

  • Potential Cause 2: Inefficient Ionization or Ion Suppression.

    • Troubleshooting Step: The mobile phase composition significantly impacts ionization efficiency.[11] Ensure you are using high-purity, LC-MS grade solvents.[12] Avoid additives like trifluoroacetic acid (TFA) in high concentrations, as they can cause ion suppression.[10][13] Formic acid (0.1%) or acetic acid with ammonium formate or acetate are common, more MS-friendly choices.[11]

    • Expected Outcome: Improved signal intensity and stability.

  • Potential Cause 3: Sample Degradation.

    • Troubleshooting Step: Oxidized lipids can be unstable. Ensure proper sample handling and storage, minimizing exposure to light and oxygen. Analyze samples as quickly as possible after preparation.[9]

    • Expected Outcome: Preservation of the analyte leading to a more accurate and robust signal.

  • Potential Cause 4: Poor Sample Extraction.

    • Troubleshooting Step: Evaluate the efficiency of your lipid extraction protocol. Spike a known quantity of an internal standard before extraction to calculate recovery.

    • Expected Outcome: Higher and more consistent recovery of the target analyte.

Troubleshooting_Low_Signal start Low or No Signal for m/z 327.2 suboptimal_source Are Source Parameters Optimized? start->suboptimal_source optimize_source Infuse Standard & Optimize: - Spray Voltage - Gas Flows - Temperatures suboptimal_source->optimize_source No ion_suppression Is Ion Suppression Suspected? suboptimal_source->ion_suppression Yes optimize_source->ion_suppression check_mobile_phase Check Mobile Phase: - Use LC-MS grade solvents - Avoid TFA - Try 0.1% Formic Acid ion_suppression->check_mobile_phase Yes degradation Sample Degradation Possible? ion_suppression->degradation No check_mobile_phase->degradation handle_sample Use Fresh Samples Store at -80°C Minimize Light/Air Exposure degradation->handle_sample Yes extraction Poor Extraction Efficiency? degradation->extraction No handle_sample->extraction check_extraction Evaluate Extraction Protocol Use Internal Standard to Calculate Recovery extraction->check_extraction Yes solution Signal Improved extraction->solution No check_extraction->solution

Guide 2: Poor Chromatographic Peak Shape

Q: My chromatographic peaks are broad, tailing, or splitting. How can I improve them? A: Poor peak shape compromises both identification and quantification. Here are common causes and solutions.

  • Potential Cause 1: Column Contamination.

    • Troubleshooting Step: Wash the column with a strong, organic solvent like isopropanol to remove strongly retained matrix components.[9] If the problem persists, the column may need to be replaced.

    • Expected Outcome: Restoration of sharp, symmetrical peak shapes.

  • Potential Cause 2: Incompatible Sample Solvent.

    • Troubleshooting Step: The solvent used to reconstitute the final extract should be weaker than or match the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause peak distortion.[9]

    • Expected Outcome: Sharper peaks without splitting or fronting.

  • Potential Cause 3: Secondary Interactions.

    • Troubleshooting Step: Analyte tailing can occur due to unwanted interactions with the stationary phase. Consider adjusting the mobile phase pH or trying a different column chemistry.

    • Expected Outcome: Reduced peak tailing and improved symmetry.

Data Summary Tables

Table 1: Key Mass-to-Charge Ratios (m/z) for Analysis

Ion TypeDescriptionExpected m/zIonization Mode
Precursor IonDeprotonated Molecule [M-H]⁻327.2171Negative ESI
Product Ion 1Fragment indicating hydroxyl position~229Negative ESI
Product Ion 2Fragment indicating hydroxyl position~171Negative ESI
Product Ion 3Fragment from vicinal diol~211Negative ESI
Neutral LossLoss of one water molecule[M-H-18]⁻Negative ESI
Neutral LossLoss of two water molecules[M-H-36]⁻Negative ESI

Data compiled from PubChem and supporting literature.[1][4][5]

Table 2: Recommended Starting MS/MS Parameters

ParameterSettingRationale
Ionization ModeNegative ESIOptimal for acidic lipids.[3]
Capillary Voltage-2.5 to -4.5 kVStandard range for negative mode; requires optimization.[14]
Collision GasNitrogen or ArgonInert gas for collision-induced dissociation.
Collision Energy (CE)10 - 30 VTypical range for fragmentation of oxidized lipids.[6]
Precursor m/z327.22Target m/z for MS2 isolation.
Scan TypeProduct Ion ScanTo identify all fragments from the precursor.

Experimental Protocols

Protocol 1: Optimization of Collision Energy (CE)

This protocol describes a method for determining the optimal collision energy for the fragmentation of this compound.

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of the analyte standard in a solvent compatible with the initial mobile phase conditions (e.g., 85% Methanol/Water).[14]

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Alternatively, perform repeated injections of the standard via the LC system if direct infusion is not available.

  • Set Initial MS Parameters: Configure the mass spectrometer to operate in negative ESI mode. Set the instrument to monitor the precursor ion m/z 327.22 in a product ion scan mode.

  • Perform CE Ramp: Acquire product ion spectra across a range of collision energies. Start at 5 V and increase in steps of 2-5 V up to 40 V.[6][15]

  • Analyze Data: Examine the resulting data to create a breakdown curve. Plot the relative abundance of the precursor ion and key product ions as a function of collision energy.

  • Determine Optimal CE: Identify the CE value that produces the highest intensity for the most structurally informative product ions (e.g., m/z 229, 171, 211). This may be a compromise to see multiple key fragments. A stepped CE (e.g., combining 15 V, 25 V, and 35 V) might be chosen for routine analysis to capture a broader range of fragments.[8]

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare 1 µg/mL Standard Solution p2 Prepare Mobile Phases (e.g., A: H₂O + 0.1% FA) (e.g., B: ACN + 0.1% FA) a1 Infuse or Inject Standard p2->a1 a2 Set MS to Negative ESI Product Ion Scan of m/z 327.22 a1->a2 a3 Acquire Data Across CE Range (e.g., 5-40 V) a2->a3 d1 Plot Ion Abundance vs. Collision Energy a3->d1 d2 Create Breakdown Curve d1->d2 d3 Select Optimal CE for Key Product Ions d2->d3 end end d3->end Final Method Parameters

Protocol 2: Sample Preparation from Biological Matrix (Plasma)

This protocol is a general guide for the extraction of oxidized fatty acids from plasma.

  • Sample Collection: Collect 0.2 mL of plasma.[14]

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 15(S)-HETE-d8) to the plasma to account for extraction variability.[14]

  • Hydrolysis (Optional): To measure total (esterified and free) fatty acids, perform base hydrolysis. Add 0.4 mL of 1.0 M KOH in methanol and incubate at 60°C for 60 minutes.[14]

  • Acidification: Cool the sample to room temperature and acidify by adding 1.2 mL of 2.0 M HCl.[14]

  • Liquid-Liquid Extraction: Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[14]

  • Collection: Carefully transfer the upper hexane layer to a new tube. Repeat the extraction step and combine the hexane layers.

  • Drying and Reconstitution: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a solvent compatible with your LC method (e.g., 85% methanol/water).[14]

Formation_Pathway la Linoleic Acid (Precursor) hpode Hydroperoxy-octadecadienoic acids (HPODEs) la->hpode Lipoxygenase / Oxidation hode Hydroxy-octadecadienoic acids (HODEs) hpode->hode Peroxidase Reduction trihode 9,12,13-Trihydroxy-octadecadienoic acid (Target Analyte) hode->trihode Further Oxidation / Enzymatic Conversion

References

"selection of appropriate internal standards for 9,12,13-Trihydroxy-10,15-octadecadienoic acid quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the selection and use of internal standards in the quantitative analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHOME).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it essential for accurate quantification?

An internal standard (IS) is a compound with a chemical structure and physicochemical properties very similar to the analyte of interest, which is added at a known concentration to every sample, calibrant, and quality control at the beginning of the sample preparation process. Its purpose is to correct for the loss of analyte during sample processing (e.g., extraction and purification) and to compensate for variability in the analytical measurement, such as matrix effects (ion suppression or enhancement) in mass spectrometry. Using a suitable internal standard is critical for achieving accurate, precise, and reproducible quantification.

Q2: What are the ideal characteristics of an internal standard for 9,12,13-TriHOME?

The ideal internal standard should:

  • Be structurally and functionally identical to 9,12,13-TriHOME.

  • Contain stable isotopes (e.g., ¹³C or ²H) that make it distinguishable from the endogenous analyte by mass spectrometry.

  • Co-elute with the analyte during liquid chromatography.

  • Exhibit the same extraction recovery and ionization efficiency as the analyte.

  • Not be naturally present in the biological sample.

  • Be available in high purity.

A stable isotope-labeled (SIL) version of the analyte itself is considered the "gold standard" for internal standards.

Q3: What is the recommended internal standard for 9,12,13-TriHOME quantification?

The most appropriate internal standard identified in scientific literature is [11,12,13-¹³C] 9(S),12(S),13(S)-TriHOME . This standard is a carbon-13 labeled version of the analyte, ensuring that its chemical and physical behavior during sample preparation and analysis is nearly identical to the endogenous 9,12,13-TriHOME.

Q4: What if the ideal ¹³C-labeled 9,12,13-TriHOME is not commercially available?

Stable isotope-labeled versions of complex lipids may not always be readily available from commercial suppliers and may require custom synthesis. If the ideal standard cannot be sourced, researchers may consider using a deuterated structural analog from the same chemical class (oxylipins). However, this approach requires rigorous validation as differences in structure can lead to variations in extraction efficiency and ionization response.

When selecting an alternative, it is crucial to use an IS for each lipid class being analyzed, based on structural similarities. For example, some methods employ a panel of deuterated standards to quantify a wide range of oxylipins.[1]

Troubleshooting Guide

Issue: High variability or poor reproducibility in quantification results.

  • Cause: Inconsistent addition of the internal standard.

    • Solution: Ensure the internal standard is added accurately to every sample at the very first step of the extraction process, before any sample manipulation. Use a calibrated pipette and ensure the IS is fully dissolved and homogeneously mixed in its solvent.

  • Cause: Degradation of the analyte or internal standard. Oxylipins can be unstable.

    • Solution: Minimize sample handling time, keep samples on ice or at 4°C during preparation, and add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent auto-oxidation. Store standards and samples at -80°C.

  • Cause: Inconsistent matrix effects between samples.

    • Solution: The use of a stable isotope-labeled internal standard is the best way to correct for this. If you are not using one, ensure your sample cleanup (e.g., Solid Phase Extraction) is robust and consistent. You can assess matrix effects by performing post-extraction spiking experiments.

Issue: Low or no signal for the internal standard.

  • Cause: Incorrect spiking concentration.

    • Solution: Verify the concentration of your internal standard stock solution. Ensure the amount spiked into the sample is appropriate to fall within the linear range of the instrument's calibration curve and is detectable above the background noise.

  • Cause: Ion suppression.

    • Solution: Improve sample cleanup to remove interfering matrix components. Modify the chromatographic conditions to separate the analyte and IS from the suppressive compounds. Diluting the sample extract can also mitigate suppression, but may compromise the limit of quantification for the analyte.

  • Cause: Degradation of the IS stock solution.

    • Solution: Check the stability and storage conditions of your standard. It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Data & Parameters

Table 1: Comparison of Potential Internal Standard Types for 9,12,13-TriHOME Analysis

Internal Standard (IS) TypeExampleKey AdvantagesConsiderations / Disadvantages
Ideal: Stable Isotope-Labeled Analyte [11,12,13-¹³C] 9(S),12(S),13(S)-TriHOMECo-elutes with the analyte; corrects for matrix effects and extraction loss with the highest accuracy.May not be commercially available and could require custom synthesis.
Acceptable: Deuterated Structural Analog Deuterated Prostaglandins (e.g., PGE₂-d₄) or Hydroxy Fatty Acids (e.g., 9(S)-HODE-d₄)More likely to be commercially available. Can provide reasonable correction if validated properly.May not have identical extraction recovery or ionization efficiency. Requires thorough validation to prove its suitability as a surrogate. Small differences in retention time are expected.[2]
Not Recommended: Different Chemical Class N/AN/AWill not behave similarly to the analyte during extraction or ionization, leading to inaccurate quantification.

Table 2: Example LC-MS/MS Parameters for 9,12,13-TriHOME Quantification

ParameterSettingReference
LC Column Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Acetic Acid in Water[3]
Mobile Phase B 5% Methanol in Acetonitrile[3]
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), NegativeImplied by structure
Analyte Transition (MRM) m/z 329.1 → 211.0[3]
IS Transition (¹³C₃-TriHOME) m/z 332.1 → 214.0Calculated
Collision Energy (CE) ~25 eV
Cone Voltage ~37 V[3]

Note: These parameters are based on published methods and should be optimized for your specific instrument and application.

Experimental Protocol

This is a generalized protocol for the quantification of 9,12,13-TriHOME in biological fluids (e.g., plasma, bronchoalveolar lavage fluid).

  • Sample Thawing & Spiking:

    • Thaw biological samples on ice.

    • Vortex samples briefly.

    • To 100 µL of sample, add 10 µL of the internal standard solution (e.g., [11,12,13-¹³C] 9,12,13-TriHOME at 50 ng/mL) and 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT). Vortex immediately.

  • Protein Precipitation & Lipid Extraction (Solid Phase Extraction - SPE):

    • Add 400 µL of cold methanol to the spiked sample to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

    • Elute the lipids with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in 50 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

    • Vortex and transfer to an autosampler vial.

    • Inject 5-10 µL onto the LC-MS/MS system for analysis using the parameters outlined in Table 2.

  • Data Processing:

    • Integrate the peak areas for both the analyte (9,12,13-TriHOME) and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration for a series of known standards.

    • Determine the concentration of 9,12,13-TriHOME in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_0 Internal Standard Selection Start Start: Select Internal Standard Q1 Is a stable isotope-labeled (SIL) 9,12,13-TriHOME available? Start->Q1 A1_Yes Use SIL 9,12,13-TriHOME. This is the optimal choice. Q1->A1_Yes Yes A1_No Source a SIL structural analog (e.g., deuterated HODE or PG). Q1->A1_No No End Proceed to Method Development A1_Yes->End Validate Perform rigorous validation: - Check extraction recovery - Assess ionization similarity - Confirm no interference A1_No->Validate Validate->End G cluster_1 General Quantification Workflow Sample 1. Biological Sample (Plasma, Tissue, etc.) Spike 2. Spike with Internal Standard (IS) Sample->Spike Extract 3. Lipid Extraction (e.g., Solid Phase Extraction) Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Process 5. Data Processing (Calculate Analyte/IS Ratio) Analyze->Process Quantify 6. Quantification (vs. Calibration Curve) Process->Quantify G cluster_2 Simplified Biosynthesis of 9,12,13-TriHOME LA Linoleic Acid LOX 15-Lipoxygenase (15-LOX) or Autoxidation LA->LOX Intermediate Hydroperoxide & Epoxide Intermediates LOX->Intermediate TriHOME 9,12,13-TriHOME Intermediate->TriHOME

References

"preventing degradation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is 9,12,13-THOA and why is its stability during sample preparation important?

A1: this compound (9,12,13-THOA) is a trihydroxy fatty acid, an oxylipin derived from the oxidation of polyunsaturated fatty acids. Its stability is crucial for accurate quantification and functional studies, as degradation can lead to underestimation of its concentration and the formation of artifacts that may interfere with analysis.

Q2: What are the primary factors that cause the degradation of 9,12,13-THOA?

A2: As a lipid-derived molecule with hydroxyl groups and double bonds, 9,12,13-THOA is susceptible to:

  • Oxidation: The double bonds and hydroxyl groups are prone to attack by reactive oxygen species. This can be initiated by exposure to air (oxygen), light, and trace metal ions.

  • Temperature: Elevated temperatures can accelerate the rate of oxidation and other degradation reactions.

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze the degradation of fatty acids.

  • Enzymatic Activity: In biological samples, endogenous enzymes such as lipoxygenases and peroxidases can metabolize or degrade 9,12,13-THOA if not properly inactivated.

Q3: How should I store my samples to ensure the stability of 9,12,13-THOA?

A3: Proper storage is critical. For long-term stability, samples should be stored at -80°C. For short-term storage, -20°C may be acceptable. To minimize oxidation, it is recommended to store samples under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect them from light. Minimize freeze-thaw cycles by aliquoting samples before freezing.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation for 9,12,13-THOA analysis.

Problem Possible Cause Recommended Solution
Low or no detectable 9,12,13-THOA in the final extract. Degradation during extraction: Exposure to air, light, or high temperatures.• Work quickly and on ice throughout the extraction process.• Use degassed solvents.• Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.005% w/v).• Minimize exposure to light by using amber glassware or wrapping tubes in aluminum foil.
Inefficient extraction: The chosen solvent system may not be optimal for extracting trihydroxy fatty acids.• Use a solvent system appropriate for polar lipids. A common choice is a mixture of chloroform:methanol or ethyl acetate.• Ensure proper homogenization of the sample to maximize solvent exposure.
Enzymatic degradation: Endogenous enzymes in the biological sample were not inactivated.• For tissue samples, immediately flash-freeze in liquid nitrogen after collection.• Homogenize tissues in a cold solvent containing an antioxidant and enzyme inhibitors.
High variability between replicate samples. Inconsistent sample handling: Differences in extraction time, temperature, or exposure to air and light.• Standardize the entire sample preparation protocol.• Process all samples in the same batch under identical conditions.
Non-homogenous sample: The analyte is not evenly distributed throughout the sample.• Ensure thorough homogenization of the sample before taking aliquots for extraction.
Presence of unexpected peaks in the chromatogram. Formation of degradation products: Oxidation or other chemical reactions during sample preparation.• Review and optimize the sample handling procedure to minimize degradation (see solutions for "Low or no detectable 9,12,13-THOA").• Use high-purity solvents and reagents to avoid contaminants.
Contamination from labware or reagents. • Use high-quality, clean glassware.• Run a blank sample (reagents only) to identify any contaminating peaks.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Oxylipins, including 9,12,13-THOA

This protocol is a general guideline for the extraction of oxylipins from biological fluids.[1][2]

  • Column Conditioning:

    • Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.

  • Sample Loading:

    • Acidify the aqueous sample (e.g., plasma, urine, cell culture supernatant) to a pH of approximately 3.0-3.5 with a dilute acid (e.g., 0.1 M HCl).

    • Mix the acidified sample with at least 12 times its volume of ice-cold water.[1]

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 10% methanol in water to remove polar impurities.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for approximately 2 minutes to remove excess water.[1]

  • Elution:

    • Elute the retained analytes with methanol containing 0.0004% (v/v) BHT.[1] Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., methanol for LC-MS).

Protocol 2: Derivatization of 9,12,13-THOA for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and hydroxyl groups of 9,12,13-THOA must be derivatized to increase volatility.

  • Esterification of the Carboxylic Acid:

    • To the dried extract from Protocol 1, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture and add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the fatty acid methyl esters (FAMEs) with 2 x 1 mL of hexane. Pool the hexane layers.

  • Silylation of the Hydroxyl Groups:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in cold solvent with BHT Sample->Homogenization Immediate processing or flash-freezing SPE Solid-Phase Extraction (SPE) Homogenization->SPE Purification Derivatization Derivatization (for GC-MS) SPE->Derivatization Optional for GC-MS Analysis LC-MS or GC-MS Analysis SPE->Analysis Derivatization->Analysis

Caption: Experimental workflow for the analysis of 9,12,13-THOA.

degradation_pathway cluster_factors Degradation Factors PUFA Polyunsaturated Fatty Acid (PUFA) THOA 9,12,13-THOA PUFA->THOA Biosynthesis Degradation_Products Degradation Products (e.g., aldehydes, ketones) THOA->Degradation_Products Degradation Oxygen Oxygen Oxygen->THOA Light Light Light->THOA Heat Heat Heat->THOA pH Extreme pH pH->THOA

Caption: Factors leading to the degradation of 9,12,13-THOA.

References

"method validation for the robust quantification of 9,12,13-Trihydroxy-10,15-octadecadienoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHOME), a trihydroxy-octadecenoic acid derived from linoleic acid. This resource is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of 9,12,13-TriHOME?

A1: The most prevalent and robust method for quantifying 9,12,13-TriHOME is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial for distinguishing between the numerous isomers of trihydroxyoctadecenoic acids (TriHOMEs).[1][2]

Q2: What are the typical validation parameters I should expect for a robust LC-MS/MS method for 9,12,13-TriHOME?

A2: For a reliable LC-MS/MS workflow, you should aim for the following validation parameters:

  • Accuracy: 98-120%[1][2]

  • Precision (Coefficient of Variation): ≤6.1%[1][2]

  • Limit of Detection (LOD): 90-98 fg on column[1][2]

  • Linearity (R²): ≥0.998[1][2]

Q3: How can I improve the ionization efficiency for 9,12,13-TriHOME analysis?

A3: While LC-MS/MS is typically performed in negative ion mode for oxidized fatty acids, ionization can be inefficient.[4] To enhance sensitivity, consider charge-switch derivatization. For instance, derivatization with N-(4-aminomethylphenyl)-pyridinium (AMPP) can lead to a 10-30 fold increase in ionization efficiency.[4]

Q4: What are the challenges in analyzing 9,12,13-TriHOME?

A4: The primary challenge is the presence of numerous regio- and stereoisomers of TriHOMEs, which have very similar physicochemical properties.[1][2] This makes their separation and individual quantification difficult. Chiral chromatography may be necessary to resolve all stereoisomers.[1][2]

Q5: What is a suitable sample preparation technique for biological samples containing 9,12,13-TriHOME?

A5: Solid-phase extraction (SPE) is a commonly used and effective method for cleaning up biological samples prior to LC-MS/MS analysis.[4][5] A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.[4]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low Signal Intensity Poor ionization efficiency.Consider using a charge-switch derivatization agent like AMPP to improve ionization.[4] Also, optimize MS source parameters.
Inefficient extraction.Review your solid-phase extraction protocol. Ensure proper conditioning of the SPE cartridge and appropriate elution solvents.[4]
Matrix effects.Use stable isotope-labeled internal standards to compensate for matrix effects.[5] Perform a matrix effect study to assess the extent of ion suppression or enhancement.
Poor Peak Shape Inappropriate mobile phase.Optimize the mobile phase composition and gradient. Ensure the pH is suitable for the analyte.
Column degradation.Check the column performance with a standard mixture. If necessary, replace the column.
Inability to Separate Isomers Insufficient chromatographic resolution.For diastereomers, a high-resolution reversed-phase column may suffice.[2] For enantiomers, a chiral column is necessary.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Sample matrix interference.Improve the sample cleanup procedure, for example, by adding a wash step to your SPE protocol.[4]
Inconsistent Results Instability of the analyte.Minimize sample exposure to light and high temperatures. Store extracts at low temperatures and analyze them promptly.
Inconsistent sample preparation.Ensure precise and consistent execution of the extraction and derivatization steps. Use an automated liquid handler if available.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of TriHOME diastereomers.

Validation Parameter Reported Value Reference
Accuracy98-120%[1][2]
Precision (CV%)≤6.1%[1][2]
Limit of Detection (LOD)90-98 fg on column[1][2]
Linearity (R²)0.998[1][2]

Experimental Protocols

Detailed Methodology for Quantification of 9,12,13-TriHOME Diastereomers by UHPLC-MS/MS

This protocol is a representative example based on published methods.[2]

1. Sample Preparation (Solid-Phase Extraction) a. Condition a Strata-X SPE cartridge (30 mg/1 ml) with 1 ml of methanol. b. Wash the cartridge sequentially with 1 ml of 10% methanol/90% H₂O and 2 x 1 ml of 5% methanol/95% H₂O.[4] c. Load the sample extract. d. Elute the oxidized fatty acid metabolites with 2 x 0.5 ml washes of methanol containing 1% glacial acetic acid.[4] e. Evaporate the combined eluent to dryness under a stream of nitrogen or using a vacuum concentrator.

2. (Optional) Derivatization a. Reconstitute the dried extract in the derivatization reagent (e.g., AMPP). b. Follow the specific reaction conditions (time, temperature) for the chosen derivatization agent.

3. UHPLC-MS/MS Analysis a. Chromatographic Separation:

  • Column: Acquity UPLC BEH C18 column (2.1 x 150 mm, 1.7 µm particle size).[2]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
  • Flow Rate: 0.3 ml/min.[2]
  • Gradient: A suitable gradient to separate the isomers of interest. b. Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • MS/MS Transitions:
  • For 9,12,13-TriHOME: m/z 329.1 → 211.0 (Collision Energy ~19 eV).[2][6]

4. Data Analysis a. Integrate the peak areas for the analyte and the internal standard. b. Construct a calibration curve using known concentrations of analytical standards. c. Quantify the amount of 9,12,13-TriHOME in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for the quantification of 9,12,13-TriHOME.

Troubleshooting_Logic Start Low Signal Intensity Check_Ionization Check Ionization Efficiency Start->Check_Ionization Check_Extraction Check Extraction Recovery Start->Check_Extraction Check_Matrix Assess Matrix Effects Start->Check_Matrix Solution_Derivatization Consider Derivatization Check_Ionization->Solution_Derivatization Solution_SPE Optimize SPE Protocol Check_Extraction->Solution_SPE Solution_IS Use Isotope-Labeled Internal Standard Check_Matrix->Solution_IS

Caption: Troubleshooting logic for low signal intensity in 9,12,13-TriHOME analysis.

References

Technical Support Center: Accurate Quantification of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (TriHOME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (TriHOME).

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or inconsistent signal intensity for 9,12,13-TriHOME.

  • Possible Cause: Significant ion suppression from co-eluting matrix components. The complex nature of biological samples means that other molecules, such as phospholipids, can interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This competition for ionization leads to a reduced signal for the analyte of interest.[1]

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-extraction spike experiment. Compare the signal response of a standard spiked into a clean solvent with a standard spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample confirms the presence of ion suppression.[3]

    • Optimize Sample Preparation: Enhance sample cleanup to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective in reducing matrix components prior to LC-MS analysis.[1][4] For lipid analyses, specific methods like HybridSPE®-Phospholipid can be particularly effective at removing phospholipids, a major source of ion suppression.[3][5]

    • Modify Chromatography: Adjust the chromatographic method to separate 9,12,13-TriHOME from the regions of ion suppression.[6] This can be achieved by altering the mobile phase gradient, changing the organic solvent (e.g., acetonitrile to methanol), or using a different chromatography column.[6][7] A post-column infusion experiment can identify the specific retention times where ion suppression is most severe.[3][8]

    • Sample Dilution: If the concentration of TriHOME is high enough, diluting the sample can lower the concentration of interfering matrix components, thereby reducing their suppressive effects.[2][3]

Issue 2: Poor reproducibility of TriHOME measurements across different samples.

  • Possible Cause: Variable matrix effects between individual samples and inconsistent sample cleanup. The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression.

  • Troubleshooting Steps:

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[1][6] A SIL-IS, such as a deuterated version of TriHOME, will co-elute and experience similar ion suppression as the analyte. By calculating the ratio of the analyte to the internal standard, variability in signal intensity due to suppression can be normalized, leading to more precise and accurate quantification.[6][9]

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples. Inconsistencies in extraction efficiency can contribute to poor reproducibility.[10]

    • Evaluate Cleanup Consistency: Assess the reproducibility of your sample cleanup method. If using SPE, ensure consistent packing and elution across all cartridges or wells.

Issue 3: Inaccurate quantification and non-linear calibration curves.

  • Possible Cause: Ion suppression affecting the linear response of the analyte. High concentrations of matrix components can lead to a non-linear relationship between the analyte concentration and its signal response.[6]

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples being analyzed.[1] This approach helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.

    • Employ a SIL-IS: As mentioned previously, a SIL-IS is crucial for correcting inaccuracies caused by ion suppression.[9]

    • Optimize Ionization Source: Experiment with different ionization sources if available. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the analysis of 9,12,13-TriHOME?

A1: Ion suppression is a matrix effect where molecules co-eluting with the analyte of interest interfere with the analyte's ionization process in the mass spectrometer's source.[1][2] This interference reduces the ionization efficiency of the target analyte, resulting in a decreased signal intensity.[2] For a low-abundance oxylipin like 9,12,13-TriHOME, this can lead to poor sensitivity, inaccurate quantification, and lack of reproducibility.[2][5]

Q2: What are the common sources of ion suppression in biological samples for oxylipin analysis?

A2: In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of ion suppression are highly abundant endogenous components.[8] Phospholipids are one of the most significant contributors to ion suppression in lipidomics.[2][3] Other sources include salts from buffers, proteins, and other lipids that may be co-extracted with the analytes.[1][9]

Q3: How can I detect and quantify the extent of ion suppression in my assay?

A3: The presence and extent of ion suppression can be evaluated using a few key experiments:

  • Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression occurs.[3][8] A constant flow of the analyte solution is introduced after the column, and a blank matrix extract is injected. Dips in the constant signal indicate retention times where matrix components are eluting and causing suppression.[8]

  • Post-Extraction Spike Analysis: This method quantifies the matrix effect. The response of an analyte spiked into an extracted matrix is compared to the response of the same amount of analyte in a clean solvent. The ratio of these responses indicates the degree of ion enhancement or suppression.[1]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating ion suppression?

A4: A SIL-IS is considered the gold standard for quantitative LC-MS analysis as it is the most reliable way to correct for ion suppression.[9] The SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment. It co-elutes with the analyte and is affected by matrix effects in the same way.[1][9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any signal suppression that affects both is effectively canceled out, leading to accurate and precise results.[6]

Q5: What are the most effective sample preparation techniques to reduce matrix effects for 9,12,13-TriHOME?

A5: Effective sample preparation is crucial for minimizing ion suppression.[1] For oxylipins like TriHOME, the following techniques are commonly used:

  • Solid-Phase Extraction (SPE): This is one of the most effective methods for cleaning up complex samples and concentrating the analytes.[1][2][4] Various SPE sorbents, such as reversed-phase C18 or mixed-mode cartridges, can be used to selectively retain the oxylipins while washing away interfering components like salts and phospholipids.[2][11]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate lipids from more polar matrix components.[1]

  • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids and may require additional cleanup steps.[4][12]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT) >90 Variable, often significant suppression [12]
Liquid-Liquid Extraction (LLE) 60 - 90 Reduced suppression compared to PPT [13]
Solid-Phase Extraction (SPE) 71 - 99.6 Minimal suppression (<15-20%) [13][14][15]

| HybridSPE-Phospholipid | >90 | Significant reduction in phospholipid-based suppression |[5] |

Note: Values are generalized from multiple sources and can vary based on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Oxylipin Cleanup from Plasma

  • Objective: To extract and concentrate 9,12,13-TriHOME from a plasma sample while removing interfering matrix components.

  • Materials:

    • Reversed-phase SPE cartridges (e.g., Oasis HLB).

    • Plasma sample with added SIL-IS.

    • Methanol (for conditioning and elution).

    • Water with 0.1% acetic acid (for equilibration and wash).

    • 5% Methanol in water with 0.1% acetic acid (weak wash solvent).

    • Acetonitrile or Methanol (strong elution solvent).

    • Vacuum or positive pressure manifold.

  • Methodology:

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water with 0.1% acetic acid through the cartridge. Do not let the sorbent bed dry.

    • Load: Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash 1: Pass 1 mL of water with 0.1% acetic acid to remove salts.

    • Wash 2: Pass 1 mL of 5% methanol in water with 0.1% acetic acid to remove polar interferences.

    • Dry: Dry the SPE cartridge under vacuum for 5-10 minutes.

    • Elute: Elute the 9,12,13-TriHOME and other oxylipins using 1 mL of acetonitrile or methanol into a clean collection tube.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones

  • Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

  • Setup:

    • A syringe pump with a solution of 9,12,13-TriHOME at a concentration that provides a stable signal.

    • A T-junction to introduce the analyte solution into the LC flow stream between the analytical column and the mass spectrometer's ion source.

  • Methodology:

    • Begin the LC gradient without an injection and start the infusion from the syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Monitor the mass transition for 9,12,13-TriHOME. A stable baseline signal should be observed.

    • Inject a blank, extracted matrix sample onto the LC column and start the chromatographic run.

    • Monitor the signal for 9,12,13-TriHOME. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[3][8]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_solution Solution Problem Low / Inconsistent Signal Poor Reproducibility CheckIS Check Internal Standard (SIL-IS) Performance Problem->CheckIS AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME DiluteSample Dilute Sample CheckIS->DiluteSample OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) AssessME->OptimizeSamplePrep Suppression Confirmed OptimizeChroma Optimize Chromatography (Gradient, Column) AssessME->OptimizeChroma Suppression Confirmed Result Accurate & Reproducible Measurement OptimizeSamplePrep->Result OptimizeChroma->Result DiluteSample->Result Ion_Suppression_Mechanism cluster_source Electrospray Ionization (ESI) Source cluster_competition Competition Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation GasPhaseIons Gas-Phase Ions Evaporation->GasPhaseIons Competition for charge & surface access MS Mass Spectrometer GasPhaseIons->MS Reduced Analyte Signal Analyte Analyte (TriHOME) Analyte->Droplet Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet Analysis_Workflow Start Biological Sample (e.g., Plasma) AddIS Add SIL-IS & Antioxidants Start->AddIS SamplePrep Sample Preparation (e.g., SPE) AddIS->SamplePrep EvapRecon Evaporate & Reconstitute SamplePrep->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS DataProcessing Data Processing (Analyte/IS Ratio) LCMS->DataProcessing End Accurate TriHOME Quantification DataProcessing->End

References

Technical Support Center: Trihydroxy Octadecadienoic Acid (THODA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the quantification of trihydroxy octadecadienoic acid (THODA) and its isomers (also known as TriHOMEs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying THODA isomers?

A1: The primary challenges in THODA quantification stem from the presence of numerous regio- and stereoisomers with very similar physicochemical properties.[1][2] This makes their chromatographic separation difficult. Additionally, like other oxidized fatty acids, THODAs can be present at low physiological concentrations, are susceptible to auto-oxidation during sample preparation, and can suffer from ion suppression in complex biological matrices.[3][4][5]

Q2: Which ionization mode is best for THODA analysis by LC-MS/MS?

A2: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of THODAs and other oxidized fatty acids.[6] This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which provides good sensitivity.[6]

Q3: What are common precursor and product ions for monitoring THODA?

A3: For THODA (molecular weight approximately 328.4 g/mol ), a common precursor ion to monitor in negative ESI mode is m/z 329.1 [M-H]⁻ (representing the most abundant isotope of the deprotonated molecule).[2] The product ions will be specific to the different isomers. For example, for 9,10,13-TriHOME, a characteristic transition is m/z 329.1 → 139.0, while for 9,12,13-TriHOME, a common transition is m/z 329.1 → 211.0.[2]

Q4: How can I prevent the artificial formation and degradation of THODAs during sample collection and preparation?

A4: To maintain sample integrity, it is crucial to work quickly at low temperatures (on ice or at 4°C) and to minimize exposure to oxygen and light.[3][7] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is highly recommended to prevent auto-oxidation.[7][8] For blood samples, plasma is generally preferred over serum because the clotting process can artificially generate oxidized lipids.[3] It is also advisable to add anticoagulants like EDTA and inhibitors of cyclooxygenases (e.g., indomethacin) immediately after collection.[3] Samples should be stored at -80°C and freeze-thaw cycles should be minimized.[7][8]

Q5: What type of internal standard is best for THODA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled THODA). This type of internal standard has nearly identical chemical and physical properties to the endogenous analyte, and therefore co-elutes and experiences similar extraction efficiency and matrix effects.[9][10] If a labeled THODA is not available, a structurally similar oxidized fatty acid that is not present in the sample can be used, but this is a less ideal approach.[9]

Troubleshooting Guide

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Analyte Degradation Ensure all sample preparation steps are performed at low temperatures (4°C) and with minimal exposure to light and oxygen.[7] Add antioxidants like BHT to all solvents.[7] Use freshly prepared samples and avoid repeated freeze-thaw cycles.[7]
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvents are appropriate for extracting THODAs.[1][6] Common LLE methods include the Folch, Bligh-Dyer, and Matyash methods.[1][11]
Suboptimal MS Settings Infuse a standard solution of your THODA isomer directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperatures) and collision energy for the specific MRM transitions.[12]
Ion Suppression Ion suppression from complex sample matrices, especially from phospholipids, can significantly reduce the analyte signal.[5] To diagnose this, perform a post-column infusion experiment.[5] To mitigate, improve sample cleanup, optimize chromatography to separate the analyte from interfering compounds, or dilute the sample if the concentration is high enough.[5]
Instrument Malfunction If there is a complete loss of signal, systematically check the LC and MS components. Ensure there is a stable spray at the ESI source and that all voltages are correctly applied.[13]
Issue 2: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and additives.[2][14] Prepare mobile phases fresh daily and filter them.[15] If noise is suddenly high, try a new batch of solvents.[16]
System Contamination Contaminants from previous samples or mobile phases can accumulate in the system.[2] Flush the entire LC system, including the injector and column, with a strong solvent like isopropanol.[12] Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[16]
Column Bleed Operating a column at pH or temperature extremes can cause the stationary phase to degrade, leading to high background.[14] Ensure the mobile phase is within the column's recommended operating range. A column wash or replacement may be necessary.[12]
Leaks in the LC System Check all fittings for leaks, as this can introduce air and cause pressure fluctuations, leading to a noisy baseline.[2]
Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination or Degradation Wash the column with a strong solvent to remove contaminants.[12] If peak shape does not improve, the column may be degraded and require replacement.[12]
Inappropriate Sample Solvent The solvent used to reconstitute the final extract should be weaker than or match the initial mobile phase composition to avoid peak distortion.[12] High concentrations of organic solvent in the sample can cause peak fronting or splitting.
Secondary Interactions For acidic compounds like THODA, interactions with active sites on the column can cause tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[17]
Extra-Column Volume Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can cause peak broadening. Use tubing with the smallest practical internal diameter and ensure all connections are made correctly.[15]
Analyte Eluting Too Early If the peak is broad and elutes at or near the void volume, it is not being retained by the column. A different stationary phase or a weaker starting mobile phase may be necessary.[18]
Issue 4: Problems with the Internal Standard (IS)

| Potential Cause | Troubleshooting Steps | | Incorrect IS Concentration | The concentration of the IS should be sufficient to produce a strong, reproducible signal but not so high that it saturates the detector.[19] It should ideally be in the mid-range of the calibration curve for your analytes. | | Poor IS Recovery or High Variability | This may indicate a problem with the sample preparation procedure. Ensure the IS is added at the very beginning of the sample preparation process to account for losses during all steps. If variability is high, re-evaluate the extraction and cleanup steps for consistency. | | IS Signal Suppression/Enhancement | Even a stable isotope-labeled IS can experience different matrix effects if it does not co-elute perfectly with the analyte.[9] Ensure the chromatography is optimized for co-elution. | | IS Interferes with Analyte | The IS should be chromatographically resolved from the analyte of interest and should not have any interfering fragment ions.[20] |

Quantitative Data Summary

The following tables summarize typical quantitative parameters for THODA analysis by LC-MS/MS. Values can vary depending on the specific isomer, instrumentation, and matrix.

Table 1: Typical LC-MS/MS Parameters for THODA Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
9,10,13-TriHOME329.1139.0Optimized per instrument[2]
9,12,13-TriHOME329.1211.0Optimized per instrument[2]

Table 2: Reported Method Performance for THODA Quantification

ParameterTypical ValueReference
Linearity (R²)> 0.99[1][6]
Limit of Detection (LOD)90-98 fg on column[1][2]
Accuracy (% Recovery)87 - 120%[1][6]
Precision (%RSD)< 7%[1][6]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is a general guideline for solid-phase extraction (SPE) and should be optimized for your specific application.

  • Sample Preparation : Thaw frozen plasma samples on ice.[3] To a 100 µL aliquot of plasma, add an appropriate amount of a stable isotope-labeled internal standard.

  • Protein Precipitation : Add 300 µL of ice-cold methanol to the plasma, vortex thoroughly to precipitate proteins.[11]

  • Centrifugation : Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.[1]

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of deionized water.[3]

  • Sample Loading : Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1-2 mL of water to remove polar impurities. Then, wash with 1-2 mL of hexane to remove non-polar lipids.[3]

  • Elution : Elute the THODAs and other oxidized fatty acids with 1-2 mL of ethyl acetate or methanol.[3]

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile).

Protocol 2: LC-MS/MS Analysis

This is an example of a reversed-phase LC method suitable for THODA analysis.

  • LC Column : C18 column (e.g., 2.1 x 100 mm, <2 µm particle size)

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50 v/v)

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • Gradient :

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B for re-equilibration

  • MS Analysis :

    • Ionization Mode : Negative ESI

    • Scan Type : Multiple Reaction Monitoring (MRM)

    • MRM Transitions : As determined from standard infusion (see Table 1).

Visualizations

THODA_Quantification_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load onto C18 Cartridge Supernatant->Load Wash Wash (Water, Hexane) Load->Wash Elute Elute (Ethyl Acetate) Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for THODA quantification.

Troubleshooting_Tree cluster_sample Sample Integrity cluster_instrument Instrument Performance cluster_matrix Matrix Effects Start Low or No Signal? Check_Prep Review Sample Prep: - Antioxidants used? - Kept cold/dark? Start->Check_Prep Yes Check_MS Check MS Settings: - Infuse standard - Optimize parameters Start->Check_MS No, signal is present but inconsistent Check_Suppression Investigate Ion Suppression (Post-Column Infusion) Start->Check_Suppression Maybe Optimize_Extraction Optimize Extraction Protocol Check_Prep->Optimize_Extraction Issue persists Check_Source Clean Ion Source & Check for Spray Check_MS->Check_Source Settings OK Improve_Cleanup Improve Sample Cleanup or Dilute Sample Check_Suppression->Improve_Cleanup Suppression confirmed

Caption: Troubleshooting decision tree for low signal issues.

References

Validation & Comparative

Unveiling 9,12,13-Trihydroxy-10,15-octadecadienoic Acid as a Potential Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA), a product of linoleic acid oxidation, suggests its emerging role as a potential biomarker in inflammatory diseases and cancer. While research is in its early stages, this guide provides a comparative overview of its potential, supported by available experimental data and methodologies, for researchers, scientists, and drug development professionals.

Performance in Disease Diagnosis: Early Evidence in COPD

Currently, the most significant evidence for the utility of 9,12,13-THOA as a disease biomarker comes from a study on Chronic Obstructive Pulmonary Disease (COPD). Research has shown that levels of 9,12,13-THOA, also referred to as 9,12,13-TriHOME, are elevated in the bronchoalveolar lavage fluid (BALF) of COPD patients compared to smokers with normal lung function.[1] This finding points to its potential as a marker for lung inflammation and disease progression.

However, a direct comparative validation against established COPD biomarkers is not yet available in published literature. While studies have assessed various inflammatory markers in COPD, a head-to-head comparison of diagnostic performance metrics such as sensitivity, specificity, and Area Under the Curve (AUC) between 9,12,13-THOA and other markers like C-reactive protein (CRP) or interleukin-6 (IL-6) is needed to ascertain its clinical value.

Comparison with Other Oxidized Linoleic Acid Metabolites (OXLAMs)

9,12,13-THOA belongs to a broader class of molecules known as oxidized linoleic acid metabolites (OXLAMs), which are increasingly being investigated as biomarkers for various conditions. The table below summarizes the current understanding of 9,12,13-THOA in comparison to other well-studied OXLAMs.

BiomarkerAssociated Conditions (Human Studies)Potential AdvantagesLimitations
9,12,13-THOA Chronic Obstructive Pulmonary Disease (COPD)[1]Specific to lipid peroxidation pathways.Limited clinical validation data, no direct comparison with established biomarkers.
9-HODE / 13-HODE Rett Syndrome, Exercise-induced inflammation, Inflammatory Bowel Disease[2][3], CancerMore extensive research available.May not be specific to a single disease.
Oxidized LDL Atherosclerosis, Cardiovascular DiseaseWell-established biomarker for cardiovascular risk.Less specific for other inflammatory conditions.

Experimental Protocols

Quantification of 9,12,13-THOA in Biological Samples using LC-MS/MS

A detailed method for the quantification of 9,12,13-THOA (as 9,12,13-TriHOME) in bronchoalveolar lavage fluid (BALF) has been described.[1][4] This method can be adapted for other biological matrices like plasma.

1. Sample Preparation:

  • Internal standards are added to the biological sample.

  • Solid-phase extraction (SPE) is performed to isolate the lipid fraction.

  • The extracted lipids are reconstituted in an appropriate solvent for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Reverse-phase chromatography is typically used to separate the different lipid species.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of 9,12,13-THOA and its isomers.

The workflow for this analysis is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., BALF, Plasma) AddIS Addition of Internal Standards BiologicalSample->AddIS SPE Solid-Phase Extraction AddIS->SPE Reconstitution Reconstitution SPE->Reconstitution LC Reverse-Phase Liquid Chromatography Reconstitution->LC MS Tandem Mass Spectrometry (MRM) LC->MS DataAnalysis DataAnalysis MS->DataAnalysis Data Acquisition & Processing

Fig. 1: Experimental workflow for 9,12,13-THOA quantification.

Signaling Pathways: An Indirect Connection to Inflammation

A definitive signaling pathway directly initiated by 9,12,13-THOA has not yet been fully elucidated. However, as a product of linoleic acid oxidation, its biological activities are likely intertwined with inflammatory and oxidative stress pathways. Other OXLAMs, such as 9-HODE and 13-HODE, are known to exert their effects through peroxisome proliferator-activated receptors (PPARs) and by modulating key inflammatory signaling cascades like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[5][6] It is plausible that 9,12,13-THOA shares similar mechanisms of action.

The proposed signaling cascade is illustrated below:

signaling_pathway cluster_stimulus Cellular Stress cluster_formation Metabolite Formation cluster_signaling Downstream Signaling cluster_response Cellular Response OxidativeStress Oxidative Stress / Inflammation LinoleicAcid Linoleic Acid OxidativeStress->LinoleicAcid THOA 9,12,13-THOA LinoleicAcid->THOA Oxidation PPARs PPAR Activation THOA->PPARs NFkB NF-κB Modulation THOA->NFkB MAPK MAPK Modulation THOA->MAPK GeneExpression Altered Gene Expression PPARs->GeneExpression InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse MAPK->InflammatoryResponse

Fig. 2: Proposed signaling pathway for 9,12,13-THOA.

Future Directions

The validation of 9,12,13-THOA as a robust and reliable disease biomarker is still in its nascent stages. Future research should focus on:

  • Head-to-head comparison studies: Directly comparing the diagnostic and prognostic performance of 9,12,13-THOA against established biomarkers in large, well-defined patient cohorts for diseases like COPD, inflammatory bowel disease, and various cancers.

  • Mechanistic studies: Elucidating the precise signaling pathways through which 9,12,13-THOA exerts its biological effects.

  • Broader disease screening: Investigating the levels of 9,12,13-THOA in a wider range of diseases characterized by inflammation and oxidative stress.

References

A Comparative Guide to the Bioactivity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHOME) and its regioisomers, with a focus on their anti-inflammatory potential. The information is supported by available experimental data to facilitate further research and drug development.

Introduction

This compound is a member of the octadecanoid family of signaling lipids, which are oxygenated metabolites of 18-carbon fatty acids.[1] These molecules, including their various regioisomers, are emerging as important mediators in a range of biological processes. Of particular interest is their potential role in modulating inflammatory responses. This guide aims to consolidate the current understanding of the comparative bioactivity of 9,12,13-TriHOME and its related isomers.

Comparative Bioactivity: A Quantitative Overview

Direct comparative studies on the bioactivity of 9,12,13-TriHOME and its regioisomers are limited. However, available data for specific stereoisomers and related compounds provide valuable insights into their potential anti-inflammatory properties.

One stereoisomer, 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid , has demonstrated notable in vitro anti-inflammatory activity. It has been shown to inhibit the release of β-hexosaminidase from mast cells, a key event in the allergic inflammatory response, with a half-maximal inhibitory concentration (IC50) of 28.7 µg/ml.[2] Furthermore, it inhibits the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells with an IC50 of 40.95 µM.[2]

CompoundBioassayCell Line/ModelQuantitative Data (IC50 or concentration)Reference
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acidInhibition of antigen-induced β-hexosaminidase releaseRBL-2H3 mast cells28.7 µg/ml[2]
9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acidInhibition of LPS-induced nitric oxide (NO) productionBV-2 microglia40.95 µM[2]
9,12,13-TriHOMEEndogenous levels in a chronic inflammatory pain modelMouse amygdalaSignificantly lower in inflamed vs. control (Sham: 83.33 pmol/g, CFA: 11.2 pmol/g)[3]
9,10,13-TriHOMEEndogenous levels in a chronic inflammatory pain modelMouse amygdalaTrend towards lower in inflamed vs. control (Sham: 210.5 pmol/g, CFA: 48.58 pmol/g)[3]
9,10,11-TriHOMEEndogenous levels in a chronic inflammatory pain modelMouse amygdalaSignificantly lower in inflamed vs. control (Sham: 64.24 pmol/g, CFA: 14.29 pmol/g)[3]

Potential Signaling Pathways

The precise signaling pathways modulated by 9,12,13-TriHOME and its regioisomers are still under investigation. However, based on the activities of related oxylipins, it is plausible that they exert their anti-inflammatory effects through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators like nitric oxide and various cytokines.

The biosynthesis of these trihydroxy fatty acids often involves the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[4] Dual inhibitors of COX and LOX pathways are considered promising anti-inflammatory agents as they can simultaneously suppress the production of both prostaglandins and leukotrienes.[5]

Below are diagrams illustrating the potential points of intervention for 9,12,13-TriHOME and its regioisomers within inflammatory signaling pathways.

G Biosynthesis of Trihydroxyoctadecadienoic Acids (TriHOMEs) cluster_0 Linoleic Acid Metabolism Linoleic Acid Linoleic Acid LOX LOX Linoleic Acid->LOX Lipoxygenase Pathway COX COX Linoleic Acid->COX Cyclooxygenase Pathway Hydroperoxides Hydroperoxides LOX->Hydroperoxides COX->Hydroperoxides Epoxides Epoxides Hydroperoxides->Epoxides Further Metabolism TriHOMEs TriHOMEs Epoxides->TriHOMEs Hydration

Caption: Biosynthesis of TriHOMEs from Linoleic Acid.

G Potential Anti-Inflammatory Mechanisms of TriHOMEs cluster_1 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, Cytokines) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators TriHOMEs TriHOMEs TriHOMEs->MAPK_Pathway Inhibition TriHOMEs->NFkB_Pathway Inhibition

Caption: Potential inhibition of inflammatory pathways by TriHOMEs.

Experimental Protocols

β-Hexosaminidase Release Assay (RBL-2H3 Cells)

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon degranulation, serving as an indicator of the allergic response.

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Seed cells in a 24-well plate and sensitize overnight with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of the test compounds (e.g., 9,12,13-TriHOME isomers) for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.

  • Enzyme Assay:

    • Collect the supernatant and lyse the remaining cells with Triton X-100 to measure the total β-hexosaminidase content.

    • Incubate an aliquot of the supernatant and cell lysate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer (pH 4.5) for 1 hour at 37°C.

    • Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer, pH 10.0).

  • Quantification: Measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + cell lysate).[6][7][8]

LPS-Induced Nitric Oxide (NO) Production Assay (BV-2 Microglia)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by microglial cells in response to an inflammatory stimulus.

  • Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.

  • Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[9][10][11]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[12]

Conclusion

This compound and its regioisomers represent a promising class of lipid mediators with potential anti-inflammatory properties. The available data, although limited in direct comparisons, suggest that these compounds can modulate key inflammatory responses. Further research, particularly direct comparative studies of the various regioisomers and stereoisomers in standardized bioassays, is crucial to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this exciting area of research.

References

Unveiling the Stereospecific Bioactivity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule can dramatically alter its biological function. This principle is particularly evident in the realm of oxylipins, where subtle changes in stereochemistry can dictate the potency and nature of their effects. This guide provides a comparative analysis of the biological activity of 9,12,13-Trihydroxy-10,15-octadecadienoic acid and its stereoisomers, drawing upon available experimental data to highlight the critical role of stereospecificity in their anti-inflammatory and signaling functions. While direct comparative studies on all stereoisomers of this compound are limited, data from closely related compounds and specific isomers provide compelling evidence for their differential activities.

Comparative Biological Activity: A Focus on Anti-Inflammatory Effects

Evidence suggests that the biological activity of this compound is stereospecific. One particular stereoisomer, 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic acid (often referred to as 9(S),12(S),13(S)-TriHODE or TriHOME), has demonstrated notable anti-inflammatory properties.

Inhibition of Nitric Oxide Production

A key indicator of inflammatory response is the production of nitric oxide (NO) by macrophages. The 9(S),12(S),13(S)-TriHODE isomer has been shown to inhibit lipopolysaccharide (LPS)-induced NO production in BV-2 microglia, a cell line commonly used to model neuroinflammation. This inhibitory effect underscores the potential of specific stereoisomers to modulate inflammatory pathways.

Table 1: Anti-Inflammatory Activity of 9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic Acid

CompoundBiological ActivityCell LineIC₅₀ Value
9(S),12(S),13(S)-Trihydroxy-10(E),15(Z)-octadecadienoic AcidInhibition of LPS-induced Nitric Oxide (NO) productionBV-2 microglia40.95 µM

Stereospecificity in Action: Insights from Hydroxyoctadecadienoic Acids (HODEs)

To further illustrate the profound impact of stereochemistry on biological activity, we can examine the well-studied hydroxyoctadecadienoic acids (HODEs), which are structurally related to the trihydroxy compounds of interest. A comprehensive study on various stereo- and regio-isomers of HODEs revealed significant differences in their ability to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of inflammation and metabolism.[1][2]

These findings strongly suggest that the stereoisomers of this compound will also exhibit distinct profiles of biological activity. The differential activation of nuclear receptors like PPARγ is a likely mechanism through which these stereoisomers exert their specific effects.

Table 2: Comparative PPARγ Agonist Activity of HODE Stereoisomers (Illustrative Example) [1][2]

HODE IsomerFold Activation of PPARγ (at 30 µM)
9-(Z,E)-HODE~1.5
9-(E,E)-HODE~1.2
13-(Z,E)-HODE~2.5
13-(E,E)-HODE~2.0

Data is approximated from published charts for illustrative purposes.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol is used to assess the anti-inflammatory activity of the test compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the this compound stereoisomers for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control.

PPARγ Activation Assay (Dual-Luciferase Reporter Assay)[1][2]

This assay determines the ability of the stereoisomers to activate the PPARγ nuclear receptor.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. The cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of firefly luciferase. A Renilla luciferase vector is also co-transfected as an internal control for transfection efficiency.

  • Treatment: After 24 hours of transfection, the cells are treated with the different this compound stereoisomers or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

  • Luciferase Activity Measurement:

    • The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated as the ratio of the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of oxylipins are often mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

NF_kappaB_Pathway Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes induces TriHODE 9,12,13-TriHODE Stereoisomers TriHODE->IKK may inhibit TriHODE->NFkB_active may inhibit nuclear translocation

Caption: Potential inhibition of the NF-κB signaling pathway by 9,12,13-TriHODE stereoisomers.

The diagram below outlines a general experimental workflow for comparing the biological activities of different stereoisomers.

Experimental_Workflow Experimental Workflow for Comparative Analysis start Start: Obtain pure stereoisomers cell_culture Cell Culture (e.g., Macrophages, HEK293T) start->cell_culture treatment Treatment with different stereoisomers cell_culture->treatment assay1 Anti-inflammatory Assay (e.g., NO Production) treatment->assay1 assay2 Signaling Pathway Assay (e.g., PPARγ Activation) treatment->assay2 data_analysis Data Analysis and Comparison assay1->data_analysis assay2->data_analysis conclusion Conclusion on Stereospecific Activity data_analysis->conclusion

Caption: General workflow for comparing the biological activities of stereoisomers.

References

A Comparative Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid and Other Plant Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a plant oxylipin, with other related compounds. Oxylipins, which are oxygenated derivatives of fatty acids, are a diverse group of signaling molecules in plants and are increasingly recognized for their therapeutic potential in animals, including anti-inflammatory and anti-cancer properties.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and drug development.

Introduction to this compound

This compound is an oxylipin derived from α-linolenic acid.[3] It has been identified in various plants, including Corchorus olitorius, Phyteuma orbiculare, and Cyperus rotundus.[3][4][4] Emerging research indicates its potential as an anti-inflammatory agent.[4] One of its known mechanisms of action is the inhibition of nitric oxide (NO) production in macrophages, a key process in the inflammatory response.[3]

Comparative Analysis of Biological Activities

While direct comparative studies with extensive quantitative data for this compound are limited, this section compiles available data on its anti-inflammatory and cytotoxic activities alongside those of other well-characterized plant oxylipins.

Anti-inflammatory Activity

The anti-inflammatory potential of plant oxylipins is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Comparative Anti-inflammatory Activity of Plant Oxylipins (Inhibition of NO Production)

CompoundPlant SourceCell LineConcentration% Inhibition / IC50Reference
This compoundCorchorus olitoriusMouse Peritoneal MacrophagesNot specifiedInhibitory effect on NO production[3]
Chaenomester DChaenomeles sinensisBV-2 microglia20 µMPotent (NO production of 8.46 ± 0.68 µM)[5]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acidEhretia dicksoniiMouse Ear (TPA-induced inflammation)500 µg63%[2]
(9Z,11E)-13-oxo-9,11-octadecadienoic acidEhretia dicksoniiMouse Ear (TPA-induced inflammation)500 µg79%[2]
Methyl JasmonateNot specifiedMouse MacrophagesNot specifiedSuppression of NO formation[1]
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE)Salicornia herbaceaRAW 264.7 macrophages25-100 µMDose-dependent decrease in NO secretion[6]

Note: Direct comparison is challenging due to variations in experimental setups (cell lines, concentrations, and assay types).

Cytotoxic Activity

The cytotoxic activity of plant oxylipins against various cancer cell lines is a key indicator of their anti-cancer potential. This is often quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Comparative Cytotoxic Activity of Plant Oxylipins

CompoundPlant SourceCancer Cell LineIC50 ValueReference
Chaenomester DChaenomeles sinensisA549 (Lung Carcinoma)27.4 µM[5][7]
FalcarindiolApiaceae and Araliaceae familiesNot specified73 µM (for 5-, 12-, 15-LOX inhibition)[1]
11(S),16(R)-dihydroxy-octadeca-9Z,17-dien-12,14-diyn-1-yl acetateApiaceae and Araliaceae familiesNot specified24 µM (for 5-, 12-, 15-LOX inhibition)[1]
C17 acetylenic oxylipinsEryngium tricuspidatumVarious cancer cell lines0.3–29 μM[8]
Methyl JasmonateNot specifiedNeuroblastoma SH-SY5YDose- and time-dependent decrease in proliferation[1]
13-Hydroperoxyoctadecadienoic acid (13-HOTE)Chlamydomonas debaryanaUACC-62 (Melanoma)Higher cytotoxicity than against HT-29[9]
15-Hydroxyeicosapentaenoic acid (15-HEPE)Nannochloropsis gaditanaUACC-62 (Melanoma)Higher cytotoxicity than against HT-29[9]

Note: Data for this compound is not currently available in the reviewed literature.

Signaling Pathways

Plant oxylipins exert their biological effects by modulating various intracellular signaling pathways. A common mechanism involves the regulation of inflammatory responses through pathways like NF-κB and PPAR.

Plant_Oxylipin_Signaling cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Plant Oxylipin Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Oxylipin Plant Oxylipins (e.g., 9,12,13-Trihydroxy- 10,15-octadecadienoic acid) Oxylipin->NFkB Inhibition PPAR PPAR Activation Oxylipin->PPAR Activation PPAR->NFkB Inhibition

General signaling pathway for the anti-inflammatory action of plant oxylipins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of plant oxylipins.

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of various compounds on RAW 264.7 macrophage cells.[10][11]

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours. Include a negative control (cells with media only) and a positive control (cells with LPS and vehicle).

  • Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculation: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated positive control.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (1x10^5 cells/well) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compound Pre-treat with Test Compound incubate1->treat_compound stimulate_lps Stimulate with LPS (1 µg/mL) treat_compound->stimulate_lps incubate2 Incubate for 24h stimulate_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_abs Measure Absorbance (540 nm) griess_reagent->measure_abs calculate Calculate % Inhibition measure_abs->calculate end_process End calculate->end_process

Workflow for the in vitro nitric oxide (NO) production assay.

Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay

This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Selected cancer cell line (e.g., A549)

  • Appropriate cell culture medium with supplements

  • Test compound dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells start->seed_cells adhere Allow Adhesion (Overnight) seed_cells->adhere treat_compound Treat with Test Compound (Various Concentrations) adhere->treat_compound incubate Incubate (e.g., 48-72h) treat_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 end_process End calculate_ic50->end_process

Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is an emerging plant oxylipin with demonstrated anti-inflammatory potential. While comprehensive comparative data is still needed, initial findings suggest its role in modulating key inflammatory pathways. This guide provides a foundation for researchers by consolidating available data and standard experimental protocols. Further investigation into the specific mechanisms and comparative efficacy of this and other plant oxylipins is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic Acid and Jasmonic Acid in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key oxylipins involved in plant defense: 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-THOA) and the well-established plant hormone, jasmonic acid (JA). Both molecules are derived from the oxygenation of fatty acids and play crucial roles in protecting plants from pathogens and herbivores. This document outlines their biosynthesis, signaling pathways, and performance in plant defense, supported by available experimental data and detailed methodologies.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to fend off a wide array of threats. Oxylipins, a diverse family of oxygenated fatty acid derivatives, are central to this defense network.[1] Jasmonic acid (JA) is a well-characterized oxylipin that acts as a key signaling molecule, orchestrating a broad spectrum of defense responses against necrotrophic pathogens and herbivorous insects.[2] In contrast, this compound (9,12,13-THOA), also known as pinellic acid or corchorifatty acid F, is a less-studied trihydroxy oxylipin. Emerging evidence suggests its direct involvement in plant defense, particularly through its antifungal properties. This guide aims to provide a side-by-side comparison of these two important defense molecules.

Biosynthesis

Both 9,12,13-THOA and jasmonic acid originate from the same precursor, α-linolenic acid (α-LeA), which is released from chloroplast membranes upon stress. However, their biosynthetic pathways diverge, leading to structurally and functionally distinct molecules.

Table 1: Comparison of Biosynthetic Pathways

FeatureThis compound (9,12,13-THOA)Jasmonic Acid (JA)
Precursor α-Linolenic Acid (18:3)α-Linolenic Acid (18:3) or Hexadecatrienoic Acid (16:3)[3]
Initial Enzyme Lipoxygenase (LOX), likely a 9-LOX13-Lipoxygenase (13-LOX)[3]
Key Intermediates 9-hydroperoxy-octadecatrienoic acid (9-HPOT), followed by further oxygenations.13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT), 12-oxo-phytodienoic acid (OPDA)[3]
Key Enzymes Lipoxygenases, peroxygenases, potentially cytochrome P450s.13-Lipoxygenase (13-LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC), OPDA Reductase 3 (OPR3), β-oxidation enzymes.[3]
Cellular Location Likely involves chloroplasts and cytoplasm.Biosynthesis is compartmentalized, initiating in the chloroplast and concluding in the peroxisome.[3]

Signaling Pathways

The signaling mechanisms of JA are well-documented, involving a complex cascade that leads to the activation of defense-related gene expression. The signaling pathway of 9,12,13-THOA is not yet fully elucidated, but based on its direct antimicrobial activities, a different mode of action is proposed.

Jasmonic Acid Signaling Pathway

The canonical JA signaling pathway is initiated by the bioactive form, jasmonoyl-isoleucine (JA-Ile). In the absence of stress, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon pathogen attack or herbivory, the levels of JA-Ile rise, leading to its binding to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This binding event targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, which then activate the expression of a wide array of JA-responsive defense genes.[4]

Jasmonic_Acid_Signaling pathogen Pathogen Attack / Herbivory alpha_LeA α-Linolenic Acid pathogen->alpha_LeA releases JA_biosynthesis JA Biosynthesis (LOX, AOS, AOC, OPR3) alpha_LeA->JA_biosynthesis is converted by JA_Ile JA-Ile (Active form) JA_biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses defense_genes JA-Responsive Defense Genes MYC2->defense_genes activates transcription of defense_response Defense Response (e.g., secondary metabolites, protease inhibitors) defense_genes->defense_response leads to

Jasmonic Acid Signaling Pathway
Proposed Signaling and Action of 9,12,13-THOA

Currently, a specific signaling pathway for 9,12,13-THOA has not been fully characterized. However, evidence points towards a more direct role in plant defense. It is hypothesized that 9,12,13-THOA may act as a direct antimicrobial agent, disrupting pathogen cell membranes or vital cellular processes. This is in contrast to JA, which primarily functions as a signaling molecule to activate endogenous defense responses within the plant. It is also possible that 9,12,13-THOA could act as a damage-associated molecular pattern (DAMP), recognized by plant cell surface receptors to initiate a localized defense response, although this remains to be experimentally verified.

THOA_Signaling pathogen_attack Pathogen Attack alpha_LeA α-Linolenic Acid pathogen_attack->alpha_LeA releases THOA_biosynthesis 9,12,13-THOA Biosynthesis (LOX, Peroxygenase) alpha_LeA->THOA_biosynthesis is converted by THOA 9,12,13-THOA THOA_biosynthesis->THOA pathogen_cell Pathogen Cell THOA->pathogen_cell Directly acts on plant_receptor Putative Plant Receptor THOA->plant_receptor Potentially binds to cell_disruption Membrane Disruption / Inhibition of Vital Processes pathogen_cell->cell_disruption leads to local_defense Localized Defense Response plant_receptor->local_defense activates

Proposed Mechanism of 9,12,13-THOA

Performance in Plant Defense: A Comparative Analysis

Direct quantitative comparisons of the defense-inducing capabilities of 9,12,13-THOA and jasmonic acid are limited in the current literature. However, based on their known biological activities, a qualitative comparison can be made.

Table 2: Comparison of Performance in Plant Defense

FeatureThis compound (9,12,13-THOA)Jasmonic Acid (JA)
Mode of Action Primarily exhibits direct antimicrobial (antifungal) activity. May also have nematicidal properties.Acts as a signaling molecule to induce a broad range of plant defense responses.[2]
Target Pathogens/Pests Reported to be effective against various fungal pathogens.Effective against necrotrophic fungi and chewing insects.[2]
Systemic Activity Primarily acts locally at the site of production or application. Systemic signaling activity is not well-established.Induces systemic acquired resistance (SAR), leading to broad-spectrum resistance in distal parts of the plant.
Induction of Defense Genes Limited evidence for direct, widespread induction of defense genes. Its effect may be more localized.Potent inducer of a large suite of defense-related genes, including those for proteinase inhibitors, secondary metabolites, and pathogenesis-related (PR) proteins.[4]

Quantitative Data (Illustrative)

While direct comparative data is scarce, the following table presents hypothetical quantitative data that could be obtained from comparative experiments.

Table 3: Hypothetical Quantitative Comparison of Defense Responses

ParameterControl9,12,13-THOA TreatmentJasmonic Acid Treatment
Fungal Growth Inhibition (%) 060 ± 520 ± 3
Relative Expression of PR-1 Gene 1.01.5 ± 0.210.0 ± 1.5
Relative Expression of PDF1.2 Gene 1.02.0 ± 0.350.0 ± 7.0
Proteinase Inhibitor Activity (units/mg protein) 5 ± 18 ± 1.535 ± 4

Note: The data in Table 3 is illustrative and does not represent actual experimental results. It serves to highlight the expected differences in the mode of action, with 9,12,13-THOA showing strong direct antifungal activity and JA potently inducing defense gene expression and downstream responses.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key comparative experiments are provided below.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start plant_material Prepare Plant Material (e.g., Arabidopsis seedlings) start->plant_material treatments Apply Treatments: 1. Control (mock) 2. 9,12,13-THOA 3. Jasmonic Acid plant_material->treatments incubation Incubate for defined time points (e.g., 6, 24, 48 hours) treatments->incubation pathogen_challenge Pathogen Challenge (e.g., Botrytis cinerea) incubation->pathogen_challenge sampling Sample Collection pathogen_challenge->sampling analysis Perform Analyses sampling->analysis gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) analysis->gene_expression metabolite_profiling Metabolite Profiling (LC-MS) analysis->metabolite_profiling disease_scoring Disease Scoring (lesion size, fungal biomass) analysis->disease_scoring data_analysis Data Analysis and Comparison gene_expression->data_analysis metabolite_profiling->data_analysis disease_scoring->data_analysis end End data_analysis->end

Comparative Experimental Workflow
Protocol 1: In Vitro Antifungal Activity Assay

Objective: To determine the direct inhibitory effect of 9,12,13-THOA and JA on fungal growth.

Materials:

  • Fungal pathogen of interest (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • 9,12,13-THOA and Jasmonic Acid stock solutions (in a suitable solvent like ethanol or DMSO)

  • Sterile petri dishes or 96-well plates

  • Spectrophotometer (for broth assays)

Procedure:

  • Preparation of Media: Prepare PDA or PDB according to the manufacturer's instructions. Autoclave and cool to approximately 50°C.

  • Incorporation of Compounds: Add the stock solutions of 9,12,13-THOA and JA to the molten PDA or PDB to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µM). Include a solvent control.

  • Agar Plate Assay:

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

    • Inoculate the center of each plate with a mycelial plug of the fungus.

    • Incubate at the optimal temperature for the fungus.

    • Measure the radial growth of the mycelium at regular intervals.

  • Broth Microdilution Assay:

    • Dispense the amended PDB into the wells of a 96-well plate.

    • Inoculate each well with a standardized spore suspension of the fungus.

    • Incubate at the optimal temperature.

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each treatment compared to the solvent control.

Protocol 2: Plant Defense Gene Expression Analysis by qRT-PCR

Objective: To compare the ability of 9,12,13-THOA and JA to induce the expression of defense-related genes in plants.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • 9,12,13-THOA and Jasmonic Acid solutions for treatment

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin)

Procedure:

  • Plant Treatment: Treat plants with solutions of 9,12,13-THOA, JA, or a mock control.

  • Harvesting and RNA Extraction: At specified time points after treatment, harvest the plant tissue, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • Quantitative RT-PCR: Perform qPCR using primers for the target defense genes and the reference gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the mock control.

Conclusion

Jasmonic acid and this compound are both important oxylipins derived from α-linolenic acid that contribute to plant defense. However, they appear to employ different strategies. Jasmonic acid acts as a potent signaling hormone, orchestrating a complex, systemic defense response through the induction of a large number of defense genes. In contrast, 9,12,13-THOA seems to function more as a direct antimicrobial compound, providing a localized defense at the site of infection.

Further research is needed to fully elucidate the signaling pathway of 9,12,13-THOA and to obtain direct quantitative comparisons of its efficacy against various pathogens relative to jasmonic acid. Such studies will provide a more complete understanding of the diverse roles of oxylipins in the intricate network of plant immunity and may open new avenues for the development of novel, bio-based crop protection strategies.

References

"comparative analysis of 9,12,13-Trihydroxy-10,15-octadecadienoic acid and prostaglandins in inflammation"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 9,12,13-Trihydroxy-10,15-octadecadienoic acid and Prostaglandins in Inflammation

Introduction

Inflammation is a complex biological response crucial for host defense and tissue homeostasis. This process is tightly regulated by a diverse array of lipid mediators. Among these, prostaglandins (PGs), derived from the 20-carbon arachidonic acid (AA), are well-established as key players, often promoting the cardinal signs of inflammation. In contrast, a lesser-known class of lipid mediators, the 18-carbon octadecanoids derived from linoleic acid (LA) or α-linolenic acid (ALA), is emerging with potent, often anti-inflammatory, roles. This guide provides a comparative analysis of this compound (9,12,13-THOA), an oxidized linoleic acid metabolite, and the well-characterized prostaglandins in the context of inflammation. We will examine their biosynthesis, mechanisms of action, and effects on inflammatory responses, supported by experimental data.

Biosynthesis Pathways: A Tale of Two Precursors

The biosynthetic origins of these two classes of lipid mediators represent a fundamental difference in their roles in inflammation. Prostaglandins are products of the cyclooxygenase (COX) pathway, while 9,12,13-THOA is generated through the lipoxygenase (LOX) pathway.

Prostaglandin Synthesis: Prostaglandin synthesis begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. Arachidonic acid is then converted into the unstable intermediate Prostaglandin H₂ (PGH₂) by the action of either COX-1 (constitutively expressed) or COX-2 (inducible during inflammation).[1] PGH₂ is then further metabolized by specific synthases into various prostaglandins, such as PGE₂, PGD₂, and PGI₂, which are largely considered pro-inflammatory.[2][3]

9,12,13-THOA Synthesis: The biosynthesis of 9,12,13-THOA is less characterized in mammals but is understood in plants to be a multi-step enzymatic process. It begins with linoleic acid, which is first acted upon by a 9-lipoxygenase (9-LOX) to form a hydroperoxide intermediate.[4] This is followed by the action of a peroxygenase and an epoxide hydrolase to yield the trihydroxy fatty acid.[5] While this specific pathway in mammalian immune cells is not fully elucidated, the generation of various trihydroxyoctadecenoic acids from linoleic acid has been documented.[6]

Comparative Biosynthesis of Prostaglandins and 9,12,13-THOA cluster_0 Prostaglandin Pathway (Arachidonic Acid) cluster_1 9,12,13-THOA Pathway (Linoleic Acid) Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/COX-2 Prostaglandins (PGE2, PGD2) Prostaglandins (PGE2, PGD2) PGH2->Prostaglandins (PGE2, PGD2) PG Synthases Phospholipase A2 Phospholipase A2 COX-1/COX-2 COX-1/COX-2 PG Synthases PG Synthases Linoleic Acid Linoleic Acid 9-Hydroperoxide Intermediate 9-Hydroperoxide Intermediate Linoleic Acid->9-Hydroperoxide Intermediate 9-Lipoxygenase Epoxide Intermediate Epoxide Intermediate 9-Hydroperoxide Intermediate->Epoxide Intermediate Peroxygenase 9,12,13-THOA 9,12,13-THOA Epoxide Intermediate->9,12,13-THOA Epoxide Hydrolase 9-Lipoxygenase 9-Lipoxygenase Peroxygenase Peroxygenase Epoxide Hydrolase Epoxide Hydrolase

Figure 1: Biosynthetic pathways of Prostaglandins and 9,12,13-THOA.

Comparative Analysis of Inflammatory Roles

Prostaglandins are classically viewed as pro-inflammatory mediators, contributing to vasodilation, pain, and fever.[3] However, some prostaglandins, particularly PGE₂, can also exert anti-inflammatory effects depending on the context and receptor activated.[7] In contrast, the available evidence, though limited, points towards a predominantly anti-inflammatory role for 9,12,13-THOA and related trihydroxyoctadecenoic acids.

In Vitro Anti-Inflammatory Effects

The following table summarizes the quantitative effects of PGE₂ and related octadecanoids on the production of key inflammatory mediators in macrophage cell lines.

CompoundCell TypeStimulantMediator MeasuredEffectIC₅₀ / % InhibitionReference
Prostaglandin E₂ Rat Mixed Glial CulturesLPSSuperoxideInhibition0.13 ± 0.08 nM[7]
Prostaglandin E₂ Rat Mixed Glial CulturesLPSTNF-αInhibition10.14 ± 0.18 nM[7]
13-KODE RAW 264.7 MacrophagesLPSTNF-αInhibition61% at 100 µM[8]
13-KODE RAW 264.7 MacrophagesLPSIL-1βInhibition72% at 100 µM[8]
9,16-DiHOTrE **Human Recombinant-COX-2 ActivityInhibition21% at 1 µM[9]

*Note: 13-KODE ((9Z,11E)-13-Oxooctadeca-9,11-dienoic acid) is a related oxidized linoleic acid metabolite. **Note: 9,16-DiHOTrE (9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid) is a related dihydroxy α-linolenic acid metabolite.

In Vivo Anti-Inflammatory Effects

The TPA-induced mouse ear edema model is a standard assay for evaluating topical anti-inflammatory agents.

CompoundModelDoseEffect% InhibitionReference
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester *TPA-induced mouse ear edema500 µgInhibition of edema43%[10]

*Note: This is a structurally similar hydroxyoctadecatrienoic acid.

Signaling Mechanisms

Prostaglandins: Prostaglandins exert their effects by binding to a family of G-protein coupled receptors (GPCRs). For PGE₂, there are four receptor subtypes (EP1-EP4), each coupled to different downstream signaling pathways.[11] For instance, EP2 and EP4 receptors typically couple to Gαs to increase intracellular cAMP, which can have both pro- and anti-inflammatory consequences.[7] Conversely, EP1 couples to Gαq to increase intracellular calcium, and EP3 couples to Gαi to decrease cAMP.[11] This receptor diversity explains the pleiotropic effects of PGE₂.

9,12,13-THOA and related Octadecanoids: The signaling mechanisms for trihydroxyoctadecenoic acids are not well defined. However, other oxidized linoleic acid metabolites, such as 9-HODE, 13-HODE, and 13-KODE, are known to be agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ.[9] Activation of PPAR-γ is generally associated with anti-inflammatory effects, including the transcriptional repression of pro-inflammatory genes like TNF-α and IL-6. It is plausible that 9,12,13-THOA may also signal through this pathway.

Comparative Signaling Mechanisms cluster_0 Prostaglandin E2 Signaling cluster_1 Putative 9,12,13-THOA Signaling PGE2 PGE2 EP_receptors EP1, EP2, EP3, EP4 (GPCRs) PGE2->EP_receptors downstream_PGE2 ↑ Ca²⁺ (EP1) ↑ cAMP (EP2/4) ↓ cAMP (EP3) EP_receptors->downstream_PGE2 effect_PGE2 Pro- or Anti-inflammatory Response downstream_PGE2->effect_PGE2 THOA 9,12,13-THOA PPARg PPAR-γ (Nuclear Receptor) THOA->PPARg NFkB_inhibition Inhibition of NF-κB Pathway PPARg->NFkB_inhibition effect_THOA Anti-inflammatory Response NFkB_inhibition->effect_THOA

Figure 2: Signaling pathways of PGE₂ and putative pathway for 9,12,13-THOA.

Experimental Protocols

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is used to assess the topical anti-inflammatory activity of compounds.

  • Animal Model: Typically, Swiss or Balb/c mice are used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (e.g., 2.5 µ g/ear ) is applied topically to the inner and outer surfaces of one ear.[7][12] The contralateral ear receives the vehicle alone and serves as a control.

  • Treatment: The test compound (e.g., 9,12,13-THOA or related compounds) dissolved in a suitable vehicle is applied topically to the TPA-treated ear, usually shortly before or after TPA application.[7]

  • Assessment of Edema: After a specific time period (typically 4-6 hours for acute models), the mice are euthanized.[13] A standard-sized punch biopsy (e.g., 6 mm diameter) is taken from both the treated and control ears.

  • Quantification: The biopsies are weighed, and the degree of edema is calculated as the difference in weight between the TPA-treated ear punch and the vehicle-treated ear punch. The percentage inhibition of edema by the test compound is calculated relative to the edema in the TPA-only control group.[14]

  • Further Analysis: Tissue biopsies can be further processed for histological analysis to assess inflammatory cell infiltration or for biochemical assays like Myeloperoxidase (MPO) activity to quantify neutrophil infiltration.[12][13]

Workflow for TPA-Induced Mouse Ear Edema Assay acclimatize Acclimatize Mice grouping Group Animals acclimatize->grouping tpa_application Topical Application of TPA to one ear grouping->tpa_application compound_application Topical Application of Test Compound tpa_application->compound_application incubation Incubation Period (e.g., 6 hours) compound_application->incubation euthanasia Euthanasia incubation->euthanasia biopsy Collect Ear Punch Biopsies (Treated and Control) euthanasia->biopsy weighing Weigh Biopsies biopsy->weighing calculation Calculate Edema (% Inhibition) weighing->calculation

Figure 3: Experimental workflow for the TPA-induced mouse ear edema assay.
Soybean Lipoxygenase (sLOX) Inhibition Assay

This in vitro spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase.

  • Reagents:

    • Soybean Lipoxygenase (sLOX) enzyme solution (e.g., 15-sLOX).[15]

    • Substrate: Linoleic acid solution prepared in a suitable buffer (e.g., 0.1 M HEPES, pH 7.4).[15]

    • Test compound and positive control (e.g., nordihydroguaiaretic acid - NDGA).[16]

  • Procedure:

    • The assay is performed in a UV-transparent 96-well plate or cuvettes.

    • To each well, add the assay buffer, the test compound at various concentrations, and the sLOX enzyme solution.[10]

    • Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.[10]

    • Initiate the reaction by adding the linoleic acid substrate.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product (13-hydroperoxyoctadecadienoic acid).[10]

  • Calculation:

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • The percentage inhibition is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting percentage inhibition against inhibitor concentration.

Cytokine Measurement in PMA-differentiated THP-1 Macrophages

This in vitro assay quantifies the effect of a compound on the production of inflammatory cytokines by human-like macrophages.

  • Cell Culture and Differentiation:

    • Culture human monocytic THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 5-50 ng/mL) for 24-48 hours.[5][17] Adherent, differentiated cells are used for the assay.

  • Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.[8] Include appropriate vehicle and positive controls.

  • Sample Collection:

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[8]

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the cytokine standards.

    • Calculate the concentration of cytokines in the experimental samples based on the standard curve.

    • Determine the percentage inhibition of cytokine production by the test compound compared to the LPS-only control.

Conclusion

The comparison between 9,12,13-THOA and prostaglandins highlights the complexity and diversity of lipid mediators in regulating inflammation. While prostaglandins, derived from arachidonic acid via the COX pathway, are potent and well-characterized mediators with often pro-inflammatory, but context-dependent, roles, the octadecanoids like 9,12,13-THOA represent a less-explored class of anti-inflammatory lipids derived from linoleic acid. The available data, primarily from related compounds, suggest that these trihydroxy fatty acids can suppress inflammation by inhibiting key enzymes like COX and downregulating pro-inflammatory cytokine production, possibly through PPAR-γ activation. Further research is imperative to fully elucidate the specific mechanisms and therapeutic potential of 9,12,13-THOA in mammalian inflammatory diseases, offering a promising avenue for the development of novel anti-inflammatory strategies that target pathways distinct from traditional NSAIDs.

References

Evaluating the Efficacy of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Against Other Antifungal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12,13-Trihydroxy-10,15-octadecadienoic acid, a naturally occurring oxylipin found in various plants, has demonstrated notable antifungal properties.[1][2] This guide provides a comparative analysis of its efficacy against a range of fungal species, juxtaposed with the performance of established antifungal compounds. The information presented herein is intended to support further research and development in the field of antifungal therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's potential.

Quantitative Antifungal Efficacy

The antifungal activity of this compound and common antifungal agents is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Fungal SpeciesThis compoundTerbinafineItraconazoleVoriconazoleAmphotericin B
Aspergillus uncinatum32NDNDNDND
Aspergillus niger140ND0.12 - >16[3][4][5]1.0[1][6]0.12 - 2[2][3][4]
Macrophomina phaseolina32NDNDNDND
Penicillium funiculosum32NDNDNDND
Verticillium dahliae32NDNDNDND
Trichophyton mentagrophytes640.007 - ≥32[7]0.015 - 0.5[8]0.016 - 0.5[9]<1.0[10]

ND: No data found for the specific species. Data for other species within the same genus may be available but are not included for direct comparison. It is important to note that the inhibitory effect of some oxylipins may be transitory, though certain stereoisomers of trihydroxy-octadecenoic acid have shown stable inhibition.

Proposed Mechanism of Action

The antifungal activity of fatty acid derivatives like this compound is primarily attributed to their interaction with the fungal cell membrane. The proposed mechanism involves the partitioning of the fatty acid into the lipid bilayer, which leads to a cascade of disruptive events.

Antifungal Mechanism of this compound Proposed Antifungal Mechanism of Action A 9,12,13-Trihydroxy-10,15- octadecadienoic acid C Partitioning into Membrane A->C B Fungal Cell Membrane (Lipid Bilayer) B->C D Increased Membrane Fluidity C->D E Conformational Changes in Membrane Proteins D->E F Increased Membrane Permeability E->F G Leakage of Intracellular Components F->G H Cytoplasmic Disintegration and Cell Death G->H

Caption: Proposed mechanism of fungal cell membrane disruption.

This disruption of membrane integrity leads to increased permeability, allowing for the leakage of essential intracellular components and ultimately resulting in cytoplasmic disintegration and cell death. The susceptibility of different fungal species to this mechanism may be influenced by the composition of their cell membranes, particularly their intrinsic sterol content.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy. These protocols are based on established standards to ensure reproducibility and comparability of results.

Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M38-A2 for filamentous fungi and M27-A3 for yeasts.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature and duration to encourage sporulation.

  • Spores are harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).

  • The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer to achieve a final inoculum density as specified in the CLSI guidelines.

2. Broth Microdilution Assay:

  • A serial two-fold dilution of the antifungal compounds is prepared in 96-well microtiter plates using RPMI-1640 medium.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Antifungal Susceptibility Testing Workflow Broth Microdilution MIC Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Fungal Culture B Spore Suspension A->B C Inoculum Adjustment B->C E Inoculation of Microtiter Plates C->E D Serial Dilution of Antifungal Compounds D->E F Incubation E->F G Visual or Spectrophotometric Reading of Growth F->G H Determination of MIC G->H

Caption: Standard workflow for antifungal susceptibility testing.

Conclusion

This compound exhibits promising antifungal activity against a variety of fungal species. Its efficacy, as demonstrated by the available MIC data, suggests it is a compound of interest for further investigation, particularly against certain plant-pathogenic and dermatophytic fungi. While direct comparative data against a wide range of common antifungals for all tested fungal species is still emerging, the existing information provides a strong foundation for future research. The proposed mechanism of action, centered on the disruption of the fungal cell membrane, offers a pathway for further mechanistic studies and potential optimization of this and related compounds as novel antifungal agents. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data in future evaluations.

References

Navigating the Analytical Gap: A Comparative Guide to Immunoassays for 9,12,13-Trihydroxy-10,15-octadecadienoic Acid and Related Oxylipins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHOME), a tri-hydroxylated metabolite of linoleic acid, is an emerging oxylipin with potential roles in various physiological and pathological processes. However, the specific and sensitive detection of 9,12,13-TriHOME presents an analytical challenge, as dedicated immunoassays for this molecule are not yet commercially available.

This guide provides a comparative overview of the landscape of immunoassays for oxylipins structurally related to 9,12,13-TriHOME. By examining the cross-reactivity profiles of available enzyme-linked immunosorbent assays (ELISAs) for dihydroxy- and monohydroxy-octadecadienoic acids (DiHOMEs and HODEs), we aim to inform researchers about the potential utility and pitfalls of using these assays as surrogate measures and to underscore the critical need for the development of specific 9,12,13-TriHOME immunoassays.

The Challenge of Specificity: Cross-Reactivity in Oxylipin Immunoassays

Immunoassays, particularly competitive ELISAs, are powerful tools for the quantification of small molecules like oxylipins due to their high throughput and sensitivity. However, the specificity of the antibody is a critical determinant of assay accuracy. Structural similarities among lipid mediators can lead to cross-reactivity, where the antibody binds to molecules other than the target analyte, resulting in inaccurate measurements.

Given the absence of a dedicated immunoassay for 9,12,13-TriHOME, researchers might consider using commercially available kits for structurally similar molecules. The following sections compare the performance of selected commercially available ELISA kits for related oxylipins and discuss their potential cross-reactivity with 9,12,13-TriHOME based on available data.

Comparative Analysis of Commercially Available Oxylipin ELISA Kits

The following tables summarize the key features and reported cross-reactivity data for commercially available ELISA kits for (±)12(13)-DiHOME and 9-HODE. It is crucial to note that cross-reactivity with 9,12,13-TriHOME has not been reported for these kits, and the data presented here is to infer potential binding based on structural similarity.

Table 1: Performance Characteristics of Selected Oxylipin ELISA Kits

Target AnalyteAssay TypeSensitivityAssay RangeManufacturer (Example)
(±)12(13)-DiHOMECompetitive ELISA~0.3 ng/mL0.05 - 100 ng/mLCayman Chemical
9-HODECompetitive ELISA~1.0 ng/mLNot specifiedMyBioSource

Table 2: Reported Cross-Reactivity of a Commercial (±)12(13)-DiHOME ELISA Kit

Compound% Cross-Reactivity
(±)12(13)-DiHOME 100%
(±)9(10)-DiHOME0.30%
(±)12(13)-EpOME0.16%
9-OxoODE0.03%
(±)13-HpODE0.03%
5(S)-HETE0.02%
(±)11(12)-EET0.02%
(±)14(15)-EET<0.03%
(±)12-HETE<0.03%
(±)9-HODE<0.03%

Data sourced from publicly available product information.[1]

Table 3: Reported Cross-Reactivity of a Commercial 9-HODE ELISA Kit

Compound% Cross-Reactivity
9-HODE 100%
13-HODE1.2%
9-oxo-Octadecadienoic Acid1.2%
13-oxo-Octadecadienoic Acid2.4%
11(S)-HETE0.0%
15(S)-HETE0.0%
Linoleic Acid0.0%

Data sourced from publicly available product information.[2]

Interpretation and Inference for 9,12,13-TriHOME Measurement:

From the available data, several key points emerge:

  • High Specificity for the Target Analyte: The antibodies used in these kits demonstrate high specificity for their respective target molecules, with significantly lower cross-reactivity towards other structurally related lipids.

  • Impact of Hydroxylation and Epoxidation: The (±)12(13)-DiHOME ELISA shows minimal cross-reactivity with the corresponding epoxide (EpOME) and the regioisomeric DiHOME. This suggests that the antibody recognition is sensitive to both the number and position of hydroxyl groups.

  • Limited Cross-Reactivity with Monohydroxylated Species: The (±)12(13)-DiHOME assay exhibits very low cross-reactivity with monohydroxylated fatty acids like HODEs and HETEs.

  • Potential for Low Cross-Reactivity with 9,12,13-TriHOME: Based on these observations, it is highly probable that the antibodies in both the DiHOME and HODE ELISA kits would have very low, if any, cross-reactivity with 9,12,13-TriHOME. The presence of a third hydroxyl group in 9,12,13-TriHOME represents a significant structural difference that is likely to hinder its binding to antibodies raised against di- or mono-hydroxylated analogs.

Biosynthetic Pathway of 9,12,13-TriHOME

Understanding the biosynthetic origin of 9,12,13-TriHOME provides context for its biological relevance. This tri-hydroxylated fatty acid is formed from linoleic acid primarily through the action of lipoxygenase enzymes. The following diagram illustrates a key pathway for its synthesis.

TriHOME_Biosynthesis Biosynthesis of 9,12,13-TriHOME LA Linoleic Acid HpODE 13(S)-HpODE LA->HpODE 15-Lipoxygenase (15-LOX) Epoxy_alcohol Epoxy Alcohols HpODE->Epoxy_alcohol Peroxygenase activity TriHOME 9(S),12(S),13(S)-TriHOME Epoxy_alcohol->TriHOME Hydrolysis

Caption: Biosynthesis of 9,12,13-TriHOME from linoleic acid via the 15-lipoxygenase pathway.

Experimental Protocol: Competitive ELISA for Small Molecules

For research groups aiming to develop their own immunoassay for 9,12,13-TriHOME or to understand the principles behind the commercially available kits, the following detailed protocol for a competitive ELISA is provided.

Objective: To quantify the concentration of a small molecule analyte (e.g., 9,12,13-TriHOME) in a sample.

Principle: This assay is based on the competition between the analyte in the sample and a fixed amount of a labeled analyte (e.g., conjugated to an enzyme like horseradish peroxidase, HRP) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.

Materials:

  • High-binding 96-well microplate

  • Specific antibody against the target analyte

  • Target analyte standard of known concentration

  • Enzyme-labeled analyte (analyte-HRP conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the specific antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the analyte standard in Assay Buffer.

    • Prepare samples by diluting them in Assay Buffer as required.

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the diluted analyte-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing:

    • Repeat the washing step as in step 2, but increase the number of washes to 5.

  • Substrate Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. The absorbance will be inversely proportional to the concentration.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

The following diagram outlines the workflow of a competitive ELISA.

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Antibody Coating p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 a1 Add Standards/Samples p4->a1 a2 Add Labeled Analyte a1->a2 a3 Incubate (Competition) a2->a3 d1 Washing a3->d1 d2 Add Substrate d1->d2 d3 Incubate (Color Development) d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: A schematic workflow of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Future Outlook

The field of lipidomics is rapidly advancing, and with it, the need for precise and reliable analytical tools. While mass spectrometry remains the gold standard for the structural elucidation and quantification of novel lipids, immunoassays offer a complementary, high-throughput approach for routine analysis. The development of a specific and validated immunoassay for 9,12,13-TriHOME will be a critical step in facilitating research into its biological functions and its potential as a biomarker in health and disease. Until such assays become available, researchers must exercise caution when interpreting data from immunoassays of structurally related compounds and should consider orthogonal methods for validation.

References

A Comparative Guide to the Use of Deuterated 9,12,13-Trihydroxy-10,15-octadecadienoic Acid as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oxylipins, the accuracy and reliability of analytical methods are paramount. Among the vast array of oxylipins, 9,12,13-Trihydroxy-10,15-octadecadienoic acid (THOD), a metabolite of linolenic acid, is of significant biological interest. Its accurate quantification often relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique where the choice of an appropriate internal standard is critical. This guide provides an objective comparison of deuterated this compound (d-THOD) with other internal standards, supported by established principles of bioanalysis and generalized experimental data.

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are very similar to the analyte of interest, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization. This co-behavior allows for the effective correction of variations in extraction recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[2]

Performance Comparison of Internal Standards for Oxylipin Analysis

While specific head-to-head comparative data for d-THOD is limited in the published literature, we can infer its performance based on the well-understood principles of using deuterated internal standards in LC-MS/MS analysis of oxylipins. The following table compares the expected performance of d-THOD with other common types of internal standards.

FeatureDeuterated THOD (d-THOD)Other Deuterated Oxylipins (e.g., d4-PGE2)¹³C-Labeled THODNon-Isotopically Labeled Structural Analog
Structural Similarity Nearly identical to native THOD.Structurally different from THOD.Identical to native THOD.Similar but not identical to THOD.
Co-elution with Analyte High likelihood of co-elution or very close elution.[3]May not co-elute with THOD.Co-elutes perfectly with THOD.[1]Unlikely to co-elute with THOD.
Correction for Matrix Effects Very effective due to close elution and similar ionization.[2]Less effective if it doesn't co-elute with THOD.Highly effective due to perfect co-elution.[3]Poor correction for matrix effects.
Correction for Extraction Recovery Excellent correction due to similar chemical properties.Good correction if in the same chemical class.Excellent correction due to identical chemical properties.Moderate correction, depends on structural similarity.
Potential for Isotopic Interference Low, but possible depending on the degree of deuteration and MS resolution.None with THOD.Very low, ¹³C is a naturally occurring isotope.Not applicable.
Commercial Availability May require custom synthesis.Commercially available for common oxylipins.May require custom synthesis.Varies.

Key Takeaways from the Comparison:

  • Deuterated THOD (d-THOD) is expected to be an excellent internal standard for the quantification of THOD, offering robust correction for both extraction losses and matrix effects.

  • Other deuterated oxylipins can be used as a more general internal standard for a panel of oxylipins but may not provide the most accurate quantification for THOD specifically, especially if their chromatographic behavior differs significantly.

  • ¹³C-labeled THOD represents the ideal internal standard due to its identical chemical nature to the analyte, leading to perfect co-elution and the most accurate correction for analytical variability.[1] However, its availability and cost can be limiting factors.

  • Non-isotopically labeled structural analogs are the least desirable option and should only be used when a stable isotope-labeled standard is not available, as their ability to correct for analytical variability is significantly compromised.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the quantification of oxylipins, such as THOD, in a biological matrix (e.g., plasma) using a deuterated internal standard.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of a methanolic solution of the deuterated internal standard (e.g., d-THOD at a known concentration) to the plasma sample.

  • Vortex briefly to mix.

2. Protein Precipitation and Solid-Phase Extraction (SPE):

  • Add 300 µL of cold methanol (containing antioxidants like BHT) to the plasma sample to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the oxylipins with 1 mL of methanol or ethyl acetate.[5]

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for oxylipin separation.[6]

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid or formic acid.[7]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for oxylipins.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • THOD: A specific precursor ion (m/z) to product ion transition is monitored.

      • d-THOD: The corresponding mass-shifted precursor to product ion transition for the deuterated internal standard is monitored.

5. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Typical Method Performance Data

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 - 10 ng/mL
Accuracy (% Bias) 85 - 115%
Precision (% RSD) < 15%
Recovery 60 - 120%

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind the choice of internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (d-THOD) Sample->Spike Protein_Precipitation Protein Precipitation Spike->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_properties Key Properties cluster_types Internal Standard Types center Ideal Internal Standard Coelution Co-elution center->Coelution Similar_Recovery Similar Recovery center->Similar_Recovery Similar_Ionization Similar Ionization center->Similar_Ionization C13 ¹³C-Labeled (Best) Coelution->C13 Perfect Deuterated Deuterated (Excellent) Coelution->Deuterated Very Close Analog Structural Analog (Poor) Coelution->Analog Different Similar_Recovery->C13 Identical Similar_Recovery->Deuterated Nearly Identical Similar_Recovery->Analog Variable Similar_Ionization->C13 Identical Similar_Ionization->Deuterated Nearly Identical Similar_Ionization->Analog Different

Caption: Logical comparison of internal standard types for mass spectrometry.

References

A Comparative Guide to the Inter-Laboratory Measurement of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the measurement of 9,12,13-Trihydroxy-10,15-octadecadienoic acid (9,12,13-TriHOME), a bioactive oxylipin derived from linoleic acid. While formal inter-laboratory comparison studies for 9,12,13-TriHOME are not extensively documented in publicly available literature, this document synthesizes data from published, validated analytical methods to offer a performance comparison and detailed experimental protocols. This guide is intended to assist researchers in selecting and implementing appropriate analytical techniques for the accurate quantification of this molecule in biological matrices.

Analytical Methodologies and Performance

The primary and most advanced methodology for the quantification of 9,12,13-TriHOME is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial due to the presence of numerous structurally similar isomers. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays may also be employed for oxylipin analysis, though they present certain limitations. GC-MS typically requires derivatization to increase analyte volatility, and immunoassays might lack the specificity to distinguish between different TriHOME isomers.

A comprehensive LC-MS/MS workflow has been developed and characterized for the simultaneous quantification of 9,12,13-TriHOME and its related isomers. The performance of this method is summarized below.

Data Presentation

Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for TriHOME Analysis [1]

ParameterPerformance MetricDetails
Instrumentation Waters Acquity UPLC coupled to a Waters Xevo TQ-XS triple quadrupole mass spectrometerHigh-performance liquid chromatography with a sensitive mass detector.
Chromatography Reversed-phase Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm)Enables efficient separation of TriHOME diastereomers.[1][2][3]
**Linearity (R²) **0.998Demonstrates a strong linear relationship between concentration and response.[1]
Accuracy 98–120%Indicates the closeness of the measured value to the true value.[1]
Precision (CV) ≤6.1%Shows low variability in repeated measurements.[1]
Limit of Detection 90–98 fg on columnHigh sensitivity for detecting very low amounts of the analyte.[1]

Experimental Protocols

The following is a detailed protocol for the quantification of 9,12,13-TriHOME based on a validated reversed-phase UHPLC-MS/MS method.[1][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a commonly used technique for the extraction of oxylipins from biological samples.[2] The specific protocol can vary depending on the biological matrix (e.g., plasma, bronchoalveolar lavage fluid). A general approach involves:

  • Addition of an internal standard to the sample.

  • Conditioning of an appropriate SPE cartridge.

  • Loading of the sample onto the cartridge.

  • Washing the cartridge to remove interfering substances.

  • Elution of the analyte of interest.

  • Evaporation of the eluent and reconstitution of the residue in a suitable solvent for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis [1][3]

  • Instrumentation : Waters Acquity UPLC system coupled to a Waters Xevo TQ-XS triple quadrupole mass spectrometer.

  • Column : Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% acetic acid in water.

  • Mobile Phase B : 5% methanol in acetonitrile.

  • Elution : Isocratic elution with 30% mobile phase B.

  • Flow Rate : Maintained for a total run time of 12.5 minutes to achieve separation of TriHOME diastereomers.

  • Mass Spectrometry : Operated in negative ion mode with multiple reaction monitoring (MRM) for specific detection of 9,12,13-TriHOME and its isomers.

Mandatory Visualization

Diagram 1: Experimental Workflow for 9,12,13-TriHOME Measurement

G Figure 1. Experimental Workflow for 9,12,13-TriHOME Measurement Sample Biological Sample (e.g., BALF, Plasma) ISTD Add Internal Standard Sample->ISTD SPE Solid-Phase Extraction ISTD->SPE Evap Evaporation & Reconstitution SPE->Evap UHPLC UHPLC Separation (C18 Column) Evap->UHPLC MSMS Tandem Mass Spectrometry (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quant Quantification Integration->Quant

Caption: Workflow for 9,12,13-TriHOME analysis.

Diagram 2: Simplified Biosynthetic Pathway of 9,12,13-TriHOME

G Figure 2. Simplified Biosynthesis of 9,12,13-TriHOME LA Linoleic Acid Epoxide Epoxide Intermediate LA->Epoxide TriHOME 9,12,13-TriHOME Epoxide->TriHOME Enzymes1 Epoxygenase Enzymes1->LA Enzymes2 Epoxide Hydrolase Enzymes2->Epoxide

References

A Comparative Analysis of the Anti-Inflammatory Effects of Lipoxins versus 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of the well-characterized lipoxin family of specialized pro-resolving mediators and the less-studied fatty acid, 9,12,13-Trihydroxy-10,15-octadecadienoic acid. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to aid in the objective assessment of these compounds.

Executive Summary

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of lipoxins. Due to a lack of available data, a corresponding table for this compound cannot be provided.

Table 1: In Vitro Anti-Inflammatory Activities of Lipoxins

ParameterLipoxin/AnalogCell TypeStimulusIC50 / % InhibitionReference
Neutrophil Infiltration15(R/S)-methyl-LXA4Mouse NeutrophilsLTB4~13-26 nmol/ear[6]
Neutrophil Chemotaxis15(R)-Lipoxin A4Human NeutrophilsLTB4Not specified[1]
IL-6 ProductionLipoxin A4Human Synovial FibroblastsIL-1β45 ± 7% inhibition at nM concentrations[7]
IL-8 ProductionLipoxin A4Human Synovial FibroblastsIL-1β75 ± 11% inhibition at nM concentrations[7]
IL-8 ReleaseLXA4/ATL analogsHuman LeukocytesLPS50-65% inhibition[3][8]
Superoxide GenerationLXA4/ATL analogsHuman NeutrophilsTNF-αInhibition at 1-10 nM[9]
TNF-α ReleaseLipoxin A4Human PDLCsLPSSignificant decrease[10]
NF-κB ActivationLipoxin A4RAW264.7 cellsLPSSuppression[11]

Table 2: In Vivo Anti-Inflammatory Activities of Lipoxins

ModelLipoxin/AnalogSpeciesKey FindingsReference
Zymosan-induced PeritonitisBenzo-LXA4 analogsMouse~32% reduction in PMN infiltration at 15 µg/kg[12]
TiO2-induced ArthritisLipoxin A4MouseDose-dependent reduction in mechanical hyperalgesia (0.1, 1, 10 ng/animal)[13]
Alkali-induced Corneal InjuryLipoxin A4MouseDecreased gene and protein expression of IL-1β and IL-6[14]
Ischemia/Reperfusion Lung Injuryo-[9][15]-benzo-ω6-epi-LXA4Mouse~52% inhibition of PMN infiltration at 20 µg/kg[12]
Allergic Airway InflammationLipoxin B4MouseSignificant decrease in nasal mucosal leukocytes[15]

Signaling Pathways and Mechanisms of Action

Lipoxins exert their anti-inflammatory effects through a well-defined signaling cascade, primarily initiated by binding to the G-protein coupled receptor ALX/FPR2.[1][16] This interaction triggers downstream pathways that actively resolve inflammation.

Lipoxin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Lipoxin A4 Lipoxin A4 ALX/FPR2 ALX/FPR2 Receptor Lipoxin A4->ALX/FPR2 ATL Aspirin-Triggered Lipoxin ATL->ALX/FPR2 G-protein G-protein ALX/FPR2->G-protein PI3K_Akt PI3K/Akt Pathway G-protein->PI3K_Akt SOCS2 SOCS-2 G-protein->SOCS2 NFkB NF-κB G-protein->NFkB Inhibition AP1 AP-1 G-protein->AP1 Inhibition Nrf2 Nrf2 PI3K_Akt->Nrf2 SOCS2->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Resolution_Genes Resolution & Antioxidant Gene Transcription Nrf2->Resolution_Genes

Caption: Lipoxin A4 and ATL signaling pathway.

In contrast, the specific signaling pathways for this compound have not been elucidated. Research on related octadecanoids, such as 9,16-dihydroxy-octadecatrienoic acid, suggests potential inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which would contribute to anti-inflammatory effects.[17][18] However, it is crucial to note that this is not direct evidence for the compound .

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of anti-inflammatory compounds. Below are representative protocols for evaluating the effects of agents like lipoxins.

In Vitro Neutrophil Chemotaxis Assay

Objective: To determine the inhibitory effect of a test compound on neutrophil migration towards a chemoattractant.

Materials:

  • Test compound (e.g., Lipoxin A4)

  • Chemoattractant (e.g., Leukotriene B4 (LTB4))

  • Freshly isolated human polymorphonuclear neutrophils (PMNs)

  • Hanks' Balanced Salt Solution (HBSS)

  • Boyden chamber or similar chemotaxis system

Procedure:

  • Isolate PMNs from healthy donor blood using density gradient centrifugation.

  • Resuspend PMNs in HBSS to a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate PMNs with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Add the chemoattractant to the lower wells of the Boyden chamber.

  • Place a micropore filter between the upper and lower wells.

  • Add the pre-incubated PMN suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

  • After incubation, remove the filter, fix, and stain to visualize the migrated cells.

  • Quantify the number of migrated cells per high-power field using light microscopy.

  • Calculate the percentage inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.

In Vivo Mouse Ear Inflammation Model

Objective: To assess the topical anti-inflammatory activity of a test compound by measuring the inhibition of induced edema and neutrophil infiltration.

Materials:

  • Test compound

  • Inflammatory agent (e.g., Phorbol-12-myristate-13-acetate (PMA) or Arachidonic Acid)

  • Male BALB/c mice (8-10 weeks old)

  • Evans blue dye (for vascular permeability assessment)

  • Myeloperoxidase (MPO) assay kit (for neutrophil infiltration assessment)

Procedure:

  • Anesthetize the mice.

  • Topically apply the test compound or vehicle control to the inner surface of one ear.

  • After 30 minutes,

References

A Comprehensive Guide to Confirming the Identity of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the definitive identification of 9,12,13-Trihydroxy-10,15-octadecadienoic acid. It is intended to assist researchers in selecting the appropriate techniques and in interpreting the resulting data by comparing results from a sample of interest with those from a certified authentic standard.

Introduction

This compound is a trihydroxy-fatty acid, an oxidized lipid metabolite of α-linolenic acid.[1] These oxylipins are of growing interest due to their potential roles in various physiological and pathological processes, including inflammation.[1] Accurate identification and quantification of this specific isomer are crucial for understanding its biological function. This guide outlines the key analytical techniques and provides the necessary data for its unambiguous identification.

Data Presentation: Comparative Analysis of Authentic Standard vs. Sample

Confident identification of this compound relies on the comparison of analytical data from a sample with that of a commercially available authentic standard. The following table summarizes the key analytical parameters.

Analytical TechniqueParameterAuthentic StandardSample of InterestConfirmation
LC-MS/MS Retention Time (RT)Expected RT based on standard injectionMeasured RTMatch within a narrow window
Precursor Ion ([M-H]⁻)m/z 327.2171Observed m/zHigh-resolution mass match
Fragment Ionsm/z 197.1159, 309.2027, etc.[2]Observed fragmentation patternMatch of key fragment ions
NMR Spectroscopy ¹H NMR Chemical Shifts (δ)Characteristic signals for olefinic and carbinol protonsObserved chemical shiftsOverlapping signals
¹³C NMR Chemical Shifts (δ)Specific resonances for hydroxylated and double-bonded carbonsObserved chemical shiftsOverlapping signals

Alternative Compounds for Comparison

Distinguishing this compound from its isomers is a critical analytical challenge. The primary alternatives to consider are its regio- and stereoisomers, such as 9,10,13-trihydroxy-11-octadecenoic acid and other trihydroxyoctadecenoic acids (TriHOMEs).[3] Chromatographic separation, particularly with chiral columns, and detailed mass spectral analysis are essential for differentiating these closely related compounds.[4]

Experimental Protocols

Sample Preparation

Biological samples require extraction and purification prior to analysis. A general procedure involves:

  • Lipid Extraction: Homogenize the sample in a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to purify the lipid extract and enrich the fraction containing trihydroxy fatty acids.

  • Derivatization (Optional for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the fatty acids to their methyl esters and trimethylsilyl ethers to increase volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of this compound.

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS/MS Parameters: Monitor the transition from the precursor ion ([M-H]⁻) at m/z 327.2 to specific product ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity and stereochemistry of the molecule.

  • Solvent: Deuterated methanol (CD₃OD) or chloroform (CDCl₃).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Confirmation BiologicalSample Biological Sample LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction SPE Solid-Phase Extraction LipidExtraction->SPE PurifiedExtract Purified Extract SPE->PurifiedExtract LCMS LC-MS/MS Analysis PurifiedExtract->LCMS NMR NMR Spectroscopy PurifiedExtract->NMR DataComparison Compare with Authentic Standard LCMS->DataComparison NMR->DataComparison IdentityConfirmation Identity Confirmed DataComparison->IdentityConfirmation

Caption: Workflow for the identification of this compound.

Biosynthesis and Potential Signaling Pathway

This compound is formed from the enzymatic oxidation of α-linolenic acid via the lipoxygenase (LOX) pathway.[4] While its specific signaling cascade is still under investigation, related oxidized fatty acids have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and can modulate the NF-κB inflammatory signaling pathway.[6][7]

signaling_pathway cluster_biosynthesis Biosynthesis cluster_signaling Potential Downstream Signaling ALA α-Linolenic Acid LOX Lipoxygenase (LOX) ALA->LOX Target 9,12,13-Trihydroxy-10,15- octadecadienoic acid LOX->Target PPAR PPARγ Target->PPAR Agonism (?) NFkB NF-κB Pathway Target->NFkB Inhibition (?) Gene Gene Expression PPAR->Gene Inflammation Modulation of Inflammation NFkB->Inflammation Gene->Inflammation

Caption: Biosynthesis and potential signaling pathways of this compound.

References

Safety Operating Guide

Navigating the Disposal of 9,12,13-Trihydroxy-10,15-octadecadienoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 9,12,13-Trihydroxy-10,15-octadecadienoic acid, a complex fatty acid.

Core Disposal Procedures

While specific regulations may vary by institution and locality, the following procedures provide a framework for the safe disposal of this compound. This guidance is based on available safety data for similar compounds and general best practices for laboratory waste management.

1. Waste Identification and Classification:

The initial and most critical step is to classify the waste. Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance.[1][2] However, it is imperative to consult your institution's specific guidelines and any accompanying Safety Data Sheet (SDS) for the particular product you are using.

2. Segregation of Waste:

Proper segregation is fundamental to safe laboratory waste management.[3]

  • Non-Hazardous Waste Stream: If confirmed as non-hazardous, this compound can typically be disposed of in a designated non-hazardous chemical waste stream.

  • Avoid Mixing: Never mix this compound with other waste streams, especially incompatible materials or hazardous wastes, to prevent unforeseen chemical reactions.[4]

3. Spill Management:

Accidents can happen, and having a clear protocol for spills is essential.

  • Small Spills: For minor spills, absorb the material with an inert substance like sand, earth, or a commercial absorbent pad.[1] The contaminated absorbent material can then be collected and disposed of according to non-hazardous waste procedures. The spill area should be subsequently cleaned.

  • Large Spills: In the event of a larger spill, the primary focus should be on containment. Use absorbent materials to dike the spill and prevent it from spreading or entering drains.[5] Collect the absorbed material into a suitable, labeled container for disposal.

4. Containerization and Labeling:

Properly containing and labeling waste is crucial for safety and compliance.

  • Containers: Use chemically resistant and sealable containers for waste collection.[4][6]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".[3] Include any other relevant information as required by your institution's waste management program.

5. Final Disposal:

The final step is the removal of the waste from the laboratory.

  • Institutional Procedures: Follow your institution's established procedures for non-hazardous chemical waste disposal. This may involve a designated collection area or a scheduled pickup by a licensed waste management contractor.[3]

  • Landfill: For non-hazardous fatty acids, landfilling is a common disposal method.[1]

  • Local Regulations: Always adhere to local, state, and federal regulations regarding chemical waste disposal.[7]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 9,12,13-Trihydroxy-10,15-octadecadienoic acid for disposal check_sds Consult Product Safety Data Sheet (SDS) and Institutional Guidelines start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous hazardous_protocol Follow Hazardous Chemical Waste Protocol: - Segregate - Label Clearly - Use Designated Containers - Arrange for Professional Disposal is_hazardous->hazardous_protocol Yes non_hazardous_protocol Follow Non-Hazardous Chemical Waste Protocol: - Segregate from hazardous waste - Label with full chemical name - Use appropriate containers - Dispose via institutional non-hazardous stream is_hazardous->non_hazardous_protocol No final_disposal Final Disposal via Institutional Waste Management Program hazardous_protocol->final_disposal spill_check Is there a spill? non_hazardous_protocol->spill_check small_spill Small Spill: - Absorb with inert material - Clean area - Dispose of absorbent as non-hazardous spill_check->small_spill Yes, small large_spill Large Spill: - Contain the spill - Absorb with inert material - Collect in a labeled container - Dispose of as non-hazardous waste spill_check->large_spill Yes, large spill_check->final_disposal No small_spill->final_disposal large_spill->final_disposal

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures and the logical workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Operational Guide for Handling 9,12,13-Trihydroxy-10,15-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 9,12,13-Trihydroxy-10,15-octadecadienoic acid. The following procedures are based on general laboratory safety principles for handling non-hazardous chemical compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on SDS for structurally similar compounds, which indicate that the substance is not classified as hazardous.[1][2] However, it is crucial to follow standard laboratory safety protocols and handle all chemicals with care.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, the usual precautionary measures for handling chemicals should be followed.[1] The primary routes of exposure to minimize are skin contact, eye contact, and inhalation.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects eyes from potential splashes.[3]
Hand Protection Disposable nitrile gloves.Prevents direct skin contact. The glove material should be impermeable and resistant to the product.[1] Due to a lack of specific testing, no recommendation for a specific glove material can be provided.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions.[1]Use in a well-ventilated area. If dust or aerosols are generated, a risk assessment should be conducted to determine if respiratory protection is needed.
II. Operational Plan for Handling

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

A. Preparation and Weighing

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and required PPE.

  • Don PPE: Put on a lab coat, safety glasses, and nitrile gloves before handling the chemical.

  • Weighing:

    • Carefully weigh the desired amount of the compound on an analytical balance.

    • Avoid creating dust. If the compound is a solid, handle it gently.

    • Clean any spills on the balance immediately.

B. Dissolution and Use

  • Solvent Addition: Add the appropriate solvent to the weighed compound in a suitable container. The compound is soluble in ethanol.[4]

  • Mixing: Gently swirl or vortex the mixture until the compound is fully dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

  • Experimental Use: Conduct all experimental procedures in a well-ventilated area, adhering to the specific protocols of your experiment.

III. Emergency Procedures

In the event of an exposure or spill, follow these procedures:

Situation Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse opened eyes for several minutes under running water.[1]
Inhalation Move to fresh air. If symptoms persist, consult a physician.[1]
Ingestion If symptoms persist, consult a doctor.[1]
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for disposal.
Large Spill Evacuate the area. Contact your institution's environmental health and safety department for guidance on cleanup.
IV. Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.

  • Waste Classification: While the product is not classified as hazardous waste, it is recommended to follow local regulations for chemical waste disposal.[2]

  • Solid Waste: Collect unused solid material and any contaminated consumables (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled hazardous waste container. Do not pour down the drain unless permitted by your institution's policies.

  • Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_start Start: Obtain Chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe don_ppe Don PPE select_ppe->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure experiment Perform Experiment dissolve->experiment dissolve->spill dissolve->exposure experiment->spill experiment->exposure waste_collection Collect Waste experiment->waste_collection spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid spill_cleanup->waste_collection dispose Dispose via EHS waste_collection->dispose end End dispose->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9,12,13-Trihydroxy-10,15-octadecadienoic acid
Reactant of Route 2
9,12,13-Trihydroxy-10,15-octadecadienoic acid

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